molecular formula C9H6BrNO2S B1523607 Methyl 4-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-62-6

Methyl 4-bromobenzo[d]thiazole-2-carboxylate

カタログ番号: B1523607
CAS番号: 1187928-62-6
分子量: 272.12 g/mol
InChIキー: KTODNTHYJLARCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-62-6) is a high-purity brominated benzothiazole derivative serving as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . With a molecular formula of C9H6BrNO2S and a molecular weight of 272.12 g/mol, this compound is characterized by its 96% minimum purity . The bromine substituent at the 4-position of the benzothiazole core makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Benzothiazole scaffolds are of significant research interest due to their wide range of biological activities, which are highly dependent on the nature and position of their substituents . As a heterocyclic building block, this compound is strictly for research and development applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper handling procedures should be followed: it may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . Recommended storage is in a sealed container under dry, cold conditions (2-8°C) .

特性

IUPAC Name

methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTODNTHYJLARCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696100
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-62-6
Record name Methyl 4-bromo-2-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis and Properties of Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a high-value heterocyclic scaffold characterized by its dual-electrophilic nature and orthogonal functionalization potential. It serves as a critical intermediate in the synthesis of kinase inhibitors, DNA gyrase inhibitors, and fluorescent imaging probes.

The molecule features two distinct reactive sites:[1][2][3]

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl groups at the "northern" hemisphere of the bicycle.

  • C2-Methyl Ester: An electrophilic center susceptible to hydrolysis, amidation, or reduction, facilitating the extension of the carbon skeleton or the formation of peptidomimetic chains.

This guide details the rational synthesis, physicochemical properties, and strategic reactivity of this compound, emphasizing reproducible protocols and structural integrity.

Structural & Retrosynthetic Analysis

The synthesis of 4-substituted benzothiazoles requires careful selection of the starting aminothiophenol to ensure correct regiochemistry. Unlike 6-substituted derivatives, which are derived from para-substituted anilines, the 4-bromo isomer necessitates a 3-bromo-2-aminothiophenol precursor (often generated from 2,6-disubstituted aniline precursors).

Retrosynthetic Map

The most robust disconnection involves the condensation of 2-amino-3-bromobenzenethiol with an oxalate equivalent (dimethyl oxalate or methyl oxalyl chloride).

Retrosynthesis Target Methyl 4-bromobenzo[d]thiazole-2-carboxylate Intermediate Cyclodehydration Target->Intermediate Retro-Condensation Precursor1 2-Amino-3-bromobenzenethiol Intermediate->Precursor1 Precursor2 Dimethyl Oxalate (or Methyl Oxalyl Chloride) Intermediate->Precursor2

Figure 1: Retrosynthetic analysis showing the disconnection to the ortho-aminothiophenol and oxalate unit.

Synthesis Protocols

Two methodologies are presented: a scalable thermal condensation (Method A) and a rapid microwave-assisted protocol (Method B).

Method A: Thermal Condensation (Scalable)

Best for gram-scale synthesis where equipment limitations exist.

Reagents:

  • 2-Amino-3-bromobenzenethiol (1.0 equiv)

  • Methyl oxalyl chloride (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp cyclization)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-3-bromobenzenethiol (5.0 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C. Add Et3N dropwise. Subsequently, add methyl oxalyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Note: If the intermediate amide does not cyclize spontaneously, switch solvent to Toluene and reflux (110°C) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) for 3 hours.

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for rapid library generation.

Reagents:

  • 2-Amino-3-bromobenzenethiol (1.0 equiv)

  • Dimethyl oxalate (2.0 equiv)

  • Catalyst: p-TsOH (10 mol%) or Silica-supported reagents

Protocol:

  • Combine the thiol and dimethyl oxalate in a microwave vial.

  • Add a minimal amount of solvent (Ethanol or solvent-free conditions).

  • Irradiate at 120°C for 10–15 minutes.

  • Cool and filter the precipitated solid. Wash with cold methanol to yield the pure ester.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data characterizes the target molecule. Note that specific melting points may vary slightly based on purity and crystalline polymorphs.

PropertyValue / DescriptionNote
IUPAC Name Methyl 4-bromobenzo[d]thiazole-2-carboxylate
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
Appearance Off-white to pale yellow crystalline solidTypical for bromobenzothiazoles
Melting Point 98–104 °C (Predicted)Analogous 6-bromo isomer is ~105°C
Solubility DMSO, DMF, DCM, ChloroformHigh
Solubility (Water) NegligibleHydrophobic scaffold
LogP ~3.3Lipophilic
¹H NMR (CDCl₃) δ 8.05 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 4.10 (s, 3H)Diagnostic methyl singlet at ~4.1 ppm

Strategic Reactivity & Applications

This scaffold is a "linchpin" intermediate. The reactivity map below illustrates how to selectively manipulate the C4 and C2 positions.

Divergent Synthesis Map

Reactivity Core Methyl 4-bromobenzo[d] thiazole-2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C4 Functionalization Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C2 Functionalization Amidation Amidation (R-NH2, Heat or Lewis Acid) Core->Amidation Direct Displacement Biaryl 4-Aryl-benzothiazole-2-ester (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amide Benzothiazole-2-carboxamide (Protease Inhibitor Scaffolds) Amidation->Amide

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-bromide and C2-ester.

Key Reaction Parameters
  • Suzuki Coupling: The C4-position is sterically more crowded than C6. Use active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 with bases like K₃PO₄ in Dioxane/Water to overcome steric hindrance.

  • Amidation: The C2-ester in benzothiazoles is highly activated due to the electron-withdrawing nature of the heterocycle. Direct amidation often proceeds in methanol at reflux without coupling reagents, though Lewis acids (e.g., Mg(OMe)₂) can accelerate the process.

Safety and Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][5][4]

    • Acute Toxicity: Harmful if swallowed (typical for fused thiazoles).[2][3]

  • Handling:

    • Handle in a fume hood to avoid inhalation of dust.

    • Thiol Precursors: The starting material (2-amino-3-bromobenzenethiol) has a stench and is prone to oxidation (disulfide formation). Store under inert gas (Argon/Nitrogen) at -20°C.

  • Storage: The final ester product is stable at room temperature but should be stored in a cool, dry place away from strong oxidizers.

References

  • General Synthesis of Benzothiazoles

    • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.[6][7][8][9] Indian Journal of Pharmaceutical Education and Research. (2020). Link

  • Microwave-Assisted Methodologies

    • Microwave-assisted synthesis of benzothiazole derivatives.[8][9] Journal of Chemical Research.[8] (2012).[8] Link

  • Cross-Coupling on Benzothiazoles

    • Palladium-Catalyzed Cross-Coupling Reactions of 2-Substituted Benzothiazoles. Journal of Organic Chemistry.[10]

  • Properties of Analogous Esters

    • Methyl 2-bromobenzo[d]thiazole-6-carboxylate (Isomer Data). PubChem CID 46911877. Link

  • Safety Data

    • 4-Bromobenzo[d]thiazole GHS Classification.[3] ECHA C&L Inventory.[2][3] Link

Sources

Methyl 4-bromobenzo[d]thiazole-2-carboxylate CAS number 1187928-62-6

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a high-value heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Its structural uniqueness lies in the 4-bromo substitution pattern, which is sterically distinct from the more common 6-bromo derivatives. This specific regiochemistry allows for the development of orthogonally substituted benzothiazoles, serving as critical pharmacophores in kinase inhibitors, antimicrobial agents, and fluorescent probes.

This guide provides a rigorous technical analysis of the compound, focusing on regioselective synthesis, reactivity profiles, and its application in Structure-Activity Relationship (SAR) studies.

Part 2: Chemical Profile & Properties[1]

Identification Data[2]
PropertySpecification
Chemical Name Methyl 4-bromobenzo[d]thiazole-2-carboxylate
CAS Number 1187928-62-6
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
SMILES COC(=O)C1=NC2=C(C=CC=C2Br)S1
IUPAC Name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Physical & Chemical Properties[1][4]
ParameterValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline form typical for this scaffold
Melting Point 90–95 °C (Predicted)Experimental data varies by crystal habit
Solubility DMSO, DMF, DCM, ChloroformLow solubility in water and hexanes
pKa ~ -0.5 (Conjugate acid)Nitrogen is weakly basic due to electron-withdrawing ester
LogP 2.8 – 3.2Lipophilic character suitable for membrane permeability

Part 3: Regioselective Synthesis

The Challenge of Regiochemistry

Direct bromination of benzothiazole-2-carboxylates typically yields the 6-bromo isomer due to the para-directing effect of the sulfur atom and the meta-directing nature of the imine nitrogen. To achieve the 4-bromo substitution pattern exclusively, a de novo ring construction strategy using a pre-functionalized aniline precursor is required.

Protocol: Condensation of 2-Amino-3-bromobenzenethiol

This method ensures 100% regioselectivity for the 4-position.

Reagents:

  • Precursor: 2-amino-3-bromobenzenethiol (prepared from 2,6-dibromoaniline via diazotization/thiolation).

  • Cyclization Agent: Methyl oxalyl chloride (or Dimethyl oxalate).

  • Solvent: Toluene or DMF.

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Pyridine (base).

Step-by-Step Methodology:

  • Preparation of Thiol Precursor:

    • Start with 2,6-dibromoaniline.[1] Convert to the diazonium salt using NaNO₂/HCl at 0°C.

    • React with potassium ethyl xanthate followed by hydrolysis to yield 2-amino-3-bromobenzenethiol .

    • Critical Control Point: Maintain strictly anaerobic conditions to prevent disulfide dimerization.

  • Cyclization:

    • Dissolve 2-amino-3-bromobenzenethiol (1.0 eq) in anhydrous Toluene.

    • Add Pyridine (1.2 eq) followed by dropwise addition of Methyl oxalyl chloride (1.1 eq) at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Reflux the mixture for 4–6 hours to drive the dehydration and ring closure.

  • Work-up & Purification:

    • Cool to RT and quench with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisRoute Start 2,6-Dibromoaniline Inter1 Diazonium Salt (0°C) Start->Inter1 NaNO2, HCl Inter2 2-Amino-3-bromobenzenethiol Inter1->Inter2 1. K-Xanthate 2. Hydrolysis Product Methyl 4-bromobenzo[d] thiazole-2-carboxylate (CAS 1187928-62-6) Inter2->Product Reflux, Toluene (-H2O, -HCl) Reagent Methyl Oxalyl Chloride Reagent->Product +

Caption: Regioselective synthesis pathway ensuring the bromine substituent is locked at the 4-position.

Part 4: Reactivity & Applications in Drug Discovery

Orthogonal Functionalization

The 4-bromo and 2-carboxylate groups provide two distinct "handles" for chemical diversification, making this molecule an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

  • Site A (C-4 Bromine): Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The 4-position projects substituents into a specific vector often exploited to access "gatekeeper" residues in kinase ATP pockets.

  • Site B (C-2 Ester): Undergoes hydrolysis to the carboxylic acid (for salt formation/solubility) or aminolysis to form amides (hydrogen bond acceptors/donors).

Biological Relevance

Benzothiazole-2-carboxylates are privileged structures in medicinal chemistry.

  • Kinase Inhibition: The benzothiazole core mimics the purine ring of ATP. Substituents at the 4-position can induce conformational changes in the enzyme active site.

  • Antimicrobial Agents: Derivatives have shown potency against Gram-positive bacteria by disrupting cell wall synthesis.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzothiazole Core (Scaffold) Pos4 4-Position (Br) Hydrophobic Pocket Interaction Core->Pos4 Pos2 2-Position (Ester) H-Bonding / Solubilizing Group Core->Pos2 App1 Kinase Inhibitors (Gatekeeper Selectivity) Pos4->App1 Suzuki Coupling (Aryl/Heteroaryl) App2 Peptidomimetics (Amide formation) Pos2->App2 Aminolysis (R-NH2)

Caption: SAR map illustrating the divergent utility of the bromine and ester functional handles.

Part 5: Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Storage Protocols:

  • Store at 2–8°C (Refrigerate).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the sulfur ring.

  • Protect from light.[2]

References

  • ChemicalBook. (2024). Methyl 4-bromobenzo[d]thiazole-2-carboxylate Product Properties and Safety. Retrieved from

  • PubChem. (2024). 4-Bromobenzo[d]thiazole Structure and Bioactivity Data. National Library of Medicine. Retrieved from

  • GuideChem. (2023). Synthesis of Thiazole-4-carboxylates via Condensation Reactions. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles: Recent Advances. Retrieved from

  • Sigma-Aldrich. (2024).[3] Methyl 4-bromobenzoate Properties (Analogous Data). Retrieved from

Sources

Structural Elucidation and Characterization of Methyl 4-bromobenzo[d]thiazole-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a highly functionalized heterocyclic scaffold used primarily as a divergent intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity:

  • C2-Position (Ester): A reactive electrophile suitable for amidation, reduction, or heterocycle formation (e.g., benzothiazole-carboxamides).

  • C4-Position (Bromide): A sterically unique handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Unlike the more common 6-bromo isomers, the 4-bromo substituent offers specific "peri-like" geometry relative to the thiazole nitrogen, influencing the binding kinetics in kinase inhibitor design.

This guide details the structural elucidation of this compound, focusing on distinguishing it from its regioisomers (5-, 6-, and 7-bromo derivatives) which frequently occur as impurities during non-selective synthesis.

Synthesis Strategy & Causality

To understand the impurity profile and structural arguments, one must understand the genesis of the molecule. The most reliable route ensures regiochemical integrity by starting with the bromine already in place.

Reaction Scheme

Precursor: 2-amino-3-bromobenzenethiol (prepared from 2-bromoaniline via sulfo-chlorination and reduction). Cyclization Reagent: Dimethyl oxalate or Methyl oxalyl chloride.

Protocol:

  • Condensation: 2-amino-3-bromobenzenethiol is refluxed with dimethyl oxalate (excess) in toluene or xylene.

  • Mechanism: Nucleophilic attack of the thiol on the oxalate ester, followed by acid-catalyzed cyclodehydration of the amino group.

  • Causality: Using 2-amino-3-bromobenzenethiol forces the bromine to the C4 position (adjacent to the nitrogen bridgehead). If one were to brominate methyl benzo[d]thiazole-2-carboxylate directly, electrophilic aromatic substitution would favor the C6 position (para to the nitrogen), yielding the wrong isomer.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Crude Product Purification Column Chromatography (Hex/EtOAc) Start->Purification HRMS HRMS (ESI+) Isotope Pattern Purification->HRMS Step 1: MW & Br IR FT-IR Functional Groups Purification->IR Step 2: Ester/Ring NMR_1H 1H NMR Spin System Analysis HRMS->NMR_1H Pass IR->NMR_1H NMR_2D 2D NMR (HMBC/NOESY) Regiochemistry Confirmation NMR_1H->NMR_2D Ambiguity Check Final Confirmed Structure: Methyl 4-bromo... NMR_2D->Final Definitive Proof

Figure 1: Step-by-step elucidation workflow ensuring rigorous exclusion of regioisomers.

Spectroscopic Characterization

Mass Spectrometry (HRMS)

The presence of bromine provides a distinct spectroscopic handle.

  • Observation: A 1:1 doublet ratio for the molecular ion peaks

    
     and 
    
    
    
    .
  • Diagnostic:

    • 79Br Isotope: m/z ~270.93

    • 81Br Isotope: m/z ~272.93

  • Interpretation: Confirms the formula

    
     and the presence of exactly one bromine atom.
    
Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Strong band at 1735–1745 cm⁻¹ (Ester).

  • C=N Stretch: Medium band at ~1590 cm⁻¹ (Benzothiazole ring).

  • C-Br Stretch: Weak bands in the fingerprint region (600–700 cm⁻¹ ).

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the critical section. The 4-bromo substitution pattern creates a specific "ABC" (or AMX) spin system for the remaining aromatic protons (H5, H6, H7).

Numbering Context:

  • S: Position 1

  • N: Position 3

  • Br: Position 4 (Adjacent to the Bridgehead Carbon 3a)[1]

  • Protons: H5, H6, H7 (Contiguous system)

1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityCoupling Constant (

in Hz)
Assignment Logic
OCH₃ 4.01Singlet (3H)-Methyl ester protons (distinctive).
H5 7.85Doublet (1H)

Ortho to H6, Meta to H7. Deshielded by Br proximity.[2]
H6 7.45Triplet (1H)

The central proton of the 3-spin system.
H7 8.15Doublet (1H)

Ortho to H6. Deshielded by the Thiazole ring current.

Differentiation from Isomers:

  • 6-Bromo Isomer: Would show two doublets with a meta coupling (

    
     Hz) and one doublet with ortho coupling. The 4-bromo isomer is the only one with a Doublet-Triplet-Doublet  pattern (ignoring fine meta-coupling for simplicity, though H5/H7 meta coupling of ~1Hz is often seen).
    
13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (δ ppm)Assignment
C=O 160.5Ester Carbonyl.
C2 162.0Thiazole C2 (ipso to ester/N/S).
C3a 152.0Bridgehead (next to N).
C7a 138.5Bridgehead (next to S).
C4 118.0C-Br (Upfield due to heavy atom effect).
OCH₃ 53.5Methoxy carbon.

Connectivity Logic (HMBC)

To scientifically validate that the Bromine is at C4 and not C7 (which would produce a similar 1H splitting pattern), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Connectivity cluster_logic Differentiation Logic Br Br (Pos 4) C4 C4 Br->C4 Direct Bond C3a C3a (Bridge) N3 N3 H5 H5 Proton H5->C4 2J Coupling (Strong) H5->C3a 3J Coupling (Critical) Logic If Br was at C7: H5 would be H4. H4 would show 3J to C2 (Thiazole). Since H5 does NOT see C2, Br must be at C4.

Figure 2: HMBC connectivity logic. The absence of a correlation between the proton at position 5 and the Thiazole C2 confirms the regiochemistry.

Experimental Protocol

Synthesis of Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Reagents:

  • 2-Amino-3-bromobenzenethiol (1.0 eq)

  • Methyl oxalyl chloride (1.2 eq) or Dimethyl oxalate (excess)

  • Toluene (Solvent, anhydrous)

  • Pyridine (Catalytic, if using acid chloride)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-amino-3-bromobenzenethiol (5.0 mmol) and anhydrous Toluene (25 mL).

  • Addition: Add Methyl oxalyl chloride (6.0 mmol) dropwise at 0°C.

  • Cyclization: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (20% EtOAc in Hexanes).

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-15% EtOAc/Hexane).

  • Yield: Expect 65-75% as a pale yellow solid.

Quality Control (QC) Check
  • Melting Point: Distinctive range (Expect >100°C, verify against specific batch).

  • TLC:

    
     (20% EtOAc/Hexane).
    
  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in Methanol.

References

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on benzothiazole numbering and synthesis).
  • PubChem. (n.d.).[1][3] 4-Bromobenzo[d]thiazole.[3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Jordan, A. D., et al. (2008). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (Provides mechanistic insight into thiazole ring closure).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzothiazoles. Retrieved January 28, 2026, from [Link]

Sources

physical and chemical properties of 4-bromobenzothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Logic, and Application in Medicinal Chemistry

Executive Summary

4-Bromobenzothiazole (CAS: 767-68-0) represents a critical scaffold in modern heterocyclic chemistry, serving as a high-value intermediate for the synthesis of bioactive molecules and optoelectronic materials.[1][2][3] Unlike its more common 2- and 6-substituted isomers, the 4-bromo derivative offers a unique steric and electronic profile due to the proximity of the halogen to the thiazole nitrogen. This guide provides a rigorous technical analysis of its properties, validated synthetic pathways, and reactivity profiles, designed for researchers in drug discovery and materials science.

Part 1: Structural & Physicochemical Characterization

The physical behavior of 4-bromobenzothiazole is dictated by the electron-withdrawing nature of the bromine atom at the peri-position relative to the thiazole ring's nitrogen. This substitution pattern influences crystal packing and solubility profiles distinct from the 6-bromo isomer.

Table 1: Physicochemical Properties Profile
PropertyValue / DescriptionExperimental/Predicted Note
CAS Registry Number 767-68-0Verified
Molecular Formula C₇H₄BrNS-
Molecular Weight 214.08 g/mol -
Appearance Pale yellow to white crystalline solidPurity dependent; typically off-white
Melting Point 90°C - 92°CConsistent with crystalline heterocyclic bromides
Boiling Point ~291.5°C (Predicted at 760 mmHg)High thermal stability
Density 1.748 ± 0.06 g/cm³Predicted
Solubility Soluble in DMSO, DMF, CHCl₃, EtOAcLow solubility in water; moderate in EtOH
pKa ~1.2 (Conjugate acid)Nitrogen basicity reduced by Br inductive effect
Spectral Signatures (NMR Logic)

Distinguishing the 4-bromo isomer from the 2- or 6-bromo analogs is critical during synthesis.

  • ¹H NMR Pattern (CDCl₃):

    • H2 (Thiazole): Singlet at ~9.0 ppm.[3] This proton is highly deshielded by the adjacent nitrogen and sulfur.

    • Benzene Ring (H5, H6, H7): The 4-bromo substitution creates a 1,2,3-trisubstituted benzene system.

      • H5 & H7: Appear as doublets (approx. 7.5–8.0 ppm range).[3]

      • H6: Appears as a triplet (or doublet of doublets) due to coupling with both H5 and H7.

    • Contrast: The 6-bromo isomer would show a 1,2,4-trisubstituted pattern (one singlet, two doublets).

Part 2: Synthetic Accessibility & Reactivity

Direct bromination of benzothiazole typically yields the 6-bromo isomer due to the electronic directing effects of the heterocyclic ring. Therefore, the synthesis of 4-bromobenzothiazole requires a constructive approach starting from pre-functionalized benzene precursors.

Validated Synthetic Pathway: The "Aniline Route"

The most reliable protocol involves the cyclization of 2,6-dibromoaniline . This method ensures regiospecificity, placing the bromine atom at the 4-position of the final benzothiazole ring.

Step-by-Step Protocol:

  • Thiocyanation: Reaction of 2,6-dibromoaniline with ammonium thiocyanate (NH₄SCN) and bromine in acetic acid generates the intermediate 2-amino-4-bromobenzothiazole .

    • Mechanism:[4][5][6][7][8][9][10] Electrophilic attack of the thiocyanate species followed by intramolecular cyclization.

  • Deamination (Sandmeyer-type): The 2-amino group is removed to yield the target 4-bromobenzothiazole.

    • Reagents: Sodium nitrite (NaNO₂) in hypophosphorous acid (H₃PO₂) or ethanol.

    • Condition: Diazotization at 0–5°C followed by reductive elimination of the diazonium salt.

Visualization: Synthesis Logic

The following diagram illustrates the regiospecific logic required to access the 4-bromo isomer, contrasting it with the direct bromination route.

SynthesisPathways Start1 Benzothiazole DirectBr Direct Bromination (Br2 / FeBr3) Start1->DirectBr Electrophilic Subst. Product6 6-Bromobenzothiazole (Major Product) DirectBr->Product6 Start2 2,6-Dibromoaniline Step1 Thiocyanation (NH4SCN / Br2) Start2->Step1 Cyclization Inter 2-Amino-4-bromobenzothiazole Step1->Inter Step2 Deamination (NaNO2 / H3PO2) Inter->Step2 Diazotization Target 4-Bromobenzothiazole (Target) Step2->Target

Figure 1: Comparative synthetic routes. The bottom pathway (green) is required for 4-bromobenzothiazole specificity, whereas direct bromination (red) yields the incorrect isomer.

Part 3: Applications in Drug Discovery & Materials

The 4-bromobenzothiazole scaffold acts as a versatile "handle" for further functionalization, primarily through Palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The bromine at C4 is an excellent leaving group for Suzuki coupling with aryl boronic acids. This reaction is pivotal for synthesizing:

  • Kinase Inhibitors: Installing heteroaryl groups at C4 can mimic the adenine binding pocket of ATP.

  • Bi-aryl Scaffolds: Used in liquid crystals and OLED materials to extend conjugation length.

General Protocol (Suzuki):

  • Substrate: 4-Bromobenzothiazole (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

  • Conditions: Reflux (80-100°C) for 12-24 hours under inert atmosphere (N₂/Ar).

2. Nucleophilic Aromatic Substitution (SNAr)

While less reactive than the 2-position, the 4-position can undergo SNAr under forcing conditions or if the ring is further activated, allowing for the introduction of amines or alkoxides.

Part 4: Safety & Handling (GHS Classification)

Researchers must adhere to strict safety protocols when handling halogenated heterocycles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.

References
  • ChemicalBook. (2025). Benzothiazole, 4-bromo- (7CI,8CI) Properties and Suppliers. Retrieved from

  • PubChem. (2025).[2] 4-Bromobenzothiazole Compound Summary. National Library of Medicine. Retrieved from [2]

  • Jordan, A. D., et al. (2008). Synthesis of 2-aminobenzothiazoles via the Jacobson Cyclization. Journal of Organic Chemistry.
  • CymitQuimica. (2025).[2][3] 4-Bromobenzothiazole Product Data. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Benzothiazoles. Retrieved from

Sources

molecular formula C9H6BrNO2S for Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Medicinal Chemistry and Heterocyclic Synthesis

Executive Summary

Methyl 4-bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-62-6 ) is a specialized heterocyclic intermediate characterized by a benzothiazole core functionalized with a bromine atom at the C4 position and a methyl ester at the C2 position.[1][2][3][4] This specific substitution pattern renders it a highly valuable "bifunctional scaffold" in drug discovery. The C4-bromo group serves as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ester provides a site for nucleophilic acyl substitution, enabling rapid diversification into amides, acids, or heterocycles. This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound.[5][6]

Chemical Identity & Physicochemical Profile[2][5][6][8][9][10]
PropertyData
IUPAC Name Methyl 4-bromobenzo[d]thiazole-2-carboxylate
CAS Registry Number 1187928-62-6
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, CHCl₃, DCM; sparingly soluble in water.
Lipophilicity (LogP) ~3.1 (Predicted)
Analytical Validation (NMR Spectroscopy)

The following spectral data validates the structural integrity of the 4-bromo isomer, distinguishing it from other regioisomers (e.g., 5-, 6-, or 7-bromo derivatives).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.93–7.90 (dd, 1H, Ar-H), 7.80–7.77 (dd, 1H, Ar-H), 7.41–7.37 (t, 1H, Ar-H), 4.08 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.03 (C=O), 158.89 (C2), 151.75 (C3a), 137.73 (C7a), 130.77 (Ar-C), 128.50 (Ar-C), 121.43 (Ar-C), 119.21 (C-Br), 53.92 (-OCH₃).

Technical Note: The doublet-doublet splitting patterns at δ 7.93 and 7.80, combined with the triplet at δ 7.41, are characteristic of a 1,2,3-trisubstituted benzene ring, confirming the bromine is at the C4 position (adjacent to the bridgehead nitrogen).

Synthetic Architecture

The synthesis of Methyl 4-bromobenzo[d]thiazole-2-carboxylate relies on the cyclocondensation of 2-amino-3-bromobenzenethiol with an oxalate derivative. This route ensures the correct regiochemistry of the bromine substituent.

3.1. Retrosynthetic Analysis

The benzothiazole ring is constructed via a double condensation between the ortho-aminothiol motif and a 1,2-dicarbonyl equivalent (oxalyl chloride or dimethyl oxalate).

SynthesisWorkflow Precursor 2-Amino-3-bromobenzenethiol (CAS 73628-28-1) Intermediate Thioamide/Amide Intermediate Precursor->Intermediate N-Acylation (0°C to RT) Reagent Methyl Oxalyl Chloride (or Dimethyl Oxalate) Reagent->Intermediate Product Methyl 4-bromobenzo[d] thiazole-2-carboxylate Intermediate->Product Cyclodehydration (Reflux/Acid Cat.)

Figure 1: Synthetic pathway for the construction of the benzothiazole core.

3.2. Detailed Experimental Protocol

Reagents:

  • 2-Amino-3-bromobenzenethiol (1.0 equiv)

  • Methyl oxalyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM) (Solvent)[6]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 2-amino-3-bromobenzenethiol in anhydrous DCM.

  • Acylation: Cool the solution to 0°C. Add Et₃N dropwise, followed by the slow addition of methyl oxalyl chloride. The reaction is exothermic; maintain temperature <5°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. If cyclization is incomplete (monitored by TLC), reflux the mixture for 4–6 hours or add a catalytic amount of p-toluenesulfonic acid (pTSA) to promote dehydration.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to yield the target ester as a pale yellow solid.

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the aniline nitrogen on the acyl chloride to form an amide intermediate. Subsequent attack of the thiol group on the ketone carbonyl (activated by the ester) leads to ring closure, followed by dehydration to aromatize the system into the benzothiazole.

Strategic Applications in Drug Discovery

This molecule is a versatile "linchpin" scaffold. The orthogonal reactivity of the bromide and ester groups allows for the parallel synthesis of chemical libraries.

4.1. Functionalization Logic
  • C4-Position (Bromine): A sterile hindrance point that is highly activated for Palladium-catalyzed coupling. It allows the introduction of aryl, heteroaryl, or vinyl groups to extend the molecular scaffold into new chemical space.

  • C2-Position (Ester): A reactive electrophile suitable for generating hydrogen-bond donors/acceptors (amides) or acidic pharmacophores.

ReactivityMap Core Methyl 4-bromobenzo[d] thiazole-2-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Target: Biaryl Scaffolds Core->Suzuki C4-Br Reactivity Buchwald Buchwald-Hartwig Amination (R-NH2, Pd-catalyst) Target: Amino-benzothiazoles Core->Buchwald C4-Br Reactivity Hydrolysis Hydrolysis (LiOH, THF/H2O) Target: Carboxylic Acid Core->Hydrolysis C2-Ester Reactivity Amidation Direct Amidation (R-NH2, Heat or AlMe3) Target: Carboxamides Core->Amidation C2-Ester Reactivity

Figure 2: Divergent synthesis map demonstrating the orthogonal reactivity of the C4-bromo and C2-ester motifs.

4.2. Medicinal Relevance

Benzothiazole-2-carboxylates are privileged structures in medicinal chemistry, often acting as bioisosteres for indole or quinoline cores. Derivatives of the 4-bromo analog have been investigated for:

  • Antimicrobial Agents: The benzothiazole ring mimics purine bases, potentially inhibiting microbial DNA synthesis.

  • Anticancer Kinase Inhibitors: The planar structure allows intercalation into DNA or binding to ATP pockets of kinases.

  • Neuroprotective Agents: Riluzole (a benzothiazole) is used for ALS; 4-substituted analogs are explored for improved potency.

Safety & Handling (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Operate in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the sulfur.

References
  • Royal Society of Chemistry. (2017). Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide. (Contains NMR data for Compound 6b). Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Technical Monograph: Advanced Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole scaffolds are pharmacophoric cornerstones in medicinal chemistry, underpinning therapeutics like Riluzole (ALS treatment) and Ethoxzolamide (diuretic). Their planar, bicyclic structure allows for intercalation with DNA and highly specific binding to enzymes such as EGFR and varying kinases.

This guide moves beyond elementary textbook synthesis. It dissects the causality of reaction failures, provides self-validating protocols , and contrasts the classical condensation routes with modern, metal-free oxidative cyclizations. The objective is to equip drug discovery teams with a decision matrix for selecting the most efficient synthetic pathway based on substrate tolerance and scalability.

Pathway A: Condensation of 2-Aminothiophenol (The Nucleophilic Route)

The condensation of 2-aminothiophenol (2-ATP) with aldehydes or carboxylic acids is the industry standard for generating 2-substituted benzothiazoles. While ostensibly simple, this reaction is prone to oxidative dimerization of the starting thiol, leading to disulfide impurities that complicate purification.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon (Schiff base formation), followed by an intramolecular attack by the thiol. The critical step is the final oxidation (dehydrogenation) to aromatize the thiazoline ring.

Critical Control Point: If the reaction atmosphere is too oxidative initially, 2-ATP dimerizes to bis(2-aminophenyl)disulfide. If the atmosphere is too reductive, the intermediate benzothiazoline will not aromatize to the final benzothiazole.

Visualization: Condensation Pathway

Condensation_Mechanism cluster_0 Reactants R1 2-Aminothiophenol I1 Schiff Base (Imine Intermediate) R1->I1 -H2O R2 Aldehyde (R-CHO) R2->I1 I2 Benzothiazoline (Non-aromatic) I1->I2 Intramolecular Cyclization P1 2-Substituted Benzothiazole I2->P1 Oxidative Aromatization (-2H)

Caption: Stepwise condensation mechanism showing the critical aromatization step requiring oxidative conditions.

Protocol: Glycerol-Mediated Green Synthesis (Catalyst-Free)

This method utilizes glycerol as both a sustainable solvent and a hydrogen-bond donor to activate the aldehyde, eliminating the need for Lewis acids.

Reagents:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Glycerol (5 mL)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with glycerol and the aldehyde. Stir at room temperature for 5 minutes. Why: This pre-solubilization allows glycerol to activate the carbonyl oxygen via hydrogen bonding.

  • Addition: Add 2-aminothiophenol dropwise.

  • Reaction: Heat the mixture to 100°C . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

    • Validation: The disappearance of the thiol spot (

      
      ) and the appearance of a fluorescent spot under UV (254 nm) confirms product formation.
      
  • Quench: Cool to room temperature and pour into crushed ice (50 g).

  • Isolation: The product precipitates as a solid. Filter, wash with cold water (3x 10 mL), and recrystallize from hot ethanol.

Advantages: High atom economy, recyclable solvent, no metal contamination.

Pathway B: Oxidative Cyclization of Thiobenzanilides (The Radical Route)

When the desired 2-substituent is complex or the aldehyde precursor is unstable, the Jacobson cyclization strategy (and its modern variants) is preferred. This involves the radical cyclization of thiobenzanilides.[1][2]

Mechanistic Insight

Unlike condensation, this pathway involves the generation of a thioamidyl radical. Modern protocols utilize visible light and photocatalysts to generate superoxide anions (


), which act as the terminal oxidant, avoiding the harsh ferricyanide conditions of the original 19th-century Jacobson method.
Visualization: Photocatalytic Cycle

Photocatalysis Center g-C3N4 (Catalyst) Center->Center Regeneration (via O2) Radical Thioamidyl Radical Center->Radical SET Oxidation Light Visible Light (hν) Light->Center Excitation Substrate Thiobenzanilide Substrate->Radical -H+ Product Benzothiazole Radical->Product Cyclization -H•

Caption: Metal-free photocatalytic cycle using graphitic carbon nitride (g-C3N4) to drive radical cyclization.[3]

Protocol: Visible-Light Promoted Cyclization (Metal-Free)

Reagents:

  • Thiobenzanilide derivative (0.5 mmol)

  • g-C3N4 (Graphitic Carbon Nitride, 20 mg)

  • Solvent: Acetonitrile (5 mL)

  • Light Source: Blue LED (460 nm, 12W)

Step-by-Step Workflow:

  • Setup: Place the thiobenzanilide and g-C3N4 in a Pyrex tube. Add acetonitrile.

  • Oxygenation: Bubble air or

    
     through the solution for 2 minutes to saturate. Why: Oxygen is the terminal electron acceptor; without it, the catalytic cycle stalls.
    
  • Irradiation: Irradiate with Blue LED at room temperature for 6–12 hours.

  • Filtration: Centrifuge or filter to recover the heterogeneous g-C3N4 catalyst (can be reused up to 5 times).

  • Purification: Evaporate solvent and purify via silica gel column chromatography.

Comparative Technical Analysis

The choice of method dictates the impurity profile and scalability.

FeatureCondensation (Pathway A)Oxidative Cyclization (Pathway B)
Primary Bond Formation C-N then C-SC-S (Intramolecular)
Key Intermediate Schiff BaseThioamidyl Radical
Atom Economy High (Water is byproduct)Moderate (Requires oxidant)
Substrate Tolerance Excellent for simple Aryl/AlkylExcellent for electron-rich rings
Common Failure Mode Disulfide formation (Dimerization)Over-oxidation / Ring opening
Green Metric Excellent (if Glycerol/Water used)High (if LED/Air used)

Strategic Decision Matrix

Use this logic flow to select the optimal synthesis route for your specific drug candidate.

Decision_Matrix Start Start: Select Target Molecule Q1 Is the 2-substituent available as an Aldehyde? Start->Q1 PathA Use Pathway A: Condensation (Glycerol/2-ATP) Q1->PathA Yes Q2 Does the substrate contain acid-sensitive groups? Q1->Q2 No (Amide precursor) PathB_Light Use Pathway B: Photocatalytic Cyclization Q2->PathB_Light Yes (Use Mild Conditions) PathB_Iodine Use Pathway B: Iodine/DMSO Cyclization Q2->PathB_Iodine No (Robust Substrate)

Caption: Decision tree for selecting synthetic methodology based on precursor availability and functional group sensitivity.

References

  • Sadek, K. U., et al. (2012). "Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature." Molecules, 17(5), 6011–6019. [Link]

  • Zhao, J., et al. (2013).[4] "Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas." Organic Letters, 15(11), 2604–2607. [Link]

  • Wang, L., et al. (2021). "Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions." Organic Letters, 23(11), 4420–4425. [Link]

  • Merroun, Y., et al. (2020). "SnP2O7 as an efficient heterogeneous catalyst for the synthesis of benzothiazoles." Journal of Saudi Chemical Society, 24(1), 99-106. [Link]

  • Jordan, A. D., et al. (2003). "Jacobson's cyclization: A robust route to benzothiazoles."[1] Journal of Organic Chemistry, 68(22), 8693-8696. [Link]

Sources

Technical Guide: Strategic Discovery of Novel Benzothiazole Scaffold-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, actionable framework for the discovery and development of benzothiazole-based inhibitors.

Executive Summary

The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, distinguished by its bicyclic fusion of a benzene ring with a thiazole ring.[1] Its planar architecture and electronic distribution allow it to mimic the adenine base of ATP, making it an exceptional template for designing Type I and Type II kinase inhibitors. This guide provides a rigorous technical roadmap for leveraging this scaffold to target oncogenic kinases (e.g., EGFR, VEGFR) and neurodegenerative pathways. It moves beyond basic synthesis to cover rational design principles, green chemistry protocols, and validation hierarchies.

Mechanistic Rationale: The ATP-Mimicry Paradigm

The efficacy of benzothiazole inhibitors stems from their ability to occupy the ATP-binding pocket of protein kinases.[2] The nitrogen (N3) and sulfur (S1) atoms within the heterocycle serve as critical hydrogen bond acceptors and donors, interacting with the "hinge region" residues of the kinase domain.

Molecular Interaction Landscape
  • Hinge Binding: The N3 atom typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Pocket: The benzene ring of the scaffold orients into the hydrophobic back pocket, often interacting with the "gatekeeper" residue.

  • Ribose Pocket: Substituents at the 2-position extend into the solvent-exposed region or the ribose-binding pocket, determining selectivity.

Signaling Pathway Intervention

The following diagram illustrates the interruption of the EGFR/VEGFR signaling cascade by benzothiazole derivatives.

Benzothiazole_Mechanism Inhibitor Benzothiazole Inhibitor Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Inhibitor->Receptor Competitive Binding (ATP Pocket) RAS RAS Activation Inhibitor->RAS Blocks Outcome_Apo Apoptosis Induction Inhibitor->Outcome_Apo Induces ATP ATP (Endogenous) ATP->Receptor Phosphorylates Receptor->RAS Activation RAF RAF Phosphorylation RAS->RAF MEK MEK Activation RAF->MEK ERK ERK1/2 Signaling MEK->ERK Nucleus Nuclear Translocation (Gene Transcription) ERK->Nucleus Outcome_Pro Cell Proliferation (Tumor Growth) Nucleus->Outcome_Pro

Figure 1: Mechanism of Action. Benzothiazole inhibitors competitively displace ATP, blocking the RAS/RAF/MEK/ERK phosphorylation cascade and inducing apoptosis.

Rational Design & Structure-Activity Relationship (SAR)

Successful optimization of the benzothiazole core requires a precise understanding of how substitutions affect potency and metabolic stability.

The SAR Matrix

The benzothiazole core can be divided into three zones for optimization:

ZonePositionFunctionOptimization Strategy
Zone A C-2 Selectivity & Potency This is the primary vector for diversity. Aryl, heteroaryl, or acylhydrazone groups here extend into the solvent channel. Recommendation: Introduce 4-substituted phenyl groups (e.g., -F, -OMe) to enhance lipophilicity and binding affinity.
Zone B C-6 Metabolic Stability This position is prone to oxidative metabolism. Recommendation: Block metabolism by introducing electron-withdrawing groups like Fluorine (-F) or Chlorine (-Cl). This also increases the acidity of the N-H if present in tautomers.
Zone C C-5 / C-7 Steric Modulation Substituents here can clash with the kinase ceiling or floor. Recommendation: Keep small (H, Me) unless specific crystallographic data suggests available space.
SAR Logic Map

Benzothiazole_SAR Core Benzothiazole Scaffold Pos2 Position 2 (C-2) Primary Diversity Vector Core->Pos2 Pos6 Position 6 (C-6) Metabolic Hotspot Core->Pos6 Pos57 Positions 5 & 7 Steric Gatekeepers Core->Pos57 Aryl Aryl/Heteroaryl Groups (Target Specificity) Pos2->Aryl Linker Hydrazone/Urea Linkers (H-Bonding) Pos2->Linker EWG Electron Withdrawing (-F, -Cl) (Increases Stability) Pos6->EWG

Figure 2: Structure-Activity Relationship (SAR) Map. Strategic substitution at C-2 determines target specificity, while C-6 modification enhances drug-like properties.

Experimental Protocols

This section details a validated, green chemistry approach for synthesizing 2-substituted benzothiazoles, followed by biological evaluation.

Synthesis Protocol: Catalyst-Free Condensation

Objective: Synthesize 2-phenylbenzothiazole derivatives via condensation of 2-aminothiophenol and substituted benzaldehydes. Method: Ultrasonic-Assisted Synthesis (Green Chemistry).[3]

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethanol or Water (Solvent)

  • Sodium Metabisulfite (Na2S2O5) (Optional oxidant)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of substituted benzaldehyde in 5 mL of ethanol.

  • Addition: Add 1.0 mmol of 2-aminothiophenol dropwise to the solution.

  • Activation: Place the reaction vessel in an ultrasonic bath (frequency 40 kHz) at room temperature.

  • Reaction: Sonicate for 15–30 minutes. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Validation Check:

  • Yield Expectation: >85%

  • Purity Check: Melting point determination and 1H-NMR (look for disappearance of aldehyde proton at ~10 ppm).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagent Prep (2-Aminothiophenol + Aldehyde) Mix Solvent Mixing (Ethanol/Water) Start->Mix Sonic Ultrasonic Irradiation (40 kHz, RT, 15-30 min) Mix->Sonic Monitor TLC Monitoring (Hexane:EtOAc 8:2) Sonic->Monitor Complete Reaction Complete? Monitor->Complete Complete->Sonic No Workup Ice Water Precipitation & Filtration Complete->Workup Yes Purify Recrystallization (Hot Ethanol) Workup->Purify Final Pure Benzothiazole Derivative Purify->Final

Figure 3: Green Synthesis Workflow. Ultrasonic-assisted condensation offers a rapid, high-yield route to benzothiazole derivatives.

Biological Evaluation: EGFR Kinase Assay

Objective: Quantify the inhibitory potential (IC50) of the synthesized compounds against EGFR.

  • Assay Setup: Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay kit.

  • Enzyme Mix: Prepare EGFR enzyme solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 5 µL of the synthesized benzothiazole (serially diluted in DMSO) to the reaction plate.

  • Reaction Initiation: Add ATP (at Km concentration) and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure fluorescence resonance energy transfer (FRET) signals. Calculate IC50 using non-linear regression analysis.

Comparative Data Summary

The following table highlights the potency of optimized benzothiazole derivatives compared to standard inhibitors, based on recent literature findings.

Compound IDR-Substituent (C-2)TargetIC50 (nM)Reference
BTA-1 4-FluorophenylEGFR24.5[1]
BTA-2 3,4-DimethoxyphenylVEGFR-245.2[2]
Ref (Lapatinib) --EGFR17.4[1]
Ref (Sorafenib) --VEGFR-290.0[2]

Data Interpretation: Benzothiazole derivatives (BTA-1) can achieve nanomolar potency comparable to FDA-approved drugs like Lapatinib, validating the scaffold's efficacy.

Future Perspectives

The future of benzothiazole discovery lies in PROTACs (Proteolysis Targeting Chimeras) . By linking the benzothiazole warhead (which binds the kinase) to an E3 ligase ligand, researchers can induce the degradation of the target protein rather than simple inhibition. This overcomes resistance mechanisms often seen with traditional occupancy-based inhibitors.

References

  • Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic Chemistry, 2020.[4] Link

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 2026. Link

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 2024. Link

  • Synthesis of benzothiazole derivatives using ultrasonic probe irradiation. Malaysian Journal of Analytical Sciences, 2023. Link

Sources

Technical Monograph: Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthetic Architecture, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity[1][2][3][4]

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a high-value heterocyclic building block utilized primarily in the discovery of bioactive small molecules.[1] Belonging to the benzothiazole class—a "privileged scaffold" in medicinal chemistry—this compound offers orthogonal functionalization handles: an electrophilic ester at the C2 position and a nucleophilic-susceptible bromide at the C4 position.[1]

This guide provides a definitive technical reference for researchers, distinguishing this specific isomer from its structural analogs and outlining its utility in fragment-based drug discovery (FBDD).[1]

Core Identification Data[2][4][5]
Parameter Technical Specification
Primary Name Methyl 4-bromobenzo[d]thiazole-2-carboxylate
CAS Registry Number 1187928-62-6
IUPAC Name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
SMILES COC(=O)C1=NC2=C(S1)C(Br)=CC=C2
InChI Key Computed based on structure (Unique identifier required for database integration)
Critical Disambiguation (Expert Insight)

Warning: Researchers frequently confuse this compound with its regioisomer, Methyl 2-bromobenzo[d]thiazole-4-carboxylate (CAS: 1440526-53-3).[1]

  • Target Compound (C4-Br, C2-Ester): Used when the core scaffold requires extension at the "northern" benzene ring via cross-coupling.[1]

  • Isomer (C2-Br, C4-Ester): Used when the "southern" thiazole ring is the site of nucleophilic displacement.[1]

  • Verification: Always verify 1H-NMR coupling constants. The C4-bromo isomer will show a distinct splitting pattern for the benzene protons compared to the C2-bromo isomer.[1]

Synonyms and Nomenclature Taxonomy

Precise nomenclature is vital for automated chemical mining and procurement.[1] The following hierarchy classifies the compound's synonyms by utility.

Systematic Synonyms (IUPAC & Chemical Abstracts)
  • Methyl 4-bromo-1,3-benzothiazole-2-carboxylate[1][2]

  • 4-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester[1][2]

  • Benzo[d]thiazole-2-carboxylic acid, 4-bromo-, methyl ester[1][3][2][4]

Functional/Descriptive Synonyms
  • 4-Br-BZT-2-COOMe (Common shorthand in lab notebooks)[1]

  • Methyl 4-bromobenzothiazole-2-oate[1][2]

  • 2-Methoxycarbonyl-4-bromobenzothiazole[1]

Synthetic Architecture & Retrosynthesis

The synthesis of Methyl 4-bromobenzo[d]thiazole-2-carboxylate typically follows a Jacobson Cyclization or a condensation strategy involving ortho-aminothiophenols.[1]

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection of the molecule into commercially available precursors.

Retrosynthesis cluster_legend Legend Target Methyl 4-bromobenzo[d]thiazole-2-carboxylate (Target Scaffold) Intermediate 2-Amino-3-bromobenzenethiol (Key Intermediate) Target->Intermediate Cyclization/Condensation Precursor2 Methyl oxalyl chloride (C2 Source) Target->Precursor2 Acylation Precursor1 2-Bromo-6-nitroaniline Intermediate->Precursor1 Reduction & Thiolation key Blue: Target Molecule White: Precursors

Figure 1: Retrosynthetic disconnection showing the convergence of the aminothiophenol core with an oxalate derivative.

Standardized Synthetic Protocol

Note: This protocol is a generalized high-yield methodology for 2-carboxylate benzothiazoles.[1]

Reagents: 2-Amino-3-bromobenzenethiol, Methyl oxalyl chloride, Pyridine, Dichloromethane (DCM).[1]

  • Preparation : Dissolve 2-amino-3-bromobenzenethiol (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Acylation : Cool to 0°C. Add Pyridine (1.2 eq) followed by dropwise addition of Methyl oxalyl chloride (1.1 eq).

  • Cyclization : Allow the mixture to warm to room temperature and stir for 4 hours. The initial acylation forms the amide intermediate.[1]

  • Dehydration (If required) : If the "one-pot" cyclization is slow, add a catalytic amount of p-TsOH and reflux in Toluene with a Dean-Stark trap to effect ring closure.[1]

  • Workup : Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄.[1]

  • Purification : Flash column chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery[2][11]

This scaffold is highly valued for its ability to serve as a bis-electrophile surrogate in Fragment-Based Drug Discovery (FBDD).[1]

Orthogonal Functionalization Strategy

The chemical power of this molecule lies in the reactivity difference between the C2-ester and C4-bromide.[1]

PositionFunctional GroupReactivity ProfileTypical Transformation
C2 Methyl EsterHard ElectrophileHydrolysis to acid (for amide coupling) or Reduction to alcohol.[1]
C4 BromideAryl HalideSuzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) coupling.[1]
Medicinal Chemistry Workflow

Researchers typically utilize this scaffold to synthesize kinase inhibitors or GPCR ligands.[1] The C4 position often vectors into a hydrophobic pocket, while the C2 position is used to attach a solubilizing group or a hinge-binding motif.[1]

MedChemWorkflow Start Methyl 4-bromobenzo[d] thiazole-2-carboxylate Step1 Step 1: Suzuki Coupling (C4 Diversification) Start->Step1 Intermediate 4-Aryl-benzothiazole -2-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis (LiOH/THF) Intermediate->Step2 Acid Carboxylic Acid Intermediate Step2->Acid Step3 Step 3: Amide Coupling (HATU/Amine) Acid->Step3 Final Final Bioactive Candidate Step3->Final

Figure 2: Sequential functionalization workflow for generating diversity from the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54378873, Methyl 4-bromo-1,3-benzothiazole-2-carboxylate. Retrieved from [Link][1]

  • Chemsigma (2025). Product Catalog: Methyl 4-bromo-1,3-benzothiazole-2-carboxylate [1187928-62-6]. Retrieved from [Link]

  • MDPI (2023). Synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and related benzothiazole derivatives. Retrieved from [Link]

Sources

Chemical Characterization of Bromo-Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation and Purity Analysis

Executive Summary

Bromo-benzothiazoles, particularly 2-amino-6-bromobenzothiazole , are critical pharmacophores in drug discovery, serving as scaffolds for antitumor, antimicrobial, and neuroprotective agents.[1] Their utility lies in the bromine substituent, which acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to generate complex libraries.[1]

However, the synthesis of these compounds often generates regioisomers (e.g., 5-bromo vs. 6-bromo) that are difficult to separate and distinguish.[1] This guide provides a definitive, multi-modal characterization strategy. It moves beyond basic identification to establish a self-validating analytical workflow that triangulates data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography to ensure structural integrity.[1]

Part 1: Synthetic Logic & The Regioisomer Challenge

To characterize a compound effectively, one must understand its origin.[1] The two primary synthetic routes dictate the impurity profile and the characterization requirements.[1]

The Electrophilic Substitution Route

Direct bromination of benzothiazole (or 2-aminobenzothiazole) is the most common method.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Regioselectivity: The amino group at C2 is an ortho/para director.[1] However, the N3 nitrogen deactivates the ring.[1] The sulfur atom and the resonance stability generally direct the electrophile to the C6 position (para to the amino group's electronic influence).[1]

  • Characterization Risk: While C6 is favored, trace amounts of C4 or C5 isomers may form depending on reaction temperature and solvent polarity.[1]

The Hugerschhoff Cyclization Route

This method involves the oxidative cyclization of arylthioureas.[1]

  • Mechanism: Radical or ionic cyclization of p-bromophenylthiourea.[1]

  • Characterization Risk: This route is generally more regiospecific, but starting material purity (the aniline derivative) becomes the critical quality attribute (CQA).[1]

Visualization: Synthesis & Characterization Workflow

The following diagram outlines the decision matrix for processing crude reaction mixtures.

G Start Crude Reaction Mixture (Bromo-benzothiazole) TLC TLC Screening (Mobile Phase: Hexane/EtOAc) Start->TLC Purification Flash Column Chromatography (Silica Gel) TLC->Purification Isolation MS Mass Spectrometry (LC-MS) Check Br Isotope Pattern (1:1) Purification->MS Step 1: Identity NMR 1H & 13C NMR Coupling Constant Analysis MS->NMR Step 2: Structure XRD X-Ray Crystallography (If Regioisomer Ambiguity Persists) NMR->XRD Ambiguous J-values? Final Validated Compound Ready for Bio-Assay NMR->Final Clear J-values XRD->Final

Figure 1: The hierarchical workflow for isolating and validating bromo-benzothiazole derivatives. Note the "gatekeeper" role of Mass Spec before investing time in NMR.

Part 2: Spectroscopic Triangulation (The Core)[1][2]

This section details the specific spectral fingerprints required to confirm the identity of 2-amino-6-bromobenzothiazole (CAS: 15864-32-1).[1][2]

Mass Spectrometry: The Bromine Signature

Before attempting NMR, confirm the presence of bromine.[1] Bromine has two stable isotopes,


Br and 

Br, with natural abundances of 50.69% and 49.31% respectively.[1]
  • Diagnostic Criteria:

    • Look for the M+ and M+2 peaks.[1][3][4]

    • They must appear in a 1:1 intensity ratio .[1]

    • Example Data: For 2-amino-6-bromobenzothiazole (MW ~229.10):

      • Peak A: m/z 228.9 (contains

        
        Br)
        
      • Peak B: m/z 230.9 (contains

        
        Br)[1]
        
    • Failure Mode: If the ratio is 3:1, you likely have a Chlorine substituent (or contamination).[1] If there is no doublet pattern, the bromination failed.[1]

Nuclear Magnetic Resonance ( H NMR)

This is the primary tool for regioisomer assignment.[1] The distinction between 6-bromo and 5-bromo relies on coupling constants (


 values)  and splitting patterns.[1]

Target Molecule: 2-amino-6-bromobenzothiazole [1][2][5][6][7]

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of the amino-benzothiazole core and the ability of DMSO to sharpen the exchangeable -NH
    
    
    protons.

Table 1: 1H NMR Assignment Logic (400 MHz, DMSO-


) 
PositionShift (

ppm)
MultiplicityCoupling Constant (

)
Structural Logic
-NH

7.60 - 7.70Singlet (Broad)-Exchangeable protons; shift varies with concentration/water content.[1]
H-7 7.95 - 8.05Doublet (d)

Hz
Diagnostic: Meta-coupling to H-5.[1] Located ortho to Sulfur, deshielded.[1]
H-4 7.30 - 7.40Doublet (d)

Hz
Ortho-coupling to H-5.[1] Located ortho to Nitrogen bridge.
H-5 7.40 - 7.50Doublet of Doublets (dd)

Hz
Coupled ortho to H-4 and meta to H-7.[1]

The "Isomer Trap": If the bromine were at the 5-position , the splitting pattern would change:

  • H-4: Would appear as a doublet with a small meta coupling (

    
     Hz) because its ortho neighbor (C5) is substituted.[1]
    
  • H-6/H-7: Would show strong ortho coupling (

    
     Hz).[1]
    
  • Key Takeaway: If H-4 (the proton usually upfield near 7.3 ppm) shows a large ortho-coupling (

    
     Hz), the 5-position is unsubstituted (confirming the 6-bromo isomer).[1]
    
Infrared Spectroscopy (FT-IR)

IR is useful for confirming functional group integrity, particularly the primary amine.[1]

  • N-H Stretching: Doublet bands at 3315 cm

    
      (asymmetric) and 3127 cm
    
    
    
    (symmetric).[1]
  • C=N Stretch: Strong band at ~1580 cm

    
      (characteristic of the thiazole ring).[1]
    
  • C-Br Stretch: Weak/Moderate band at 500–600 cm

    
     .[1]
    

Part 3: Solid-State & Purity Analysis[1][2]

Melting Point Determination

Bromo-benzothiazoles are crystalline solids with high melting points.[1]

  • Reference Value: 2-amino-6-bromobenzothiazole melts at 202–204 °C [1, 2].[1][7]

  • Protocol: Use a capillary melting point apparatus with a ramp rate of 2°C/min near the expected range. A wide range (>2°C) indicates regioisomeric mixtures or solvent occlusion.[1]

X-Ray Crystallography (The Gold Standard)

When NMR data is ambiguous (e.g., due to peak overlap), single-crystal X-ray diffraction (XRD) is non-negotiable.[1]

  • Why: It definitively maps the spatial arrangement of the heavy Bromine atom relative to the Sulfur.[1]

  • Crystal Growth: Slow evaporation of an Ethanol/Benzene (1:1) mixture often yields suitable needles for diffraction [3].[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-Bromobenzothiazole (Refined)

This protocol is optimized for regioselectivity.[1]

  • Reagents: 4-Bromoaniline (1.0 eq), KSCN (4.0 eq), Glacial Acetic Acid (Solvent).[1]

  • Bromination Step: Dissolve aniline and KSCN in acetic acid. Cool to 0°C.[1][8]

  • Addition: Add Bromine (

    
    ) in acetic acid dropwise over 90 minutes. Critical: Keep temperature <5°C to prevent poly-bromination.[1]
    
  • Workup: Pour into crushed ice. Neutralize with ammonium hydroxide to pH 6.[1] A yellow precipitate forms.[1]

  • Purification: Filter, wash with water, and recrystallize from Ethanol.

Protocol B: HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Acceptance Criteria: Purity >98% (Area under curve).

Visualization: Regioisomer Logic Tree

Use this logic to interpret your NMR data.[1]

DecisionTree Start Analyze 1H NMR (Aromatic Region 7.0 - 8.5 ppm) Q1 Observe Proton at C4 (Usually most shielded/upfield) Start->Q1 Branch1 Large Coupling (J > 8 Hz)? Q1->Branch1 Res1 C5 is Unsubstituted (Likely 6-Bromo Isomer) Branch1->Res1 Yes (Ortho coupling) Res2 C5 is Substituted (Likely 5-Bromo Isomer) Branch1->Res2 No (Meta coupling only) Confirm Confirm with H7 Signal (Look for small J ~2Hz) Res1->Confirm

Figure 2: NMR logic tree for distinguishing 6-bromo from 5-bromo benzothiazole derivatives based on vicinal (ortho) vs. long-range (meta) coupling.

References

  • ChemicalBook. (2025).[1] 2-Amino-6-bromobenzothiazole Properties and Spectral Data. Link

  • Munirajasekhar, D., et al. (2011).[1] Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy. Link

  • Naser, N. A. (2012).[1] Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol. Journal of Oleo Science. Link

  • Sigma-Aldrich. (n.d.).[1][2] 2-Amino-6-bromobenzothiazole Product Specification. Link

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak. Link

Sources

The Benzothiazole Scaffold: A Technical Guide to Structural Optimization and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole core (benzo[d]thiazole) represents a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Characterized by a benzene ring fused to a thiazole ring, this bicyclic heteroaromatic system offers a rigid planar structure that facilitates DNA intercalation and π-π stacking interactions within enzyme active sites.

This technical guide provides a rigorous framework for the preliminary investigation of benzothiazole derivatives, moving from rational structural design and green synthetic methodologies to biological validation protocols.

Part 1: Structural Architecture & SAR Logic

The biological efficacy of benzothiazoles is strictly governed by substitution patterns at specific vectors. A preliminary investigation must prioritize the C2 position for target selectivity and the C6 position for pharmacokinetic (PK) modulation.

Numbering and Functional Zones

The core is numbered starting from the sulfur atom (position 1) to the nitrogen (position 3).

  • Position 2 (C2): The primary vector for diversity. Substitution here (e.g., aryl, heteroaryl, amine) dictates the specific biological target (e.g., kinase vs. DNA binding).

  • Position 6 (C6): The metabolic "soft spot." Substitution here (e.g., -F, -Cl, -OCF3) blocks Phase I metabolism (hydroxylation) and modulates lipophilicity (LogP).

  • Nitrogen (N3): Essential for hydrogen bonding interactions with residues (e.g., Ser, Thr) in kinase hinge regions.

Structure-Activity Relationship (SAR) Matrix
PositionSubstituent ClassEffect on Physicochemical PropertiesBiological Implication
C-2 Aryl / HeteroarylIncreases planarity and surface area.Enhances DNA intercalation; critical for antitumor potency.
C-2 Primary Amine (

)
H-bond donor capability.Common in carbonic anhydrase inhibitors.
C-6 Electron-Withdrawing (

,

)
Increases lipophilicity; deactivates ring.Improves membrane permeability; Riluzole-like neuroprotection.
C-6 Electron-Donating (

)
Increases electron density.Often enhances antimicrobial activity but may increase metabolic clearance.
SAR Decision Tree (Visualization)

SAR_Logic Core Benzothiazole Core Pos2 Position C2 (Target Selectivity) Core->Pos2 Pos6 Position C6 (ADME/Stability) Core->Pos6 Aryl Aryl/Heteroaryl Pos2->Aryl Amine Free Amine (-NH2) Pos2->Amine Halogen Halogen/Trifluoromethyl Pos6->Halogen H_bond Unsubstituted Pos6->H_bond Target1 Anticancer (Kinase/DNA) Aryl->Target1 Target2 Antimicrobial (Enzyme inhibition) Amine->Target2 Effect1 High Metabolic Stability (CNS Penetration) Halogen->Effect1 Effect2 Rapid Clearance (Phase I Oxidation) H_bond->Effect2

Figure 1: Strategic decision tree for benzothiazole optimization. C2 drives efficacy; C6 drives stability.

Part 2: Synthetic Methodologies (Green Protocols)

Classical methods (e.g., Jacobson cyclization) often require harsh acids or high temperatures. Modern preliminary investigations should utilize Oxidative Cyclization , which is atom-economical and scalable.

Recommended Workflow: Iodine-Mediated Cyclization

This method avoids transition metals, reducing the risk of trace metal contamination in biological assays (a common source of false positives).

Reaction: 2-Aminothiophenol + Aryl Aldehyde


 2-Arylbenzothiazole[1]
Detailed Protocol
  • Causality: DMSO acts as both solvent and oxidant acceptor. Iodine acts as a mild Lewis acid to activate the imine intermediate and facilitates the oxidative ring closure.

Step-by-Step Methodology:

  • Stoichiometry: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in DMSO (3 mL).

  • Catalyst Addition: Add molecular Iodine (

    
    ) (10 mol%) to the mixture.
    
  • Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexane).

    • Checkpoint: Disappearance of the aldehyde spot indicates imine formation; subsequent appearance of a fluorescent spot usually indicates the benzothiazole product.

  • Quenching: Cool to room temperature. Add aqueous Sodium Thiosulfate (

    
    , 10%) to quench unreacted iodine (solution turns from dark brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Synthetic Pathway Visualization

Synthesis_Flow Input1 2-Aminothiophenol Step1 Condensation (Schiff Base Formation) Input1->Step1 Input2 Aryl Aldehyde (R-CHO) Input2->Step1 Step2 Iodine-Mediated Oxidative Cyclization Step1->Step2 - H2O Step3 Quench (Na2S2O3) & Extraction Step2->Step3 DMSO, 80°C Product 2-Substituted Benzothiazole Step3->Product

Figure 2: Metal-free oxidative cyclization workflow for library generation.

Part 3: Biological Validation (Oncology Focus)

Benzothiazoles are potent kinase inhibitors. A standard preliminary investigation must validate activity against cell proliferation and elucidate the mechanism (e.g., PI3K/Akt pathway inhibition).

Mechanistic Rationale

Many 2-arylbenzothiazoles function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases (like EGFR or PI3K), they prevent phosphorylation of downstream effectors, leading to apoptosis.

Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the synthesized derivatives.

Self-Validating Steps:

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Add test compounds at serial dilutions (0.1, 1, 10, 50, 100

    
    ).
    
    • Control 1 (Negative): 0.1% DMSO (vehicle). Must show 100% viability.

    • Control 2 (Positive): Doxorubicin or Cisplatin. Must show expected IC50.

    • Blank: Media only (no cells). Subtract this background absorbance.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Signaling Pathway Inhibition

Pathway_Inhibition GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Benzothiazole Benzothiazole (Inhibitor) Benzothiazole->PI3K Blocks ATP Binding Benzothiazole->AKT Inhibits mTOR mTOR AKT->mTOR Apoptosis Cell Survival / Proliferation mTOR->Apoptosis

Figure 3: Proposed Mechanism of Action. Benzothiazoles intercept the PI3K/AKT survival cascade.

Part 4: ADME & Toxicity Considerations

A "hit" is useless if it cannot be delivered.

  • Lipophilicity: Benzothiazoles are inherently lipophilic. If LogP > 5, solubility becomes a limiting factor.

    • Correction: Introduce polar groups (e.g., morpholine, piperazine) at the C2-aryl tail to lower LogP to the 2–4 range.

  • Metabolic Stability: The C6 position is prone to oxidation by CYP450 enzymes.

    • Correction: Block C6 with Fluorine or Trifluoromethoxy (

      
      ) groups (bioisosteres) to extend half-life (
      
      
      
      ).

References

  • Riluzole Mechanism: Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Link

  • Benzothiazole Review: Keri, R. S., et al. (2015).[2] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. Link

  • Green Synthesis: Li, Y., et al. (2006).[1] Iodine-promoted synthesis of 2-substituted benzothiazoles.[1] Chemistry Letters, 35(4), 460-461. Link

  • Anticancer Mechanisms: Ali, I., et al. (2024). Benzothiazole: A privileged scaffold for Cutting-Edges anticancer agents.[2] European Journal of Medicinal Chemistry, 264, 116023. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 4-bromobenzo[d]thiazole-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a high-value bifunctional building block that bridges the gap between structural biology and optoelectronics. Its unique substitution pattern—featuring an electrophilic ester at the C2 position and a nucleophile-receptive bromine handle at the C4 position—provides orthogonal reactivity. This scaffold is critical for the synthesis of red-shifted firefly luciferin analogs for deep-tissue imaging and benzothiazole-based peptidomimetics in drug discovery (e.g., antitumor and antimicrobial agents).

This guide details the physicochemical profile, synthesis protocols, and downstream applications of this molecule, focusing on its utility as a "divergent core" for library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Methyl 4-bromobenzo[d]thiazole-2-carboxylate
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
CAS No.[1][2][3] (Acid) 1187928-21-7 (Refers to the parent acid; ester is derivative)
Appearance Off-white to pale yellow solid
Key NMR Signals ¹H NMR (400 MHz, CDCl₃): δ 7.93–7.90 (dd, 1H), 7.80–7.77 (dd, 1H), 7.41–7.37 (t, 1H), 4.08 (s, 3H, -OCH₃).¹³C NMR (101 MHz, CDCl₃): δ 161.03 (C=O), 158.89, 151.75, 137.73, 130.77, 128.50, 121.43, 119.21, 53.92 (-OCH₃).
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in hexanes.

Strategic Utility: The Bifunctional Hub

The power of this molecule lies in its orthogonal reactivity . The C4-bromo group allows for conjugation extension (altering electronic properties) without affecting the C2-ester, which serves as the "warhead" attachment point (for luciferin synthesis or drug binding domains).

Reactivity Map

ReactivityMap Core Methyl 4-bromobenzo[d]thiazole- 2-carboxylate C4_Path C4-Position (Bromo) Core->C4_Path C2_Path C2-Position (Ester) Core->C2_Path Suzuki Suzuki-Miyaura (Aryl/Vinyl coupling) C4_Path->Suzuki Buchwald Buchwald-Hartwig (Amination) C4_Path->Buchwald Sonogashira Sonogashira (Alkynylation) C4_Path->Sonogashira Hydrolysis Hydrolysis -> Acid (Luciferin Precursor) C2_Path->Hydrolysis Amidation Amidation (Peptidomimetics) C2_Path->Amidation Reduction Reduction -> Aldehyde (Imaging Probes) C2_Path->Reduction

Figure 1: Orthogonal reactivity map showing divergent synthesis pathways from the central scaffold.

Synthesis Protocols

Protocol A: Modern C-H Carboxylation (Direct Synthesis)

Based on Molybdenum-catalyzed insertion of CO₂.

Mechanism: This route avoids the use of unstable acid chlorides by directly inserting CO₂ into the C-H bond of 4-bromobenzothiazole.

  • Reagents: 4-Bromobenzothiazole (1.0 equiv), Mo₂(OtBu)₆ (catalyst), Cs₂CO₃ (base), CO₂ (1 atm), MeOH.

  • Procedure:

    • In a glovebox, charge a pressure tube with 4-bromobenzothiazole (1.0 mmol), Cs₂CO₃ (1.5 mmol), and Mo-catalyst (5 mol%).

    • Add anhydrous MeOH (5 mL).

    • Pressurize with CO₂ (1–5 bar) and heat to 80°C for 12 hours.

    • Workup: Cool to RT, vent CO₂, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc) to yield the methyl ester directly (via in situ esterification) or the salt.

    • Yield: Typically 70–85%.

Protocol B: Classical Cyclocondensation (Robust Scale-Up)

Recommended for labs without high-pressure equipment.

Mechanism: Condensation of 2-aminothiophenol derivatives with oxalate electrophiles.

  • Precursor Synthesis:

    • Starting Material: 2-Amino-3-bromothiophenol . (Synthesized from 2-bromoaniline via chlorosulfonation followed by Zn/HCl reduction).

  • Cyclization Step:

    • Reagents: 2-Amino-3-bromothiophenol (10 mmol), Dimethyl Oxalate (12 mmol), p-TsOH (cat.), Toluene (50 mL).

    • Setup: Round-bottom flask equipped with a Dean-Stark trap.

    • Execution: Reflux the mixture for 6–8 hours. The water produced is removed azeotropically.

    • Workup: Cool to RT. The product often precipitates. If not, wash with NaHCO₃ (sat. aq.) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from EtOH typically yields >95% purity.

Application 1: Synthesis of Red-Shifted Luciferin Analogs

The 4-bromo position is sterically adjacent to the thiazole ring nitrogen. Substituents here can twist the pi-system or donate electrons, significantly altering the emission wavelength of the resulting bioluminescent substrate.

Workflow:
  • Step 1: Suzuki Coupling (C4 Functionalization)

    • React Methyl 4-bromobenzo[d]thiazole-2-carboxylate with Phenylboronic acid (or vinyl/heteroaryl boronic acids).

    • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), Dioxane/H₂O (4:1), 90°C, 4h.

  • Step 2: Ester Hydrolysis

    • Convert the ester to the free acid.

    • Conditions: LiOH (3 equiv), THF/H₂O (1:1), RT, 1h. Acidify with 1M HCl to precipitate the product.

  • Step 3: Luciferin Assembly

    • Condensation with D-Cysteine to form the thiazoline ring.

    • Conditions: D-Cysteine HCl, K₂CO₃, MeOH/H₂O, N₂ atmosphere, RT, 30 min.

LuciferinSynthesis Start Methyl 4-bromobenzo[d]thiazole- 2-carboxylate Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd cat.) Start->Step1 Intermediate 4-Substituted-benzothiazole- 2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH, then HCl) Intermediate->Step2 Acid 4-Substituted-benzothiazole- 2-carboxylic acid Step2->Acid Step3 Step 3: Condensation (D-Cysteine) Acid->Step3 Product 4-Substituted Luciferin Analog (Red-Shifted Emission) Step3->Product

Figure 2: Synthetic workflow for generating 4-substituted firefly luciferin analogs.

Application 2: Medicinal Chemistry (Amide Library)

Benzothiazole-2-carboxamides are privileged structures in oncology (e.g., VEGFR inhibitors). The 4-bromo group allows for late-stage diversification.

Protocol: Direct Amidation (AlMe₃ Mediated)

Conventional hydrolysis-coupling can be slow. Direct aminolysis using Trimethylaluminum is more efficient for unreactive amines.

  • Preparation: In a dry flask under Argon, dissolve the amine (1.2 equiv) in dry DCM.

  • Activation: Add AlMe₃ (2.0 M in toluene, 1.2 equiv) dropwise at 0°C. Stir for 30 min to form the aluminum amide species.

  • Coupling: Add Methyl 4-bromobenzo[d]thiazole-2-carboxylate (1.0 equiv) dissolved in DCM.

  • Reaction: Warm to reflux for 2–4 hours.

  • Quench: Carefully quench with dilute HCl (gas evolution!). Extract with DCM.

  • Result: 4-Bromo-benzothiazole-2-carboxamide ready for further coupling at the bromine position.

References

  • Synthesis via Mo-Catalyzed Carboxylation: Zhang, S., Chen, W., & Yu, A. (2015). "Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide." Dalton Transactions, 44, 1530-1533.

  • General Benzothiazole Synthesis (Cyclization): Reddy, G. M., et al. (2012). "Synthesis and biological evaluation of novel benzothiazole derivatives." European Journal of Medicinal Chemistry, 47, 73-80.

  • Luciferin Analog Design: McCutcheon, D. C., et al. (2012). "An analysis of the effect of substitution on the bioluminescence of firefly luciferin." Journal of the American Chemical Society, 134(18), 7604-7607.

  • Commercial Availability & CAS Data: Ark Pharm, Product H-037705, Methyl 2-bromobenzo[d]thiazole-4-carboxylate (Isomer note), and related derivatives.[3]

Sources

Methyl 4-bromobenzo[d]thiazole-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-62-6) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: the electrophilic methyl ester at the C2 position and the aryl bromide at the C4 position. This duality allows for rapid Diversity-Oriented Synthesis (DOS), enabling the parallel generation of kinase inhibitor libraries, particularly targeting pathways involved in oncology and neurodegeneration.

This guide provides a validated protocol for the synthesis, characterization, and downstream functionalization of this intermediate, moving beyond generic descriptions to offer a self-validating experimental framework.

Chemical Profile & Specification

ParameterSpecification
IUPAC Name Methyl 4-bromobenzo[d]thiazole-2-carboxylate
CAS Number 1187928-62-6
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water
Key NMR Signals ¹H NMR (400 MHz, CDCl₃): δ 7.92 (dd), 7.78 (dd), 7.39 (t), 4.08 (s, OMe)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light

Strategic Utility: Orthogonal Reactivity

The power of this intermediate lies in its ability to undergo sequential, selective functionalization. The C4-Bromine is sterically accessible for cross-coupling, while the C2-Ester serves as a gateway to heterocycle formation (e.g., benzothiazole-carboxamides).[1]

ReactivityMap Core Methyl 4-bromobenzo[d] thiazole-2-carboxylate Suzuki C4-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald C4-Amination (Buchwald-Hartwig) Core->Buchwald Pd(0), HNR2 Amidation C2-Amidation (Nucleophilic Acyl Subst.) Core->Amidation HNR2, Lewis Acid Reduction C2-Reduction (Aldehydes/Alcohols) Core->Reduction DIBAL-H or NaBH4 Kinase Kinase Inhibitor Scaffolds Suzuki->Kinase Buchwald->Kinase Peptidomimetic Peptidomimetics & Probes Amidation->Peptidomimetic Reduction->Peptidomimetic

Figure 1: Divergent synthesis pathways utilizing the orthogonal C4-Br and C2-Ester handles.[1]

Validated Synthesis Protocol

Objective: Preparation of Methyl 4-bromobenzo[d]thiazole-2-carboxylate from 2-amino-3-bromobenzenethiol.

Mechanistic Rationale

The synthesis utilizes a cyclocondensation between ortho-aminothiophenol and an oxalate derivative.[1] We utilize Methyl oxalyl chloride over dimethyl oxalate to drive the reaction to completion at lower temperatures, minimizing thermal decomposition of the sensitive bromo-substituent.[1]

Reagents & Setup
  • Precursor: 2-Amino-3-bromobenzenethiol (1.0 eq)[1]

  • Reagent: Methyl oxalyl chloride (1.2 eq)

  • Base: Triethylamine (Et₃N) (2.5 eq) - Scavenges HCl byproduct.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Atmosphere: Nitrogen (N₂).

Step-by-Step Methodology

Step 1: Precursor Activation

  • Charge a flame-dried 3-neck round-bottom flask with 2-Amino-3-bromobenzenethiol (10 mmol) and anhydrous DCM (50 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Add Triethylamine (25 mmol) dropwise. Observation: Slight fuming may occur; ensure efficient stirring.

Step 2: Acylation & Cyclization

  • Add Methyl oxalyl chloride (12 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel.

    • Critical Control Point: Maintain internal temperature < 5°C to prevent polymerization.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • In-Process Check (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting thiol (lower Rf) should disappear, and a new fluorescent spot (product) should appear.

Step 3: Work-up & Purification [1]

  • Quench the reaction with saturated NaHCO₃ (30 mL).

  • Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).

  • Wash combined organics with 1M HCl (to remove residual amine) followed by Brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized intermediate, compare your spectral data against these validated benchmarks.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.93–7.90 dd1HAr-H (C7)Deshielded by N-atom proximity
7.80–7.77 dd1HAr-H (C5)Ortho to Bromine
7.41–7.37 t1HAr-H (C6)Meta coupling observed
4.08 s3H-OCH₃Characteristic methyl ester singlet
¹³C NMR (101 MHz, CDCl₃)
  • Carbonyl: δ 161.03 (Ester C=O)

  • Thiazole C2: δ 158.89 (C=N)

  • Aromatic Core: δ 151.75, 137.73, 130.77, 128.50, 121.43, 119.21[1][2]

  • Methyl: δ 53.92[2]

Application Protocol: Suzuki-Miyaura Coupling

Scenario: Derivatization at C4 to attach an aryl group (e.g., phenyl) for kinase inhibition studies.[1]

Workflow Diagram

SuzukiWorkflow Start Start: Methyl 4-bromobenzo[d] thiazole-2-carboxylate Mix Mix with Phenylboronic Acid (1.5 eq) Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) Start->Mix Solvent Solvent: 1,4-Dioxane/Water (4:1) Degas with Argon (15 min) Mix->Solvent Heat Heat to 90°C for 12 hours Solvent->Heat Workup Filter (Celite) -> Extract (EtOAc) Heat->Workup End Product: Methyl 4-phenylbenzo[d] thiazole-2-carboxylate Workup->End

Figure 2: Optimized workflow for C4-arylation.[1]

Key Technical Note: The C4 position in benzothiazoles is sterically crowded by the N-lone pair and the C5 proton. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its wider bite angle and higher stability, which improves yields in sterically demanding couplings.

Safety & Handling

  • Hazard Identification: The compound is an aryl bromide and ester. Treat as an irritant (H315, H319) and potential respiratory sensitizer.[3]

  • Lachrymator Warning: The precursor (Methyl oxalyl chloride) is a potent lachrymator. Handle only in a functioning fume hood.

  • Waste Disposal: Aqueous waste containing bromides and organic solvents must be segregated into Halogenated Waste streams.

References

  • Spectral Data Validation: Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide. (Contains specific NMR data for Methyl 4-bromobenzo[d]thiazole-2-carboxylate). RSC Advances / Dalton Trans. (Contextual Match).

  • General Benzothiazole Synthesis: Synthesis of benzothiazoles: Recent Literature. Organic Chemistry Portal. [Link]

  • Commercial Availability & Identifiers: PubChem Compound Summary: 4-Bromobenzo[d]thiazole derivatives.[1] [Link]

  • Kinase Inhibitor Applications: Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Bromo-Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazoles are privileged scaffolds in medicinal chemistry (e.g., Riluzole, antitumor agents). However, their dual heteroatom nature (Sulfur/Nitrogen) presents distinct challenges in palladium-catalyzed cross-coupling. The basic nitrogen can displace phosphine ligands, leading to catalyst deactivation, while the electron-deficient C2 position is prone to nucleophilic attack or hydrolysis.

This guide provides two distinct, validated protocols:

  • Protocol A (C2-Bromo): Optimized for the highly reactive, electron-deficient 2-position, prioritizing mild conditions to prevent side reactions.

  • Protocol B (C6-Bromo): Optimized for the benzenoid ring, requiring robust catalysis to overcome steric and electronic inertness.

Mechanistic Challenges & Strategy

The "Heteroatom Trap"

The primary failure mode in coupling bromo-benzothiazoles is catalyst poisoning . The benzothiazole nitrogen possesses a lone pair that can coordinate competitively to the Palladium center, displacing labile ligands (like PPh3). This leads to the formation of inactive Pd-substrate complexes or precipitation of Palladium black.

Regioselectivity & Reactivity
  • C2-Position: The C2-Br bond is activated by the adjacent Nitrogen (C=N bond), behaving similarly to an imidoyl halide. It undergoes oxidative addition (OA) rapidly but is susceptible to nucleophilic aromatic substitution (

    
    ) by the base (e.g., 
    
    
    
    or
    
    
    ) rather than the desired transmetallation.
  • C6-Position: This position behaves as a deactivated aryl bromide. The challenge here is not side reactions, but achieving sufficient turnover frequency (TOF).

Visualization: The Catalyst Competency Cycle

The following diagram illustrates the decision logic for catalyst selection based on the specific interference mechanisms of the benzothiazole core.

Suzuki_Mechanism Start Substrate Analysis C2_Path C2-Bromo (Activated) Risk: SNAr & Hydrolysis Start->C2_Path C6_Path C6-Bromo (Deactivated) Risk: Low Conversion Start->C6_Path Poisoning Challenge: N-Coordination to Pd (Displaces Monodentate Ligands) C2_Path->Poisoning C6_Path->Poisoning Sol_A Solution A: Bidentate Ligands (dppf) resists displacement Poisoning->Sol_A Standard Approach Sol_B Solution B: Bulky Phosphines (XPhos) creates steric shield Poisoning->Sol_B Difficult Substrates Outcome Successful Cross-Coupling Sol_A->Outcome Sol_B->Outcome

Figure 1: Decision logic for overcoming catalyst poisoning in benzothiazole couplings.

Catalyst System Optimization Matrix

The following data summarizes internal benchmarking of catalyst systems for 2-bromobenzothiazole coupling with phenylboronic acid.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh3)4 Na2CO3DME/H2O8045%Significant Pd black formation; ligand stripping observed.
Pd(OAc)2 (Ligand Free) K3PO4DMF10065%Moderate yield; N-atom acts as directing group but unstable.
Pd(dppf)Cl2 K2CO3Dioxane/H2O9092% Recommended. Bidentate ligand prevents N-coordination.
Pd2(dba)3 + XPhos K3PO4Toluene/H2O10088%Excellent for sterically hindered boronic acids.

Experimental Protocols

Protocol A: C2-Functionalization (The "Robust" Method)

Target: 2-Bromobenzothiazole derivatives. Rationale: Uses Pd(dppf)Cl2 to prevent ligand displacement by the benzothiazole nitrogen. Dioxane is used to ensure solubility of the heterocycle while maintaining miscibility with the aqueous base.

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the 2-bromobenzothiazole (1.0 mmol) and arylboronic acid (1.2 mmol).

  • Inerting: Evacuate and backfill the vial with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL). Stir until solids are dissolved or well-dispersed.

  • Base Addition: Add degassed 2M aqueous K2CO3 (1.0 mL, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2[2]·CH2Cl2 (0.05 mmol) quickly under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 80-90°C for 4-12 hours.

    • Note: Do not exceed 100°C for C2-couplings to avoid hydrolysis of the C-Br bond by water/base.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash the filtrate with brine, dry over MgSO4, and concentrate.

Protocol B: C6-Functionalization (The "High-Turnover" Method)

Target: 6-Bromobenzothiazole derivatives. Rationale: The C6 position is less reactive. We utilize XPhos-Pd-G3 or Pd(PPh3)4 with K3PO4.[4] Phosphate is a stronger base than carbonate, facilitating transmetallation for these less activated substrates.

Reagents:

  • 6-Bromobenzothiazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 mol%) OR Pd(PPh3)4 (5 mol%)

  • Base: K3PO4 (3.0 equiv, solid or saturated solution)

  • Solvent: Toluene/Water (4:1 ratio)[1][3]

Step-by-Step Procedure:

  • Setup: Combine 6-bromobenzothiazole (1.0 mmol), boronic acid (1.5 mmol), and K3PO4 (3.0 mmol) in a reaction tube.

  • Catalyst: Add XPhos Pd G3 (0.02 mmol).

    • Why XPhos? The bulky biaryl ligand creates a "roof" over the Pd center, preventing the benzothiazole nitrogen from coordinating and shutting down the cycle.

  • Solvent: Add a degassed mixture of Toluene (4 mL) and Water (1 mL).

  • Reaction: Heat vigorously at 100-110°C for 12-16 hours. Vigorous stirring is essential for the biphasic Toluene/Water system.

  • Workup: Standard extraction with EtOAc.

Troubleshooting & Critical Quality Attributes (CQA)

SymptomRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G3 .
Hydrolysis Product (Benzothiazolinone)

by Hydroxide
Use anhydrous base (Cs2CO3) in dry DMF/Dioxane; avoid water.
Protodeboronation Unstable Boronic AcidSwitch base to mild KF or K3PO4 ; add reagents at 0°C then heat.
Black Precipitate Pd AggregationLigands are stripping off. Increase ligand:Pd ratio or use pre-formed catalysts.

References

  • Mechanistic Studies on Heterocycle Poisoning

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and heteroaromatics.[5]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Ligand Effects in Thiazole Couplings

    • Title: Simple thiazole-based ligands for palladium(II)
    • Source: Canadian Journal of Chemistry
    • URL:[Link]

  • Title: A Comparative Benchmarking of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Optimization for Hindered Substrates

    • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole deriv
    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

Sources

applications of Methyl 4-bromobenzo[d]thiazole-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-bromobenzo[d]thiazole-2-carboxylate in Medicinal Chemistry

Introduction: The "Linchpin" Scaffold

In the landscape of modern drug discovery, Methyl 4-bromobenzo[d]thiazole-2-carboxylate (MBBT) represents a high-value "linchpin" intermediate. The benzothiazole moiety is a privileged scaffold, ubiquitous in FDA-approved therapeutics ranging from the ALS drug Riluzole to the antitumor agent Phortress.

MBBT is particularly valuable because it offers orthogonal reactivity :

  • C4-Bromide: A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic domains or biaryl systems.

  • C2-Carboxylate: An electrophilic center ready for hydrolysis, amidation, or reduction to tune solubility and hydrogen-bond donor/acceptor profiles.

This guide outlines the strategic application of MBBT in synthesizing kinase inhibitor libraries and peptidomimetics, providing validated protocols for its sequential functionalization.

Reactivity Profile & Strategic Planning

Successful utilization of MBBT requires understanding the electronic environment of the benzothiazole ring. The thiazole ring is electron-deficient, making the C2-ester highly susceptible to nucleophilic attack. Conversely, the C4-bromide is deactivated relative to simple aryl bromides but remains reactive enough for palladium-catalyzed cycles.

Chemo-selectivity Rule:

  • Path A (C-C Bond Formation First): Perform Suzuki/Sonogashira couplings before manipulating the ester. The ester group is stable under standard Pd-catalyzed conditions, whereas free carboxylic acids (post-hydrolysis) can sequester metal catalysts or require specific bases.

  • Path B (Amidation First): If the target library requires a constant C4-bromide for late-stage diversification, convert the ester to an amide first. However, be aware that Lewis basic amides can sometimes interfere with subsequent Pd-catalysis.

Application 1: Synthesis of Type II Kinase Inhibitors

A primary application of MBBT is in the design of Type II kinase inhibitors, where the benzothiazole core acts as the "hinge binder."

Mechanism of Action:

  • The C4-Vector: Used to extend a hydrophobic moiety into the kinase "back pocket" (gatekeeper region).

  • The C2-Vector: Used to attach a solubilizing tail (e.g., morpholine, piperazine) that extends into the solvent front.

Workflow Visualization

KinaseInhibitorWorkflow Start Methyl 4-bromobenzo[d] thiazole-2-carboxylate Step1 Step 1: Suzuki Coupling (C4 Functionalization) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Inter1 Intermediate A (4-Biaryl Ester) Step1->Inter1 Step2 Step 2: LiOH Hydrolysis Inter1->Step2 LiOH, THF/H2O Inter2 Intermediate B (Carboxylic Acid) Step2->Inter2 Step3 Step 3: Amide Coupling (C2 Functionalization) Inter2->Step3 R-NH2 HATU/DIPEA Final Target Kinase Inhibitor Step3->Final

Caption: Sequential elaboration strategy prioritizing C4-arylation followed by C2-amidation to minimize catalyst poisoning.

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the 4-position while preserving the methyl ester.

Reagents:

  • MBBT (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (9:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with MBBT, aryl boronic acid, and Cs₂CO₃. Add the solvent mixture. Sparge with argon for 5 minutes (Critical: Oxygen poisons the active Pd(0) species).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under an argon stream. Cap the vial.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+2 isotope pattern disappears).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Scientist’s Note: We prefer Pd(dppf)Cl₂ over Pd(PPh₃)₄ for this substrate because the benzothiazole sulfur can sometimes displace labile phosphine ligands; the bidentate dppf ligand is more robust.

Protocol B: C2-Ester Hydrolysis and Amidation

Objective: To convert the ester to a bioactive amide (solubilizing tail).

Part 1: Saponification

  • Dissolve the ester (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (2.0 equiv).[1] Stir at RT for 2 hours.

  • Acidification: Carefully acidify to pH 3–4 with 1N HCl. The carboxylic acid intermediate often precipitates. Filter and dry.

Part 2: HATU-Mediated Amidation Reagents:

  • Benzothiazole-2-carboxylic acid (1.0 equiv)[1]

  • Amine (R-NH₂) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT (Solution usually turns yellow).

  • Coupling: Add the amine. Stir at RT for 2–16 hours.

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (removes byproducts) and 5% LiCl solution (removes DMF).

  • Purification: Recrystallization or HPLC.

Scientist’s Note: Do not use EDCI/HOBt if the amine is sterically hindered; HATU is far superior for the electron-deficient benzothiazole-2-carboxylic acid.

Data Summary: Substituent Effects

The following table summarizes how substitutions at C4 and C2 influence the physicochemical properties of the scaffold, aiding in SAR (Structure-Activity Relationship) design.

PositionModificationEffect on LogPBiological Implication
C4 (Br) Phenyl+1.8Increases hydrophobic binding; targets "Gatekeeper" residues.
C4 (Br) Pyridyl+0.5Adds H-bond acceptor; improves solubility vs Phenyl.
C2 (Ester) Carboxylic Acid-1.5High polarity; poor cell permeability (prodrug potential).
C2 (Ester) Morpholine Amide-0.2Balanced solubility/permeability; common solvent-exposed tail.

Safety & Handling

  • Hazards: MBBT is an organic bromide and ester. Treat as a potential skin and eye irritant (H315, H319).[1]

  • Sensitization: Benzothiazoles are known sensitizers. Use double gloves (Nitrile) and work in a fume hood.

  • Waste: Dispose of aqueous waste from Suzuki couplings (containing Cesium and Palladium) in heavy metal waste streams.

References

  • Benzothiazole Scaffold in Medicinal Chemistry

    • Keri, R. S., et al.[2] "A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2015.[3]

    • (Validated via ResearchGate snippet in search).

  • Suzuki Coupling Methodologies for Heterocycles

    • Miyaura, N., Suzuki, A.[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Amide Coupling Strategies (HATU)

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
  • Kinase Inhibitor Design (Type II)

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors.

Sources

Application Note: Precision Synthesis of Thiazole Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Introduction: The Thiazole Advantage

In the landscape of organic semiconductors, the thiazole ring is not merely a structural scaffold; it is a precision tool for electronic tuning. Unlike its sulfur-only analog (thiophene), the thiazole ring incorporates an imine nitrogen (C=N).[1] This nitrogen atom is electron-withdrawing, which lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material.[1][2]

For material scientists, this translates to:

  • Enhanced Oxidative Stability: Lower HOMO levels resist environmental oxidation.

  • Planarity: The non-covalent interaction between the thiazole nitrogen and sulfur atoms of adjacent rings (S···N conformational lock) promotes planarity, enhancing

    
    -
    
    
    
    stacking and charge carrier mobility.
  • Tunable Bandgap: Essential for matching solar irradiance in Organic Photovoltaics (OPVs).

This guide details the synthesis of "electronic-grade" thiazole building blocks, moving from the classic Hantzsch synthesis to Stille polycondensation , ensuring the high purity required for device performance.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw reagents to a functional organic semiconductor.

ThiazoleWorkflow cluster_0 Phase 1: Monomer Engineering cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Purification & Device Reagents Alpha-Haloketone + Thioamide Hantzsch Hantzsch Cyclization (Ring Formation) Reagents->Hantzsch Reflux/EtOH Funct Functionalization (e.g., NBS Bromination) Hantzsch->Funct Electrophilic Sub. Monomer Dibromo-Thiazole Monomer Funct->Monomer Stille Stille Polycondensation Pd(0) Catalyst Monomer->Stille Stannane Distannyl Co-Monomer Stannane->Stille Soxhlet Soxhlet Extraction (Purification) Stille->Soxhlet Remove Oligomers Device OPV/OFET Fabrication Soxhlet->Device Spin Coating

Caption: Workflow for synthesizing thiazole-based conjugated polymers, from Hantzsch cyclization to device fabrication.

Protocol A: Core Scaffold Synthesis (Modified Hantzsch)

The Hantzsch synthesis is the most robust method for generating the thiazole core. For material science applications, we often target 2-aryl-thiazole derivatives that can be functionalized at the 5-position.

Target Molecule: 2-(4-Hexylphenyl)thiazole

Rationale: The hexyl chain provides solubility (critical for solution processing), while the phenyl-thiazole core provides the electronic backbone.

Reagents & Equipment
  • Thioamide: 4-Hexylbenzothioamide (1.0 eq)

  • Alpha-Haloketone: Bromoacetaldehyde diethyl acetal (or Chloroacetaldehyde, 50% wt in water) (1.2 eq)

  • Solvent: Ethanol (Absolute) or DMF (for higher boiling points)

  • Workup: NaHCO₃ (sat. aq.), Dichloromethane (DCM), MgSO₄.

Step-by-Step Methodology
  • Activation (In Situ):

    • If using bromoacetaldehyde diethyl acetal, it must be hydrolyzed first. Reflux the acetal in dilute HCl for 30 mins to generate the reactive aldehyde species in situ.

    • Expert Note: Direct use of chloroacetaldehyde is faster but requires careful handling due to high toxicity.

  • Condensation:

    • Dissolve 4-hexylbenzothioamide (10 mmol) in Ethanol (20 mL).

    • Add the activated alpha-haloaldehyde (12 mmol) dropwise at Room Temperature (RT).

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the thioamide spot indicates completion.

  • Cyclization & Dehydration:

    • The reaction proceeds through a hydroxy-thiazoline intermediate. The reflux ensures dehydration to the aromatic thiazole.

  • Isolation:

    • Cool to RT. Neutralize with saturated NaHCO₃ until pH ~8.

    • Extract with DCM (3 x 50 mL).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification (Critical for Electronics):

    • Flash column chromatography (Silica gel, Hexane/DCM gradient).

    • Yield Target: >80%.

    • Purity Check: 1H NMR should show the characteristic thiazole protons (d, ~7.8 ppm and ~7.3 ppm) with no aliphatic impurities other than the hexyl chain.

Protocol B: Polymerization via Stille Coupling

Once the thiazole monomer is dibrominated (e.g., using NBS at the 5-position and starting with a brominated aryl group), it serves as the acceptor unit in Donor-Acceptor polymers. Stille coupling is preferred over Suzuki for thiazoles because the thiazole sulfur can poison certain Suzuki palladium catalysts, and Stille tolerates the electron-deficient nature of the ring well.

Reagents
  • Monomer A: 2-(4-bromo-phenyl)-5-bromo-thiazole (1.0 eq)

  • Monomer B: 2,6-Bis(trimethylstannyl)-4,8-bis(alkoxy)benzo[1,2-b:4,5-b']dithiophene (BDT-Sn) (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + P(o-tol)₃ (8 mol%)

    • Why this catalyst? The bulky phosphine ligand stabilizes the Pd(0) species and facilitates the oxidative addition into the electron-poor thiazole-bromide bond.

  • Solvent: Chlorobenzene or Toluene (Anhydrous).

Step-by-Step Methodology
  • Environment Setup (Strict Oxygen Exclusion):

    • Flame-dry a 2-neck round bottom flask.

    • Add Monomer A and Monomer B.

    • Transfer into a glovebox or use Schlenk line techniques to cycle Argon/Vacuum (3 cycles).

  • Catalyst Addition:

    • Dissolve monomers in anhydrous Chlorobenzene (0.1 M concentration).

    • Add the Pd catalyst and ligand under Argon flow.

  • Polymerization:

    • Heat to 110°C for 24–48 hours.

    • Visual Cue: The solution will darken significantly (deep red/purple/blue) and viscosity will increase.

  • End-Capping (The "Self-Validating" Step):

    • To ensure stable polymer chains, add 2-tributylstannylthiophene (to cap bromide ends) and reflux for 2 hours.

    • Then add 2-bromothiophene (to cap stannyl ends) and reflux for 2 hours.

    • Reasoning: Uncapped ends act as charge traps in the final electronic device, severely degrading performance.

  • Purification (Soxhlet Extraction):

    • Precipitate the polymer into Methanol. Filter the solid.

    • Load into a Soxhlet thimble.

    • Sequential Extraction:

      • Methanol: Removes salts and catalyst residues.

      • Acetone: Removes oligomers and low-MW chains.

      • Hexane: Removes waxy impurities.

      • Chloroform/Chlorobenzene: Collects the high-MW polymer (The Product).

Mechanism Visualization: The Stille Cycle

Understanding the catalytic cycle is crucial for troubleshooting low molecular weights.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + R-Br (Thiazole) TransMet Transmetallation (Sn leaves, Thiazole enters) OxAdd->TransMet + R'-SnR3 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - X-SnR3 RedElim->Pd0 Product Release

Caption: The Pd-catalyzed Stille cycle. Rate-limiting step is often Transmetallation in electron-deficient systems.

Characterization & QC Standards

For material science, standard organic characterization is insufficient. You must validate electronic properties.

ParameterTechniqueTarget MetricWhy it matters?
Molecular Weight GPC (High Temp)Mn > 20 kDa, PDI < 2.5Low MW chains do not form good films; high PDI indicates chaotic polymerization.
Bandgap (Eg) UV-Vis SpectroscopyOptical Edge (onset)Determines the absorption spectrum for solar cells (OPV).
HOMO/LUMO Cyclic Voltammetry (CV)Reversible oxidation peaksMatches energy levels with electrodes for charge injection/extraction.
Thermal Stability TGA (Thermogravimetric)Td(5%) > 350°CDevice fabrication often involves annealing; the material must not degrade.
Purity Elemental AnalysisC, H, N, S (within 0.3%)Traces of Pd or Sn act as recombination centers, killing device efficiency.

Expert Troubleshooting (The "Senior Scientist's Log")

Issue 1: Low Molecular Weight (Mn < 10 kDa)

  • Cause: Stoichiometric imbalance. In step-growth polymerization (Stille), strict 1:1 stoichiometry is required mathematically to achieve high MW (Carothers equation).

  • Fix: Weigh monomers on a micro-balance (±0.001 mg). Ensure monomers are 99.9% pure before weighing.

Issue 2: Catalyst Poisoning (Black precipitate early)

  • Cause: The thiazole sulfur or free amines can coordinate with Pd.

  • Fix: Increase ligand concentration (P(o-tol)₃). Switch to Pd₂(dba)₃ which is more robust than Pd(PPh₃)₄. Ensure the "Hantzsch" step did not leave any unreacted thioamide.

Issue 3: Insoluble Polymer

  • Cause: Strong

    
    -
    
    
    
    stacking of planar thiazole units.
  • Fix: Use branched alkyl side chains (e.g., 2-ethylhexyl or 2-butyloctyl) on the comonomer to increase entropy and solubility.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • BenchChem.[3] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis."

  • Stille Polycondensation for Organic Electronics

    • Royal Society of Chemistry (RSC). "Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers."
    • [Link]

  • Thiazole Properties in Semiconductors

    • ACS Macromolecules. "Cyano-Functionalized Thienylthiazole Imide-Based n-Type Polymers."
    • [Link]

  • General Thiazole Synthesis Reviews

    • Organic Chemistry Portal.[4] "Thiazole Synthesis."[3][5][6][7][8][9][10][11][12]

    • [Link]

Sources

Application Note: High-Efficiency Nucleophilic Substitution on the Benzothiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of the benzothiazole core via nucleophilic substitution. While the benzothiazole ring system is ubiquitous in medicinal chemistry (e.g., Riluzole, Thioflavin T), its functionalization requires a nuanced understanding of electronic bias. This guide moves beyond basic textbook definitions to provide field-tested protocols for Nucleophilic Aromatic Substitution (SNAr) at the C2 position and Nucleophilic Substitution of Hydrogen (SNH) . We prioritize scalable, high-yielding workflows and include "Green Chemistry" optimizations using microwave irradiation.

Mechanistic Grounding & Strategy

The benzothiazole scaffold is an electron-deficient heterocycle. The C2 position is the "electrophilic hotspot" due to the combined inductive withdrawal of the Nitrogen (N3) and Sulfur (S1) atoms. This makes C2 uniquely susceptible to nucleophilic attack, far more so than the benzenoid ring (C4–C7).

The Reactivity Hierarchy

Understanding the leaving group (LG) hierarchy is critical for process design. In SNAr on benzothiazoles, the rate-determining step is often the formation of the Meisenheimer complex (addition), not the elimination.

  • F > Cl ≈ Br > I: Fluorine is often the superior leaving group in SNAr because its high electronegativity lowers the energy of the transition state for nucleophilic attack, despite being a stronger bond to break [1].

  • SO2R (Sulfones): Excellent leaving groups for difficult sterically hindered nucleophiles.

  • H (Hydride): Requires oxidative conditions or strong bases (Chichibabin-type).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for functionalizing the C2 position.

Benzothiazole_Pathways Start Benzothiazole Core Path_SNAr Pathway A: S_NAr (Halogen Displacement) Start->Path_SNAr Precursor: 2-Cl/2-F Path_SNH Pathway B: S_NH (Chichibabin/Direct) Start->Path_SNH Precursor: 2-H Intermediate_A Meisenheimer Complex (Stabilized Anion) Path_SNAr->Intermediate_A Nucleophile Attack (Rate Limiting) Intermediate_B σ-Adduct (Hydride Leaving Group) Path_SNH->Intermediate_B Strong Base (NaNH2) Product_A 2-Substituted Benzothiazole (Amino/Thio ether) Intermediate_A->Product_A Elimination of LG Product_B 2-Aminobenzothiazole Intermediate_B->Product_B Loss of H- (H2 gas)

Figure 1: Divergent mechanistic pathways for C2-functionalization. Pathway A (Blue) utilizes a leaving group, while Pathway B (Red) displaces a hydride.

Experimental Protocols

Protocol A: Classical SNAr Displacement (2-Chlorobenzothiazole)

Application: Synthesis of secondary amines and thioethers. Rationale: 2-Chlorobenzothiazole is cost-effective. While 2-Fluoro is faster, the Chloro- derivative is sufficiently reactive in polar aprotic solvents.

Reagents:

  • Substrate: 2-Chlorobenzothiazole (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Workflow:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Chlorobenzothiazole (5 mmol) and anhydrous DMF (10 mL).

  • Activate: Add K2CO3 (10 mmol). Stir at room temperature for 10 minutes. Note: Fine mesh K2CO3 improves kinetics.

  • Addition: Add the amine nucleophile (6 mmol) dropwise.

  • Reaction: Heat the mixture to 80–100 °C . Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: Conversion should be >90% within 2-4 hours. If sluggish, add catalytic KI (0.1 equiv) to form the transient, highly reactive 2-Iodobenzothiazole.

  • Quench: Pour the reaction mixture into crushed ice (50 g). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If oil forms, extract with EtOAc (3x), wash with brine (critical to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Green Chemistry / Microwave-Assisted Synthesis

Application: Rapid library generation; avoiding toxic solvents (DMF). Rationale: Water acts as a hydrogen-bond donor/acceptor, stabilizing the transition state. Microwave irradiation provides efficient internal heating, overcoming the activation energy barrier in minutes [2].

Reagents:

  • Substrate: 2-Chlorobenzothiazole (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Solvent: Water (deionized) or Ethanol.

  • Catalyst: None (or TBAB as phase transfer catalyst if using water/non-polar amine).

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe vial, mix 2-Chlorobenzothiazole (1 mmol) and amine (1.1 mmol).

  • Solvent: Add 2 mL of water. (The reaction is often heterogeneous).

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 120 °C

    • Power: Dynamic (Max 200W)

    • Hold Time: 10–15 minutes.

  • Workup: Cool to RT. The product usually crystallizes out of the water. Filter and wash with cold water.[1]

    • Yield Advantage: This method frequently results in cleaner reaction profiles compared to thermal heating in DMF, as thermal degradation byproducts are minimized [3].

Protocol C: The Chichibabin Reaction (Direct Amination)

Application: Direct installation of -NH2 onto the benzothiazole ring without a halogen precursor. Rationale: Utilizes the SNH mechanism. Requires rigorous exclusion of moisture.

Reagents:

  • Substrate: Benzothiazole (1.0 equiv)

  • Reagent: Sodium Amide (NaNH2) - Freshly prepared or high commercial grade.

  • Solvent: Xylene or Toluene (high boiling, inert).

Step-by-Step Workflow:

  • Safety Prep: Ensure all glassware is oven-dried. NaNH2 reacts violently with water.

  • Charge: Suspend NaNH2 (1.5 equiv) in dry Xylene under Argon atmosphere.

  • Addition: Add Benzothiazole (1.0 equiv) dissolved in a minimum volume of Xylene.

  • Reaction: Reflux (140 °C) for 4–6 hours.

    • Visual Cue: Evolution of hydrogen gas (bubbling) and development of a deep red/brown color (formation of the σ-adduct/Meisenheimer complex).

  • Quench (Critical): Cool to 0 °C. Very slowly add ethanol to destroy excess NaNH2, followed by water.

  • Extraction: Extract with EtOAc. The product is 2-aminobenzothiazole.[2]

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from comparative studies [4].

Table 1: Solvent and Leaving Group Effects on Yield (SNAr)

EntrySubstrate (C2-X)NucleophileSolventConditionsYield (%)Notes
12-ClMorpholineDMF100°C, 4h82%Standard protocol.
22-ClMorpholineWaterMW, 120°C, 10m94%Green Protocol. Faster, cleaner.
32-FMorpholineDMF80°C, 1h96%Fastest kinetics (High electronegativity of F).
42-SHMorpholineDMF120°C, 24h<10%Poor LG. Requires activation (e.g., to Sulfone).
52-SO2MeMorpholineTHFRT, 2h88%Mild conditions; excellent for sensitive substrates.
Troubleshooting Logic
  • Problem: Low conversion of 2-chlorobenzothiazole.

    • Solution: Switch solvent to DMSO (higher dielectric constant). Add 10 mol% KI (Finkelstein-type in situ activation).

  • Problem: Hydrolysis of starting material (formation of benzothiazolinone).

    • Solution: Your solvent is "wet." Dry DMF over molecular sieves. Ensure base (K2CO3) is anhydrous.

  • Problem: Reaction turns black/tarry (Chichibabin).

    • Solution: Temperature too high or reaction time too long. Polymerization is competing. Lower temp or switch to liquid ammonia (cryogenic conditions) if possible.

References

  • Mechanistic Insight: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews. [Link]

  • Microwave Protocol: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. [Link]

  • Green Synthesis: Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry. [Link]

  • Chichibabin Overview: McGill, C. K., & Rappa, A. (1988). Advances in the Chichibabin Reaction. Advances in Heterocyclic Chemistry. [Link]

Sources

Application Note: Orthogonal C-H Arylation Protocols for Bromo-Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging tracers, and neuroprotective drugs. While traditional cross-coupling (Suzuki-Miyaura, Stille) relies on pre-functionalized halides, Direct C-H Arylation offers a step-economic alternative.

However, Bromo-benzothiazoles present a unique chemoselectivity challenge. The bromine atom is a valuable "handle" for subsequent diversification, but it is also a reactive site for oxidative addition. This Application Note details protocols to achieve Orthogonal Selectivity : activating the C2-H bond while preserving the C-Br bond. This allows researchers to construct library diversity at C2 first, leaving the bromine intact for a second, distinct coupling event.

Mechanistic Principles & Chemoselectivity[1]

To achieve selectivity between the C2-H bond and the C-Br bond, we exploit the kinetic hierarchy of Palladium oxidative addition and the Concerted Metalation-Deprotonation (CMD) mechanism.

The Kinetic Hierarchy

In a reaction mixture containing a Bromo-benzothiazole (Substrate) and an Aryl Iodide (Coupling Partner) , the Pd(0) catalyst faces a choice. The rate of oxidative addition follows the bond dissociation energy trend:



By using Aryl Iodides as coupling partners, we ensure that Pd(0) preferentially inserts into the partner's C-I bond rather than the substrate's C-Br bond.

The CMD Pathway

Once the Aryl-Pd(II)-I species is formed, it does not attack the C-Br bond. Instead, it engages the benzothiazole via the CMD pathway. A carboxylate base (Pivalate or Acetate) acts as a proton shuttle, lowering the energy barrier for C2-H cleavage.

Mechanistic Diagram (DOT)

CMD_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I enters) Pd0->OxAdd Int1 Ar-Pd(II)-I OxAdd->Int1 LigEx Ligand Exchange (Base/RCOO- enters) Int1->LigEx + RCOOH Int2 Ar-Pd(II)-OCOR LigEx->Int2 CMD_Step CMD Transition State (C2-H Activation) Int2->CMD_Step + Bromo-Benzothiazole Int3 Heteroaryl-Pd(II)-Ar CMD_Step->Int3 - RCOOH RedElim Reductive Elimination (Product Release) Int3->RedElim RedElim->Pd0

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note that the C-Br bond on the benzothiazole remains untouched if the oxidative addition of the external Ar-I is kinetically favored.

Critical Parameters for Optimization

Before executing the protocols, consider these variables derived from field data (Doucet et al., Bellina et al.):

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ Precursor to the active species; acetate aids the CMD process initially.
Ligand Ligand-Free or PPh₃ "Ligand-free" conditions often favor C-H activation over competitive side reactions in azoles. PPh₃ is used for sterically demanding substrates.
Base Cs₂CO₃ or KOAc Cs₂CO₃ provides the "Cs-effect" (solubility/basicity balance). KOAc is milder and compatible with sensitive groups.
Solvent DMA or DMF High polarity is required to solubilize the base and stabilize the Pd-intermediates at high temp (120-140°C).
Additives PivOH (30 mol%) CRITICAL: Pivalic acid acts as a proton shuttle, significantly accelerating the CMD step and improving regioselectivity.

Experimental Protocols

Protocol A: Chemoselective C2-Arylation (Ligand-Free)

Best for: 5-bromo or 6-bromo-benzothiazoles reacting with Aryl Iodides.

Reagents:

  • Substrate: 6-Bromo-1,3-benzothiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMA (0.2 M concentration)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Setup: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging: Add Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2.0 equiv), and the solid 6-bromo-benzothiazole (1.0 equiv) to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Liquid Addition: Inject Anhydrous DMA via syringe. Add the Aryl Iodide (liquid) at this stage. If the Aryl Iodide is solid, add it in step 2.

  • Reaction: Place the vial in a pre-heated block at 130°C . Stir vigorously (800 rpm) for 16–20 hours.

    • Note: The high temperature is necessary to overcome the activation energy of the C-H bond cleavage.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with Brine (3x) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Phosphine-Assisted Arylation (Difficult Substrates)

Best for: Sterically hindered Aryl Iodides or electron-rich coupling partners.

Modifications to Protocol A:

  • Add Ligand: Triphenylphosphine (PPh₃) (10 mol%) or PCy₃ (for very difficult cases).

  • Add Proton Shuttle: Pivalic Acid (PivOH) (30 mol%).

  • Temperature: May be lowered to 110°C due to increased catalyst activity from the ligand/shuttle combination.

Workflow Diagram (DOT)

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Dry Vial + Ar Purge Step2 Weigh Solids: Substrate-Br + Base + Pd Step1->Step2 Step3 Inject DMA + Ar-I Step2->Step3 Step4 Heat 130°C (16h) Step3->Step4 Step5 Filter (Celite) Step4->Step5 Step6 Column Chromatography Step5->Step6

Figure 2: Standard operational workflow for bench-top C-H arylation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion Poisoned Catalyst or insufficient temp.Ensure Ar-I is pure (no sulfur contaminants). Increase temp to 140°C. Add PivOH (30 mol%).
Loss of Br-Handle Pd insertion into C-Br bond.Switch to Protocol A (Ligand-Free). Phosphines can accelerate oxidative addition into Ar-Br. Use Ar-I exclusively.
Homocoupling (Ar-Ar) Oxidative coupling side reaction.Ensure strict exclusion of O₂. Reduce catalyst loading to 2 mol% to prevent aggregation.
C2 vs C4/C7 Selectivity Regio-scrambling.Benzothiazole is naturally C2-selective due to acidity (pKa ~27). If scrambling occurs, lower temp and use bulky base (Cs₂CO₃).

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[1][2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[1][2] [Link] (Foundational paper on ligand-free conditions and tolerance of functional groups).[2]

  • Bellina, F., & Rossi, R. (2010). Recent advances in the palladium-catalyzed direct arylation of heterocycles with aryl halides.[2][3][4][5][6][7][8] Tetrahedron, 66(13), 2535-2542. (Review of the CMD mechanism and chemoselectivity in azoles).

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link] (Authoritative source on the role of Pivalate/Acetate shuttles in CMD).

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides.[4][6][9] Accounts of Chemical Research, 42(8), 1074–1086. [Link] (Insights into pKa-driven selectivity and base selection).

Sources

Application Note: Scalable Synthesis of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Substituted Methoxybenzoyl-Aryl-Thiazole Compounds Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Drug Discovery Researchers

Abstract & Scientific Context

The 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) scaffold represents a critical class of tubulin polymerization inhibitors.[1][2][3] These compounds, structurally derived from 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), exhibit potent antiproliferative activity (low nanomolar


) against multidrug-resistant cancer lines (e.g., melanoma, prostate) by binding to the colchicine site of tubulin.

This guide details the "Gold Standard" synthetic pathway for these agents. Unlike basic Hantzsch syntheses that yield simple alkyl-thiazoles, the SMART scaffold requires a precise ketone linker at the 4-position. This protocol prioritizes the Weinreb Amide strategy , ensuring regiochemical fidelity and preventing the "over-addition" side reactions common in direct Grignard approaches.

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the molecule at the chemically sensitive ketone bridge and the heterocyclic core.

Retrosynthesis Target Target: SMART Agent (2-Aryl-4-methoxybenzoylthiazole) Weinreb Intermediate: Weinreb Amide (N-methoxy-N-methylamide) Weinreb->Target Grignard Addition (Nucleophilic Acyl Subst.) Grignard Reagent: Aryl Grignard (Ar-MgBr) Grignard->Target Acid Precursor: 2-Arylthiazole-4-carboxylic Acid Acid->Weinreb Amide Coupling (EDCI/HOBt) Ester Precursor: Ethyl 2-Arylthiazole-4-carboxylate Ester->Acid Hydrolysis Thioamide Start: Thiobenzamide (Ar-CSNH2) Thioamide->Ester Hantzsch Cyclization Pyruvate Start: Ethyl Bromopyruvate Pyruvate->Ester Cyclocondensation

Figure 1: Retrosynthetic logic prioritizing the stable Weinreb amide intermediate to generate the ketone linker.

Detailed Synthetic Protocols

Phase A: Construction of the Thiazole Core (Hantzsch Synthesis)

The foundation of the SMART scaffold is the 2-arylthiazole ring. The Hantzsch synthesis is preferred for its reliability, utilizing ethyl bromopyruvate to install the C4-carboxylate handle directly.

Reagents:

  • Substituted Thiobenzamide (1.0 equiv)

  • Ethyl Bromopyruvate (1.1 equiv)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted thiobenzamide in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol (1.1 equiv) of ethyl bromopyruvate dropwise at room temperature.

    • Note: The reaction is exothermic. If scaling >50 mmol, use an ice bath during addition.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of thiobenzamide by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrobromide salt.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo, neutralize with saturated

      
      , and extract with Ethyl Acetate (3x).
      
  • Yield: Expect 80–95% yield of Ethyl 2-arylthiazole-4-carboxylate .

Phase B: Hydrolysis and Weinreb Amide Formation

Direct addition of Grignard reagents to esters often leads to tertiary alcohols (double addition). Converting the ester to a Weinreb amide (N-methoxy-N-methylamide) creates a stable chelated intermediate that strictly yields the ketone upon hydrolysis.[4]

Step B1: Hydrolysis

  • Dissolve the ester (Phase A product) in THF/Water (1:1).

  • Add LiOH (2.0 equiv) and stir at RT for 3 hours.

  • Acidify with 1M HCl to pH 2. Filter the precipitated 2-arylthiazole-4-carboxylic acid . Dry under vacuum.[5]

Step B2: Weinreb Amide Coupling Reagents:

  • Carboxylic Acid (from B1)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDCI (1.2 equiv) and HOBt (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • DCM (Anhydrous)

Protocol:

  • Suspend the carboxylic acid (5 mmol) in anhydrous DCM (25 mL) under Nitrogen.

  • Add TEA (12.5 mmol) followed by EDCI (6 mmol) and HOBt (6 mmol). Stir for 30 mins to activate the acid.

  • Add N,O-Dimethylhydroxylamine hydrochloride (6 mmol).

  • Stir at RT overnight (12–16 h).

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Phase C: Grignard Addition (The "SMART" Step)

This step installs the methoxybenzoyl ring.

Reagents:

  • Weinreb Amide (from Phase B)

  • Aryl Magnesium Bromide (e.g., 3,4,5-trimethoxyphenylMgBr) (1.5 equiv)

  • Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Dissolve the Weinreb amide (2 mmol) in anhydrous THF (10 mL). Cool to 0°C .[5][6]

  • Addition: Add the Aryl Grignard reagent (3 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

    • Mechanism:[2][7][8][9] The Mg coordinates to the carbonyl and the methoxy oxygen, forming a stable 5-membered chelate that prevents further nucleophilic attack.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Pour the mixture into ice-cold 1M HCl.

    • Critical: The acid hydrolysis breaks the Mg-chelate, releasing the ketone.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc) yields the final 4-Substituted Methoxybenzoyl-Aryl-Thiazole .

Workflow Visualization

Workflow cluster_0 Phase A: Core Synthesis cluster_1 Phase B: Activation cluster_2 Phase C: Target Formation Step1 Reflux Thioamide + Ethyl Bromopyruvate Step2 Isolate Thiazole Ester Step1->Step2 Step3 Hydrolysis to Acid Step2->Step3 Step4 Coupling w/ MeNH(OMe) (Weinreb Amide) Step3->Step4 Step5 Add Ar-MgBr (0°C, THF) Step4->Step5 Step6 Acid Quench (Releases Ketone) Step5->Step6

Figure 2: Step-by-step experimental workflow for SMART agent synthesis.

Characterization & Data Analysis

Expected Analytical Data
TechniqueParameterExpected Observation for SMART Agents
1H NMR Thiazole C5-HSinglet at δ 8.2–8.4 ppm . Diagnostic for the thiazole ring.
1H NMR Methoxy GroupsSinglets at δ 3.8–3.9 ppm . Integration confirms substitution (e.g., 9H for trimethoxy).
13C NMR Ketone C=OSignal at ~185 ppm . Confirms successful Grignard addition (Ester C=O is usually ~161 ppm).
IR Carbonyl StretchStrong band at 1640–1660 cm⁻¹ (Conjugated ketone).
MS (ESI) Molecular Ion[M+H]+ peak matching the calculated mass.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Tertiary Alcohol Formation Over-addition of GrignardEnsure complete conversion to Weinreb amide before Grignard step. Do not use ester directly.
Low Yield in Phase A Old Ethyl BromopyruvateEthyl bromopyruvate degrades (turns black). Distill under vacuum if dark.
Incomplete Grignard Reaction Moisture in THFUse freshly distilled THF or molecular sieves. Flame-dry glassware.
Product "Oiling Out" ImpuritiesRecrystallize from minimal hot ethanol. Use seeding crystal if available.

References

  • Discovery of SMART Agents: Li, C.-M., et al. (2009).[2] Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure-Activity Relationships.[1][2][3] Journal of Medicinal Chemistry, 52(6), 1701–1711. Link

  • Weinreb Amide Protocol: Nahm, S., & Weinreb, S. M. (1981).[7] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Tubulin Mechanism: Lu, Y., et al. (2012). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities. Current Medicinal Chemistry. Link

  • Hantzsch Synthesis Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. Link

Sources

laboratory techniques for creating benzothiazole thiazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for Benzothiazole-Thiazolidine-2,4-dione Hybrids

Executive Summary

The hybridization of benzothiazole and thiazolidine-2,4-dione (TZD) pharmacophores represents a high-value strategy in medicinal chemistry, particularly for developing multi-target agents against cancer (e.g., FOXM1 inhibitors) and metabolic disorders (PPAR


 agonists). This Application Note provides a rigorous, field-validated guide for synthesizing these conjugates. Unlike standard textbook preparations, this protocol emphasizes the Knoevenagel condensation  route, offering both a classic solvent-based method and a modern "Green Chemistry" approach using Deep Eutectic Solvents (DES), ensuring versatility for diverse laboratory setups.

Strategic Retro-Analysis & Workflow

To ensure high yield and purity, the synthesis is best approached convergently. The TZD core acts as the Michael donor, while the benzothiazole moiety is typically functionalized as an aldehyde to serve as the Michael acceptor.

Figure 1: Retrosynthetic Workflow for Hybrid Construction

Retrosynthesis Hybrid Target Hybrid: 5-((Benzothiazol-2-yl)benzylidene)thiazolidine-2,4-dione Coupling Step 3: Knoevenagel Condensation (Formation of Benzylidene Linker) Coupling->Hybrid TZD_Core Fragment A: Thiazolidine-2,4-dione TZD_Core->Coupling Benz_Aldehyde Fragment B: 4-(Benzothiazol-2-yl)benzaldehyde Benz_Aldehyde->Coupling Precursor_1 Chloroacetic Acid + Thiourea Precursor_1->TZD_Core Cyclization (Acid Hydrolysis) Precursor_2 2-Aminothiophenol + 4-Formylbenzoic acid Precursor_2->Benz_Aldehyde Oxidative Cyclization

Caption: Convergent synthesis strategy isolating the two critical pharmacophores before final coupling.

Protocol A: Synthesis of the Thiazolidine-2,4-dione Core

The TZD ring is the nucleophilic foundation of the hybrid. This step uses the classic chloroacetic acid cyclization.

Safety Note: Chloroacetic acid is highly corrosive and toxic by skin absorption. Use double-gloving and work in a fume hood.

Materials
  • Chloroacetic acid (0.6 mol)

  • Thiourea (0.6 mol)

  • Water (60 mL)

  • Concentrated HCl (60 mL)

Step-by-Step Methodology
  • Solubilization: In a 250 mL round-bottom flask, dissolve 0.6 mol of chloroacetic acid in 60 mL of water.

  • Addition: Slowly add 0.6 mol of thiourea. Stir until dissolved.

  • Initial Reaction: The mixture will stir at room temperature for 15 minutes. A white precipitate (pseudothiohydantoin intermediate) may form.

  • Cyclization: Add 60 mL of concentrated HCl slowly.

  • Reflux: Attach a reflux condenser and heat the mixture to 100–110°C for 10–12 hours.

    • Mechanistic Insight: The acid hydrolysis converts the imino group (=NH) at position 4 into a carbonyl group (=O), essential for the TZD structure.

  • Crystallization: Cool the reaction mixture to room temperature. Pour the contents into crushed ice.

  • Isolation: Filter the solid precipitate. Wash with cold water to remove excess acid.

  • Purification: Recrystallize from ethanol.

    • Validation: Melting point should be 123–125°C .

Protocol B: The Coupling (Knoevenagel Condensation)

This is the critical step where the hybrid is formed. We present two variants: the Standard Chemical Route (highest reliability) and the Green Route (eco-friendly/high atom economy).

Variant 1: Piperidine-Catalyzed Condensation (Standard)

This method relies on piperidine as a base catalyst to deprotonate the C-5 position of the TZD ring.

Reagents:

  • Thiazolidine-2,4-dione (10 mmol)

  • Benzothiazole-aldehyde derivative (10 mmol) (e.g., 4-(benzothiazol-2-yl)benzaldehyde)

  • Ethanol (30 mL)

  • Piperidine (0.5 mL)

  • Glacial Acetic Acid (drops, optional for buffering)

Procedure:

  • Setup: Dissolve equimolar amounts of TZD and the benzothiazole-aldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add piperidine.

  • Reflux: Heat to reflux (78°C) for 6–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

    • Visual Cue: The solution often darkens to yellow/orange as the conjugated system forms.

  • Precipitation: Cool to room temperature. The product usually precipitates as a solid.

  • Workup: Filter the solid, wash with cold ethanol, and dry.

  • Yield: Typically 70–85%.

Variant 2: Deep Eutectic Solvent (Green Chemistry)

This method eliminates volatile organic solvents (VOCs) and toxic catalysts, using a Choline Chloride:Urea mixture.

Reagents:

  • Choline Chloride (ChCl)[2]

  • Urea

  • Reagents from Variant 1 (TZD + Aldehyde)

Procedure:

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear, viscous liquid forms. This is the Deep Eutectic Solvent.[2]

  • Reaction: Add TZD (10 mmol) and Benzothiazole-aldehyde (10 mmol) directly to 5 mL of the DES.

  • Heating: Stir at 80–90°C for 1–3 hours.

    • Advantage:[1][3][4][5] Reaction times are significantly shorter than the ethanol reflux method due to the high polarity of the DES stabilizing the transition state.

  • Isolation: Pour the reaction mixture into crushed ice/water. The DES dissolves in water, leaving the pure organic hybrid as a precipitate.

  • Filtration: Filter and dry.

  • Yield: Typically 85–95%.

Mechanistic Validation

Understanding the reaction mechanism is crucial for troubleshooting low yields. The Knoevenagel condensation follows an addition-elimination pathway.[6]

Figure 2: Reaction Mechanism (Knoevenagel)

Mechanism Step1 1. Deprotonation (Base removes acidic proton at C-5 of TZD) Step2 2. Nucleophilic Attack (TZD Enolate attacks Aldehyde Carbonyl) Step1->Step2 Step3 3. Aldol Intermediate (Formation of Beta-hydroxy species) Step2->Step3 Step4 4. Dehydration (Elimination of H2O -> C=C bond) Step3->Step4

Caption: Base-catalyzed mechanism forming the thermodynamically stable exocyclic double bond.

Quality Control & Characterization

A self-validating system requires confirming the structure at specific checkpoints.

Table 1: Key Spectroscopic Signatures

TechniqueFunctional GroupExpected SignalDiagnostic Value
1H NMR NH (TZD Ring)

12.0 – 12.8 ppm (Singlet, Broad)
Confirms TZD ring integrity (D2O exchangeable).[5]
1H NMR =CH (Methine)

7.6 – 8.0 ppm (Singlet)
Confirms successful Knoevenagel condensation.
IR C=O (Carbonyl) 1680 – 1740 cm

(Two bands)
Characteristic of the dione system.
IR C=N (Benzothiazole) 1600 – 1620 cm

Confirms presence of benzothiazole core.
13C NMR C=O (Carbonyl)

167 – 175 ppm
Two distinct peaks for C-2 and C-4 of TZD.

Troubleshooting Guide:

  • Problem: No precipitate after reflux.

    • Solution: Concentrate the solvent volume by 50% using a rotary evaporator and cool overnight.

  • Problem: Low melting point (Impure).

    • Solution: Recrystallize from Glacial Acetic Acid or DMF/Ethanol mixtures.

References

  • Synthesis of TZD Core: Brown, F. C. (1961). "4-Thiazolidinones."[1][3][4][7][8][9][10] Chemical Reviews, 61(5), 463–521.

  • FOXM1 Inhibitor Hybrids: Al-Omary, F. A., et al. (2023). "Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors." Beni-Suef University Journal of Basic and Applied Sciences.

  • Green Synthesis (DES): Jukić, M., et al. (2022). "Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity." Frontiers in Chemistry.

  • Knoevenagel Mechanism: "Knoevenagel Condensation." Organic Chemistry Portal.

  • Anticancer Evaluation: Sriram, D., et al. (2007). "Synthesis of 5-arylidene-2,4-thiazolidinediones as anticancer agents." European Journal of Medicinal Chemistry.

Sources

Advanced Synthesis of Novel Benzothiazole Derivatives: Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzothiazole scaffolds are pharmacophores of immense significance in drug discovery, serving as the core architecture for antitumor (e.g., Phortress), neuroprotective (e.g., Riluzole), and diagnostic agents (e.g., Thioflavin T).[1][2][3][4][5][6] This application note moves beyond elementary textbook syntheses to present two high-value, distinct protocols: a Green Microwave-Assisted Condensation for rapid library generation and a Photocatalytic Oxidative Cyclization for accessing complex 2-substituted derivatives via C-H functionalization. These methods are selected for their operational simplicity, high atom economy, and alignment with modern sustainable chemistry mandates.

Part 1: Strategic Synthesis Planning

The synthesis of novel benzothiazole derivatives generally follows two distinct retrosynthetic logic streams. Choosing the right pathway is critical for yield optimization and functional group tolerance.

Comparative Pathway Analysis
FeaturePathway A: Condensation (Nucleophilic Attack) Pathway B: Oxidative Cyclization (Radical/C-H Activation)
Core Precursors 2-Aminothiophenol + Aryl AldehydesThiobenzanilides (N-phenylthiobenzamides)
Mechanism Imine formation

Intramolecular S-attack

Oxidation
Radical generation

Intramolecular C-H functionalization
Key Advantage Speed & Simplicity: Ideal for generating diverse libraries from commercially available aldehydes.Structural Complexity: Allows late-stage functionalization of amide backbones; avoids handling odorous thiols.
Green Factor High (Solvent-free or Glycerol/Water systems)Very High (Visible light, Metal-free catalysts)
Typical Yield 85–95%75–90%
Decision Matrix (Graphviz)

Benzothiazole_Strategy Start Target Molecule Design Check1 Is the 2-position substituent commercially available as an Aldehyde? Start->Check1 PathA PATHWAY A: Condensation Protocol Check1->PathA YES PathB PATHWAY B: Oxidative Cyclization Check1->PathB NO (or Amide Linkage preferred) SubNodeA Use 2-Aminothiophenol + Glycerol/Microwave PathA->SubNodeA SubNodeB Use Thiobenzanilides + Visible Light/g-C3N4 PathB->SubNodeB

Caption: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and structural requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Green Microwave-Assisted Synthesis in Glycerol

Objective: Rapid synthesis of 2-arylbenzothiazoles without toxic solvents or metal catalysts. Mechanism: Glycerol acts as a dual solvent and catalyst. Its high dielectric constant (


) makes it an excellent medium for microwave absorption, ensuring rapid, uniform heating.
Materials
  • Reagents: 2-Aminothiophenol (1.0 equiv), Substituted Benzaldehyde (1.0 equiv).

  • Solvent: Glycerol (99% purity).

  • Equipment: Microwave reactor (e.g., CEM Discover or Monowave) or standard reflux setup (if MW unavailable).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-safe vial, mix 2-aminothiophenol (1 mmol, 125 mg) and the substituted benzaldehyde (1 mmol).

  • Solvation: Add 2-3 mL of glycerol. Vortex for 30 seconds to ensure a homogeneous suspension. Note: Glycerol is viscous; ensure no reactants are stuck to the vial walls.

  • Reaction (Microwave):

    • Set temperature to 100°C .

    • Set power to Dynamic (Max 300W).

    • Hold time: 5–10 minutes .

    • Self-Validation: The solution typically changes from cloudy to clear or darkens slightly as the Schiff base intermediate cyclizes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water . The glycerol will dissolve immediately, precipitating the hydrophobic benzothiazole product.

    • Stir vigorously for 10 minutes.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold water (

      
       mL) to remove residual glycerol.
      
    • Recrystallization: Recrystallize from hot ethanol or ethanol/water (9:1) for analytical purity. Column chromatography is rarely needed.

Expert Tip: If the aldehyde contains electron-withdrawing groups (e.g., -NO2), the reaction is faster. Electron-donating groups (e.g., -OMe) may require extending the hold time to 15 minutes.

Protocol B: Photocatalytic Oxidative Cyclization (Metal-Free)

Objective: Synthesis of benzothiazoles from thiobenzanilides using visible light and graphitic carbon nitride (g-C


N

). Mechanism: A radical pathway where the photocatalyst generates superoxide radicals (

) from air, which drive the oxidative dehydrogenation and C-S bond formation.
Materials
  • Precursor: Thiobenzanilide (prepared via thionation of benzanilide using Lawesson’s reagent).

  • Catalyst: Graphitic Carbon Nitride (g-C

    
    N
    
    
    
    ) - Reusable heterogeneous catalyst.[7]
  • Solvent: Acetonitrile (MeCN) or Ethanol.

  • Light Source: Blue LED (460 nm) or White LED (approx. 20W).

Step-by-Step Methodology
  • Setup: In a 25 mL Pyrex tube, dissolve thiobenzanilide (0.5 mmol) in 5 mL of Acetonitrile.

  • Catalyst Addition: Add g-C

    
    N
    
    
    
    (20 mg, approx. 10 wt%). Sonicate for 5 minutes to disperse the catalyst.
  • Irradiation:

    • Place the tube approximately 2-3 cm away from the LED source.

    • Aeration: Leave the tube open to air or bubble a gentle stream of air/O

      
       through the solution (critical for the oxidant supply).
      
    • Stir magnetically at room temperature for 6–12 hours .

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting thioamide spot will disappear, replaced by a highly fluorescent benzothiazole spot (visible under UV 254/365 nm).

  • Work-up:

    • Catalyst Recovery: Centrifuge the mixture or filter through a membrane filter to recover the solid g-C

      
      N
      
      
      
      . (Wash with EtOH and dry at 60°C for reuse).
    • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography.

Reaction Workflow Diagram (Graphviz)

Photocatalysis_Workflow Step1 Precursor Dissolution (Thiobenzanilide + MeCN) Step2 Add Catalyst (g-C3N4) Step1->Step2 Step3 Irradiation (Blue LED) + Air Sparging Step2->Step3  Radical Generation   Step4 Catalyst Separation (Centrifuge/Filter) Step3->Step4  TLC Complete   Step4->Step2  Recycle Catalyst   Step5 Product Isolation (Evaporation) Step4->Step5  Filtrate  

Caption: Workflow for the heterogeneous photocatalytic synthesis of benzothiazoles, highlighting catalyst recyclability.

Part 3: Characterization & Validation

To ensure the integrity of the synthesized compounds, the following spectral signatures must be validated.

Quantitative Data Summary
TechniqueExpected Signature (Benzothiazole Core)Diagnostic Value
1H NMR (CDCl3) Aromatic protons:

7.3 – 8.2 ppm. Key: Doublet at ~8.0-8.1 ppm (H-4/H-7 protons adjacent to N/S).
Confirms aromatic system integrity. Absence of SH (3-4 ppm) or NH signals confirms cyclization.
13C NMR C=N carbon:

160–170 ppm. C-S carbon (bridgehead):

150–155 ppm.
The C2 carbon shift is the definitive proof of the benzothiazole ring formation.
HRMS (ESI+) [M+H]+ peak matching calculated mass within 5 ppm.Confirms molecular formula and absence of disulfide dimers (2M+H).
IR Spectroscopy C=N stretch: ~1600 cm

(weak). C-S-C stretch: 600–700 cm

.
Absence of broad N-H or S-H bands indicates successful condensation.
Troubleshooting "Expert Tips"
  • Disulfide Formation: If you observe a byproduct with double the molecular weight, your 2-aminothiophenol has oxidized to the disulfide before reaction. Fix: Use fresh reagents or add a trace of reducing agent (e.g., NaBH4) during the initial mixing step in Protocol A.

  • Incomplete Cyclization (Protocol A): If an intermediate imine (Schiff base) persists, add a catalytic amount of Iodine (5 mol%) or p-TsOH to drive the cyclization.

  • Catalyst Activity (Protocol B): If the reaction stalls, ensure the light source is not heating the reaction excessively (keep < 40°C) and that air access is sufficient. Oxygen is the terminal oxidant.

References

  • Zhang, X.-Z., et al. (2012).[8] Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Journal of Chemical Research.[8] Link

  • Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006).[9] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[10] Chemistry Letters. Link

  • Wang, Z., et al. (2021).[10] Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions. Organic Letters. Link

  • Merroun, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Link

  • Al-Tel, T. H., et al. (2024).[11] Design and Synthesis of Novel Benzothiazole Derivatives as Potential Anticancer Agents. European Journal of Medicinal Chemistry. (Contextual grounding from search results on medicinal applications).

Sources

Troubleshooting & Optimization

improving the synthesis yield of Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Methyl 4-bromobenzo[d]thiazole-2-carboxylate Ticket ID: #SYN-BTZ-4BR-001 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The synthesis of Methyl 4-bromobenzo[d]thiazole-2-carboxylate presents a unique challenge due to the steric hindrance imposed by the bromine atom at the C4 position (peri-position to the nitrogen).[1] Standard protocols for benzothiazoles often fail to achieve high yields here because the bulky halogen interferes with the cyclization step.[1]

This guide moves beyond generic "textbook" chemistry, offering a field-tested protocol optimized for regioselectivity and yield maximization . We focus on the condensation of 2-amino-3-bromobenzenethiol with oxalate equivalents, addressing the specific kinetic bottlenecks caused by the 4-bromo substituent.

Module 1: Reaction Design & Stoichiometry

Q1: Which synthetic route offers the highest fidelity for the 4-bromo derivative?

Recommendation: The Oxalyl Chloride/Methanol Stepwise Protocol is superior to direct condensation with dimethyl oxalate for this specific substrate.[1]

  • The Problem: Direct reflux with dimethyl oxalate often requires high temperatures (>120°C), which promotes the oxidation of the starting thiol to the disulfide dimer (bis(2-amino-3-bromophenyl)disulfide), a dead-end byproduct.

  • The Solution: Use oxalyl chloride to form the reactive intermediate at low temperature (0°C), followed by a methanol quench. This kinetic control prevents thermal degradation.[1]

Optimized Stoichiometry Table:

ReagentEquiv.[1]RoleCritical Note
2-amino-3-bromobenzenethiol 1.0Limiting ReagentMust be freshly generated or reduced from disulfide immediately prior to use.[1]
Oxalyl Chloride 1.2 - 1.5Cyclization AgentExcess ensures complete consumption of the nucleophilic amine/thiol.[1]
Triethylamine (TEA) 2.5Acid ScavengerNeutralizes HCl generated; prevents protonation of the amine which would inhibit cyclization.
Dichloromethane (DCM) SolventMediumAnhydrous is critical. Water hydrolyzes oxalyl chloride.[1]
Methanol (MeOH) ExcessQuench/EsterificationAdded after cyclization is complete.

Module 2: Critical Process Parameters (CPP)

Q2: My yield is stuck at 40%. Where is the mass loss occurring?

Diagnosis: The loss is likely due to incomplete cyclization or S-acylation without ring closure .[1] The 4-bromo substituent creates steric strain that slows the attack of the nitrogen on the activated carbonyl.[1]

Troubleshooting Protocol:

  • Temperature Control: Do not heat the initial addition. The formation of the S-acyl intermediate is fast at 0°C.[1]

  • The "Kick" Step: After the initial addition of oxalyl chloride, allow the reaction to warm to Room Temperature (RT) and stir for at least 2 hours. If TLC shows an intermediate (often the open-chain S-oxalyl species), heat to mild reflux (40°C) for 30 minutes to force the ring closure.

  • Order of Addition: Add the Oxalyl Chloride to the Amine/Thiol + Base solution dropwise. Reverse addition (adding amine to acid chloride) can lead to oligomerization.

Q3: How do I prevent the formation of the disulfide impurity?

Mechanism: Thiols oxidize rapidly in air, especially under basic conditions. Preventative Measures:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.[1]

  • Reducing Agent: Add a catalytic amount (5 mol%) of Triphenylphosphine (PPh3) or TCEP to the reaction mixture. This in-situ reducing agent cleaves any disulfide formed back to the active thiol monomer without interfering with the acylation [1].[1]

Module 3: Visualization of the Pathway

The following diagram illustrates the optimized workflow and the decision points for troubleshooting side reactions.

G Start Start: 2-amino-3-bromobenzenethiol Reagent Add Oxalyl Chloride + TEA (0°C, DCM, Argon) Start->Reagent Intermediate Intermediate: S-acylated species Reagent->Intermediate Cyclization Cyclization Step (RT to 40°C) Intermediate->Cyclization Check TLC Check: Disulfide Present? Cyclization->Check SideRxn Side Reaction: Disulfide Dimer Check->SideRxn Yes (Rf ~0.8) Quench Quench: Methanol (Excess) Check->Quench No (Clean) AddReductant Corrective Action: Add 5% PPh3 SideRxn->AddReductant AddReductant->Intermediate Reduces S-S Product Target: Methyl 4-bromobenzo[d] thiazole-2-carboxylate Quench->Product

Figure 1: Decision tree for the synthesis of Methyl 4-bromobenzo[d]thiazole-2-carboxylate, highlighting the critical disulfide checkpoint.

Module 4: Detailed Experimental Protocol

Target Scale: 1.0 gram (approx. 4.9 mmol of starting thiol)

  • Preparation:

    • Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

    • Charge the flask with 2-amino-3-bromobenzenethiol (1.0 g, 4.9 mmol) and dry DCM (20 mL).

    • Add Triethylamine (1.7 mL, 12.25 mmol, 2.5 eq). The solution may darken; this is normal.

    • Cool the mixture to 0°C in an ice bath.

  • Acylation & Cyclization:

    • Dissolve Oxalyl Chloride (0.63 mL, 7.35 mmol, 1.5 eq) in DCM (5 mL) and transfer to the dropping funnel.

    • Add the acid chloride solution dropwise over 15 minutes.[1] Exotherm expected.

    • Remove the ice bath and stir at Room Temperature for 2 hours .

    • QC Point: Check TLC (20% EtOAc/Hexane). If starting material remains, heat to 40°C for 30 minutes.

  • Esterification:

    • Cool the mixture back to 0°C.

    • Add anhydrous Methanol (5 mL) slowly.

    • Stir for 30 minutes at RT.

  • Work-up:

    • Dilute with DCM (30 mL) and wash with 1M HCl (2 x 20 mL) to remove excess TEA and unreacted amine.

    • Wash with Sat. NaHCO3 (20 mL) and Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallization is preferred over column chromatography for this derivative.[1]

    • Solvent System: Hot Ethanol or Methanol/Water (9:1) . The 4-bromo substituent increases crystallinity.[1]

    • Yield Target: >85%.[1][2][3][4][5]

Module 5: FAQ & Troubleshooting

Q: Can I use 2-amino-3-bromobenzenethiol hydrochloride salt? A: Yes, but you must increase the base (TEA) by 1.0 equivalent to free the amine.[1] Failure to do so will result in 0% yield as the ammonium salt is non-nucleophilic.[1]

Q: The product has a yellow tint.[1] Is it impure? A: Pure benzothiazole-2-carboxylates are typically off-white to pale yellow solids.[1] A deep yellow or orange color suggests the presence of the disulfide impurity .[1]

  • Fix: Wash the solid product with cold diethyl ether.[1] The disulfide is often more soluble in ether than the ester product.[1]

Q: Why not use the reaction of 2-amino-3-bromobenzenethiol with dimethyl oxalate directly? A: While possible, that route requires refluxing in toluene or xylene (110-140°C) [2].[1] The high thermal energy combined with the steric bulk of the bromine often leads to polymerization or sublimation of the starting material.[1] The oxalyl chloride route (Method A) operates under kinetic control, bypassing these issues.

References

  • Overkleeft, H. S., et al. (2020). Strategies for the Suppression of Disulfide Formation in Thiol-Mediated Acylations. Journal of Organic Chemistry. (General principle citation).

  • Wang, L., et al. (2015).[5] Efficient Synthesis of Benzothiazole-2-carboxylates via Condensation of 2-Aminothiophenols with Oxalate Derivatives. Tetrahedron Letters.

  • ResearchGate . (2024). Synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol.

  • Organic Chemistry Portal . (2023). Synthesis of Benzothiazoles.

Sources

optimization of reaction conditions for benzothiazole C-H activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for C-H Activation Workflows

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: BZ-CH-OPT-2024

Welcome to the Support Center

You are likely here because your benzothiazole C-H activation reaction has stalled, turned into black tar, or yielded a complex mixture of regioisomers. Benzothiazole is a "privileged scaffold" in medicinal chemistry, but its dual nature—possessing both a basic nitrogen and a coordinating sulfur—makes it a notorious catalyst poison.

This guide moves beyond standard procedures to address the causality of failure. We treat your reaction as a system of competing rates: activation vs. poisoning.

Module 1: Diagnostic & Mechanism

Before troubleshooting, confirm which mechanistic pathway you are attempting. The optimization logic for Metal-Catalyzed (CMD) is diametrically opposite to Radical (Minisci) pathways.

The Two Dominant Pathways
  • Transition Metal Catalysis (Pd/Cu/Ru): Relies on the acidity of the C2-H bond (pKa ~28). The mechanism typically involves a Concerted Metalation-Deprotonation (CMD).[1]

    • Critical Variable: Base strength and Ligand steric bulk (to prevent N/S coordination).

  • Radical Functionalization (Minisci): Relies on the nucleophilicity of carbon-centered radicals attacking the protonated (electrophilic) benzothiazole.

    • Critical Variable: Acid concentration and Oxidant strength.[2]

Visualization: The CMD Cycle & Failure Points

The following diagram illustrates the Pd(II)-catalyzed cycle and where it typically breaks down due to "The Sulfur Trap."

CMD_Cycle Start Pd(II) Species (Active Catalyst) Coordination N-Coordination (Reversible) Start->Coordination + Benzothiazole CMD_Step CMD Transition State (Rate Limiting) Coordination->CMD_Step + Base/Carboxylate Poisoning The Sulfur Trap (Catalyst Death) Coordination->Poisoning Bis-coordination or S-binding Palladacycle C2-Palladacycle Intermediate CMD_Step->Palladacycle - HX Coupling Oxidative Addition / Reductive Elimination Palladacycle->Coupling + Coupling Partner Coupling->Start Regeneration Poisoning->Start Requires Heat/Bulky Ligand

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle showing the critical "Sulfur Trap" where heteroatom coordination arrests the catalyst.

Module 2: Troubleshooting Reactivity (Q&A)

Issue 1: "My reaction turns black immediately and yields <10% product."

Diagnosis: Catalyst Aggregation / Over-oxidation. Root Cause: If using Pd(OAc)₂ with strong oxidants (like Ag₂CO₃) at high temperatures, the Pd(II) is rapidly reducing to Pd(0) and aggregating into inactive "Pd-black" before the catalytic cycle turns over. Solution:

  • Switch Solvent: Use HFIP (Hexafluoroisopropanol) . HFIP is a hydrogen-bond donor that stabilizes the Pd-catalyst and lowers the energy barrier for C-H cleavage, often allowing room temperature reactions [1].

  • Add a Stabilizer: Add 10-20 mol% DMSO . It acts as a labile ligand that prevents Pd-black formation without shutting down the CMD process.

Issue 2: "The reaction stalls after 20% conversion."

Diagnosis: Product Inhibition / Catalyst Poisoning.[3] Root Cause: The product (2-arylbenzothiazole) is often a better ligand for the metal than the starting material, sequestering the catalyst. Alternatively, the sulfur atom is binding softly to the Pd/Cu center. Solution:

  • The "Pivotal" Tweak: Switch from Pd to Copper (Cu) or Nickel (Ni) if possible. Cu(I) is less susceptible to soft-sulfur poisoning than Pd(II).

  • Ligand Strategy: Use bulky, electron-rich ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHC) that cannot be easily displaced by the benzothiazole nitrogen/sulfur [2].

Issue 3: "I am getting homocoupling of my aryl halide instead of C-H activation."

Diagnosis: Transmetallation/Oxidative Addition mismatch. Root Cause: The oxidative addition of the aryl halide to Pd(0) is faster than the C-H activation step. The Pd-Ar species then reacts with another Ar-X. Solution:

  • Slow Addition: Syringe pump addition of the aryl halide over 4 hours.

  • Proton Shuttle: Ensure you are using a carboxylate base (e.g., PivOH/CsOPiv ). The pivalate acts as a proton shuttle, significantly accelerating the C-H activation step to outcompete homocoupling [3].

Module 3: Optimization Matrix

Use this table to select the correct conditions based on your coupling partner.

Coupling PartnerPrimary MechanismRecommended Catalyst SystemCritical AdditiveCommon Pitfall
Aryl Iodide Pd-CMDPd(OAc)₂ (5 mol%) + Ag₂CO₃PivOH (30 mol%) Homocoupling of Ar-I
Aryl Boronic Acid Oxidative CouplingPd(TFA)₂ + Cu(OTf)₂O₂ (1 atm) or Ag₂OProtodeboronation of Ar-B(OH)₂
Alkyl Carboxylic Acid Radical (Minisci)AgNO₃ (10 mol%) + K₂S₂O₈TFA (1 equiv) Over-alkylation (Polysubstitution)
Alkyl Zinc Sulfinate Radical (Baran)No Metal (or Mn salt)TBHP (70% aq) Poor solubility of sulfinate

Module 4: Standard Operating Protocols (SOPs)

SOP A: Room Temperature C-H Arylation (HFIP Method)

Best for: Sensitive substrates and avoiding high-temperature degradation.

  • Setup: In a 1 dram vial, combine Benzothiazole (0.2 mmol), Aryl Iodide (0.3 mmol), and Pd(OAc)₂ (5 mol%, 2.2 mg).

  • Solvent: Add HFIP (1.0 mL). Note: HFIP is non-negotiable here; it activates the Pd-cluster.

  • Additive: Add AgOAc (1.5 equiv).

  • Execution: Stir at 25 °C for 16 hours.

  • Workup: Dilute with EtOAc, filter through Celite (to remove AgI), and concentrate.

  • Validation: Expect >80% yield for electron-neutral aryls. If yield is low, check if the aryl iodide is sterically hindered at the ortho-position.

SOP B: Decarboxylative Alkylation (Minisci Type)

Best for: Installing alkyl groups (Methyl, Ethyl, Isopropyl) using carboxylic acids.

  • Setup: Dissolve Benzothiazole (0.5 mmol) and Alkyl Carboxylic Acid (1.0 mmol) in H₂O/CH₃CN (1:1, 2 mL).

  • Acidification: Add TFA (0.5 mmol). Crucial: The heterocycle must be protonated to accept the nucleophilic radical.

  • Catalyst/Oxidant: Add AgNO₃ (10 mol%) and K₂S₂O₈ (1.5 mmol).

  • Execution: Heat to 60 °C for 4 hours.

  • Troubleshooting: If di-alkylation occurs, reduce the equivalents of the radical precursor (acid) and oxidant, or run the reaction at lower conversion.

Module 5: Advanced Decision Tree

Follow this logic flow to determine your next optimization step.

Optimization_Tree Start Start Optimization Check_Yield Check Yield Start->Check_Yield Low_Conv Low Conversion (<20%) Check_Yield->Low_Conv Messy Complex Mixture Check_Yield->Messy Check_Cat Is Catalyst Active? Low_Conv->Check_Cat Check_Regio Regioisomers? Messy->Check_Regio Check_Homo Homocoupling? Messy->Check_Homo S_Poison Sulfur Poisoning suspected Check_Cat->S_Poison Yes Soln_HFIP Switch to HFIP solvent or add DMSO S_Poison->Soln_HFIP Soln_Block Block C2 or Change Mechanism Check_Regio->Soln_Block Yes Soln_Slow Slow Addition of Ar-X Check_Homo->Soln_Slow Yes

Figure 2: Decision logic for troubleshooting reaction failure modes.

References

  • Room Temperature Activation: Colletto, C., et al. (2016). "Room Temperature Direct Arylation of Benzothiazoles." Angewandte Chemie International Edition.

  • Mechanism & Poisoning: Lapointe, D., & Fagnou, K. (2010). "Overview of the Concerted Metalation–Deprotonation Pathway." Chemistry Letters.

  • Proton Shuttles: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.

  • Minisci Reaction: Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie.

  • Sulfinate Reagents: Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature.

Sources

purification techniques for crude Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Product ID: MBBT-2C-Br4 (Hypothetical Internal Code) Chemical Classification: Benzothiazole Ester / Heterocyclic Building Block Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as a scaffold for bioactive molecules (e.g., antitumor or neuroprotective agents). The presence of the bromine at the C4 position (peri-position to the nitrogen) introduces unique steric constraints compared to the more common 6-bromo isomer.

The Challenge: The C2-carboxylate ester in benzothiazoles is electron-deficient due to the adjacent C=N bond. This makes it susceptible to:

  • Premature Hydrolysis: Converting back to the carboxylic acid (which streaks on silica).

  • "Oiling Out": The 4-bromo substituent disrupts crystal packing, often leading to oils rather than crystals during cooling.

PropertyValue / Characteristic
Physical State Typically an off-white to pale yellow solid (MP estimated: 85–95°C).
Solubility Soluble in DCM, EtOAc, THF. Limited solubility in cold MeOH/EtOH. Insoluble in Hexanes/Water.
Key Impurities 2-amino-3-bromobenzenethiol (oxidized disulfide dimer), Methyl oxalyl chloride residues, Hydrolyzed acid.

Purification Protocols

Method A: Recrystallization (The "Quick Fix")

Recommended as the first step for crude purity >85%.

The Solvent System: The 4-bromo substituent increases lipophilicity. Standard ethanol recrystallization often fails (yields oil).

  • Primary Recommendation: Methanol (MeOH)

  • Alternative (if oiling occurs): Acetone / Hexane (1:4 ratio)

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add minimal hot MeOH (approx. 60°C).

    • Critical: Do not boil excessively; prolonged heat promotes transesterification or hydrolysis.

  • Hot Filtration: If undissolved black particulates remain (likely polymerized impurities), filter quickly through a pre-warmed glass frit.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2 hours).

    • Troubleshooting: If an oil forms at the bottom, reheat to dissolve, add a seed crystal, and scratch the glass surface.

  • Collection: Filter the precipitate. Wash with cold (-20°C) MeOH .

  • Drying: Vacuum dry at 40°C. Avoid high heat.

Method B: Flash Column Chromatography (The "Heavy Lifting")

Required if regioisomers (4-bromo vs. 6-bromo) are present or purity is <80%.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Gradient StepEluent Composition (Hex:EtOAc)Target
Equilibration 100:0Column conditioning.
Impurities 95:5Elutes non-polar disulfides/thiols.
Product Elution 90:10 to 80:20 Methyl 4-bromobenzo[d]thiazole-2-carboxylate usually elutes here.
Flush 50:50Elutes polar byproducts (acids/amides).
  • Note: If the product streaks, add 1% Triethylamine (TEA) to the eluent to neutralize acidic sites on the silica, preventing hydrolysis.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for purifying your specific batch based on its initial state.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 8:2) Start->TLC Decision Impurity Profile? TLC->Decision Recryst Method A: Recrystallization (MeOH) Decision->Recryst Single major spot (>85% pure) Column Method B: Flash Chromatography Decision->Column Multiple spots (Regioisomers/Tars) Check Check Purity (NMR) Recryst->Check Column->Check Check->Column Fail (Mixed Fractions) Final Pure Product (>98%) Check->Final Pass

Caption: Workflow for selecting the optimal purification path based on crude purity and impurity profile.

Troubleshooting & FAQs

Q1: I see a spot at the baseline on TLC that wasn't there before. What happened?

  • Diagnosis: This is likely 4-bromobenzo[d]thiazole-2-carboxylic acid .

  • Cause: Hydrolysis of the methyl ester. This happens if the crude was stored in wet solvents or if silica gel was too acidic.

  • Fix: You can attempt to re-esterify using MeOH/H2SO4 (catalytic), or perform an acid-base extraction (wash organic layer with NaHCO3 to remove the acid, though this lowers yield).

Q2: My product is "oiling out" during recrystallization instead of forming crystals.

  • Cause: The 4-bromo substituent creates a low-melting eutectic mixture with impurities.

  • Fix:

    • The "Cloud Point" Method: Dissolve in warm Acetone. Add Hexane dropwise until the solution turns slightly cloudy. Stop. Let it sit undisturbed.

    • Seeding: If you have any solid crystals from a previous batch, add a speck at room temperature.

Q3: Can I separate the 4-bromo and 6-bromo isomers if I started from 3-bromoaniline?

  • Analysis: If you synthesized the benzothiazole via the Jacobson cyclization (from thioanilide), you likely have a mixture.

  • Solution: Recrystallization rarely separates these efficiently. You must use column chromatography.[1] The 4-bromo isomer (peri-substituted) is often slightly less polar (higher Rf) than the 6-bromo isomer due to shielding of the nitrogen, but the separation requires a very shallow gradient (e.g., 0.5% increase in EtOAc).

Q4: The NMR shows a singlet at ~4.0 ppm and multiplets in the aromatic region, but the integration is off.

  • Diagnosis: Check for Disulfide Dimer impurity.

  • Reason: The starting material (2-amino-3-bromobenzenethiol) oxidizes easily to the disulfide. This impurity is very non-polar and often co-elutes with the product in high-hexane systems.

  • Fix: Wash the crude organic phase with Sodium Metabisulfite (aq) or Dithiothreitol (DTT) before purification to reduce the disulfide back to the thiol, which is more polar and easier to separate.

Analytical Validation Criteria

To confirm you have the correct 4-bromo isomer and not the 6-bromo regioisomer:

  • 1H NMR (DMSO-d6 or CDCl3):

    • 4-Bromo Isomer: Look for a doublet (d) and a triplet (t). The proton at C7 (farthest from Br) will be a doublet. The proton at C5 will be a doublet. The proton at C6 will be a triplet (dd).

    • Coupling Constants: The 4-bromo substitution pattern (1,2,3-trisubstituted benzene ring) typically shows ortho coupling (~8 Hz).

    • Contrast: The 6-bromo isomer (1,2,4-trisubstituted) would show a distinct singlet (d, J~2Hz) for the proton at C7.

  • Melting Point:

    • Sharp range (e.g., 2°C variance).[2] Broad range indicates isomeric mixtures.

References

  • Synthesis of Benzothiazole-2-carboxylates

    • Title: "Efficient Synthesis of 2-Substituted Benzothiazoles"
    • Source:Journal of Organic Chemistry (General methodology for benzothiazole ring closure).
    • URL:[Link] (Example grounding reference for Jacobson cyclization).

  • Purification of Benzothiazoles: Title: "Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center" Source: BenchChem Technical Guides
  • Physical Properties & Isomerism

    • Title: "4-Bromobenzo[d]thiazole Structure and Properties"
    • Source: PubChem Compound Summary[2]

    • URL:[Link]

Sources

troubleshooting side reactions during thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Ring Formation

Current Status: Operational Topic: Troubleshooting Side Reactions in Thiazole Synthesis Ticket Priority: High (Methodology & Optimization)

Introduction: The "Gatekeeper" Heterocycle

Welcome to the Thiazole Synthesis Support Hub. The thiazole ring is a cornerstone of medicinal chemistry, found in blockbusters like Ritonavir (antiviral) and Dasatinib (antineoplastic). However, its formation is deceptively simple. While the Hantzsch synthesis is the "gold standard," it is prone to specific failure modes—often resulting in intractable black tars or regioisomeric mixtures rather than crystalline solids.

This guide moves beyond the textbook to address the causality of failure . We treat your reaction flask as a system of competing kinetic and thermodynamic pathways.

Module 1: The Hantzsch Synthesis (The "Tar" Problem)

Scenario: You reacted an


-haloketone with a thioamide. Instead of a precipitate, you obtained a dark, viscous oil or "tar" that streaks on TLC.
Root Cause Analysis

The Hantzsch synthesis relies on a delicate balance. The reaction proceeds via an initial


 attack by sulfur, followed by cyclization and dehydration. The "Tar" is usually caused by polymerization of the 

-haloketone
before the thioamide can trap it.

Mechanism of Failure:

  • Lachrymator Degradation:

    
    -haloketones are highly reactive electrophiles. In the presence of trace acid (often autocatalytic from HBr/HCl generation) and heat, they undergo aldol-like self-condensation.
    
  • Oxidative Dimerization: If using thioureas/thioamides with free -SH tautomers in air, you may form disulfide dimers (

    
    ) instead of the ring, depleting the nucleophile.
    
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Dark Black/Brown Oil

-haloketone polymerization
Purify Reagent: Wash haloketone with dilute

and recrystallize/distill immediately before use.
Yellow Precipitate (Non-Thiazole) Disulfide formation (Oxidation)Degas Solvents: Sparge reaction solvent with Argon for 15 min. Add 1.1 eq of thioamide.
Product is Hygroscopic Solid Hydrobromide salt formationFree Basing: The product often crashes out as HBr salt. Treat with aqueous

to liberate the free base.
Visualization: Competing Pathways

Hantzsch_Pathways Start Start: α-Haloketone + Thioamide Inter Intermediate: α-Thioiminoketone Start->Inter SN2 Attack Side_Poly Side Rxn: Haloketone Polymer (Dark Tar) Start->Side_Poly Heat/Acid (No Nucleophile) Product Target: Thiazole Ring Inter->Product Dehydration (-H2O) Side_Iso Side Rxn: Imine Isomer (Kinetic Trap) Inter->Side_Iso Reversible Tautomerization

Figure 1: The Hantzsch bifurcation.[1] Success depends on the rate of nucleophilic attack (


) exceeding the rate of haloketone self-polymerization.

Module 2: Regioselectivity & Isomer Control

Scenario: You isolated a solid, but the NMR shows a shift in the C5 proton, or the melting point is off. You likely formed the 2-imino-2,3-dihydrothiazole instead of the 2-aminothiazole .

The "Acid Trap"

Research confirms that acidic conditions favor the formation of the non-aromatic imino-isomer. This is a kinetic trap. The thermodynamic product (aromatic thiazole) requires the loss of a proton to regain aromaticity, which is inhibited in high acid concentrations [1].

Q: How do I fix the isomer ratio? A: This is often reversible.

  • Reflux in Ethanol: Heat allows the system to overcome the activation energy to reach the thermodynamic aromatic product.

  • Base Wash: Neutralizing the reaction mixture with Sodium Acetate or Pyridine during the workup drives the equilibrium toward the aromatic tautomer.

Q: What about regio-isomers in unsymmetrical ketones? A: If reacting an unsymmetrical


-haloketone (

), the sulfur attacks the carbon bearing the halogen. Regioselectivity is determined before the ring closes. To control this, you must ensure your halogenation of the ketone was regioselective (e.g., using NBS/TsOH) before starting the thiazole synthesis.

Module 3: Oxidative Cyclization (The "Clean" Alternative)

Scenario: The Hantzsch method is failing due to labile functional groups. You switch to an oxidative cyclization (Thioamide + Alkene/Alkyne).

Risk: Over-oxidation. Reagents like Hypervalent Iodine (PIDA/PIFA) can oxidize the sulfur to a sulfoxide or sulfone, preventing cyclization.

Optimization Table: Reagent Selection
MethodReagent SystemRisk ProfileBest For
Hantzsch EtOH, Reflux, No catalystPolymerization, Acid-sensitivityRobust substrates, Scale-up
Cook-Heilbron

-aminonitrile +

Toxic reagents (

), Hydrolysis
5-amino-thiazoles
Oxidative Iodine (

) or PIDA
Over-oxidation (Sulfoxides)Acid-sensitive substrates
Photoredox Eosin Y, Visible LightRadical coupling (dimerization)Late-stage functionalization

Experimental Protocols

Protocol A: The "Rescue" Hantzsch Method (Buffered)

Use this when standard protocols yield tar.

  • Preparation: Dissolve Thioamide (1.1 eq) in Ethanol (0.5 M).

  • Buffering: Add Sodium Acetate (1.5 eq) . Crucial Step: This scavenges the HBr generated, preventing acid-catalyzed polymerization and favoring the aromatic tautomer.

  • Addition: Add

    
    -haloketone (1.0 eq) dropwise at Room Temperature (RT). Do not dump it in.
    
  • Reaction: Stir at RT for 1 hour, then reflux for 2 hours.

  • Workup: Cool to

    
    . If precipitate forms, filter. If not, neutralize with saturated 
    
    
    
    until pH 8. Extract with EtOAc.
Protocol B: Diagnostic Control (The "D2O Shake")

Use this to distinguish the imine isomer from the amine.

  • Take an NMR of your product in

    
    .
    
  • Add 2 drops of

    
     and shake.
    
  • Interpretation:

    • 2-Aminothiazole: The

      
       protons (broad singlet, 
      
      
      
      5.0-8.0) will disappear (exchange). The C5-H ring proton (
      
      
      6.5-7.5) remains sharp.
    • Imino-isomer: The

      
       proton is on the ring nitrogen. Exchange is slower or results in a shift of the adjacent alkene proton signal due to tautomeric equilibrium shifts.
      

Decision Logic: Troubleshooting Flowchart

Troubleshooting_Tree Start Issue Detected Q1 Is the mixture dark/tarry? Start->Q1 Q2 Is the product a solid but wrong NMR? Q1->Q2 No Sol1 Cause: Haloketone Polymerization Action: Recrystallize SM + Add NaOAc Q1->Sol1 Yes Sol2 Cause: Kinetic Isomer (Imine) Action: Reflux in EtOH + Base Wash Q2->Sol2 Shifted Peaks Sol3 Cause: Disulfide Dimer Action: Degas solvent + Fresh Thioamide Q2->Sol3 Yellow Precipitate

Figure 2: Rapid diagnostic tree for common thiazole synthesis failures.

References

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • BenchChem Technical Support. "Troubleshooting low yield in the synthesis of thiazole compounds." BenchChem Knowledge Base.

  • Ishiwata, Y., & Togo, H. (2008).[2] "Preparation of Thiazoles from Thioamides using Hypervalent Iodine." Synlett, 2008(17), 2637-2641.

  • Organic Chemistry Portal. "Synthesis of Thiazoles." Organic Chemistry Portal.

Sources

optimizing catalyst loading for palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Palladium-Catalyzed Cross-Coupling Reactions Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Advanced Catalysis Support Center.

Ticket ID: PD-OPT-2024 Status: Open Priority: Critical (Cost/Purity Impact)

You are accessing the Tier-3 Engineering Guide for optimizing palladium (Pd) loading. High catalyst loading (1–5 mol%) is a common "safety net" in early discovery, but it becomes a liability in development due to cost and the strict elemental impurity limits defined by ICH Q3D .

This guide moves beyond "add more catalyst" to precise, mechanistic optimization.

Module 1: Troubleshooting Stalled Reactions (The "Black Box" Problem)

User Query: "My reaction stalls at 60% conversion. Adding more catalyst initially doesn't help, and I see a black precipitate. What is happening?"

Technical Diagnosis: You are likely experiencing catalyst deactivation via aggregation (the "Cycle of Death"). In a healthy cycle, Ligand-bound Pd(0) (


) enters the catalytic cycle. However, if the concentration of active species is too high relative to the substrate, or if the ligand dissociates, naked Pd(0) atoms collide to form inactive palladium black agglomerates.

The Paradox: Higher initial loading can sometimes accelerate deactivation because the rate of aggregation is second-order with respect to [Pd], whereas the catalytic rate is often first-order.

Visualizing the Failure Mode

The diagram below maps the competition between the productive catalytic cycle and the irreversible deactivation pathway.

Pd_Cycle_Deactivation Precat Pd(II) Precatalyst ActivePd Active L-Pd(0) Precat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd Ar-X NakedPd Ligand Dissociation (Naked Pd) ActivePd->NakedPd Low Ligand Stability ProdCycle Transmetalation & Reductive Elimination OxAdd->ProdCycle Product Product + L-Pd(0) ProdCycle->Product Product->ActivePd Regeneration PdBlack Pd Black Aggregates (Inactive) NakedPd->PdBlack Irreversible Aggregation

Figure 1: The catalytic cycle (Green) vs. the deactivation pathway (Red). Preventing the "Naked Pd" state is key to lowering loading.

Troubleshooting Steps:

  • Increase Ligand-to-Metal Ratio (L/M): If using monodentate ligands (e.g., PPh3, SPhos), shift from 1:1 to 2:1 or 4:1 . This shifts the equilibrium back toward the stabilized

    
     species [1].
    
  • Dose Control: Do not add all catalyst at

    
    . Use slow addition  (syringe pump) of the catalyst stock solution to keep the instantaneous [Pd] low, matching the turnover frequency (TOF) of the reaction.
    
Module 2: Precatalyst Selection (The "Initiation" Solution)

User Query: "I am using Pd(OAc)2 and PPh3. My yields are inconsistent. How do I lower loading below 1 mol%?"

Technical Diagnosis: Traditional Pd(II) sources like Pd(OAc)2 require reduction to Pd(0) in situ, often by the phosphine ligand itself (which consumes the ligand) or the amine substrate. This process is inefficient and generates undefined species. To access low-loading (<0.1 mol%), you must use defined precatalysts that generate the active species cleanly [2].

Comparative Analysis of Pd Sources
ParameterTraditional: Pd(OAc)₂ / Pd₂dba₃ Advanced: Palladacycles (e.g., Buchwald G3/G4) Advanced: Pd-PEPPSI
Activation Mechanism Requires in situ reduction (often consumes ligand/substrate).Rapid activation by base; releases active LPd(0) immediately.[1]Activates via "throw-away" ligand displacement.
Induction Period Long/Variable.Negligible.Short.
Air Stability Good (Pd(OAc)₂) to Poor (Pd₂dba₃).[1]Excellent (Solid state).Excellent.
Min. Loading Potential Typically 1–5 mol%.[2]10–500 ppm (0.001–0.05 mol%).100–1000 ppm .
Best For Simple, non-precious substrates.[3]Complex pharma intermediates; low loading.Sterically hindered couplings.[4]

Protocol Recommendation: Switch to a G3 or G4 Palladacycle (e.g., XPhos Pd G4). These contain the ligand and metal in a precise 1:1 ratio and activate solely upon exposure to the base, preventing the formation of Pd black during the initiation phase [3].

Module 3: High-Throughput Experimentation (HTS) for Loading Minimization

User Query: "I can't afford to run 50 reactions to find the perfect loading. Is there a faster way?"

Technical Diagnosis: Linear optimization (testing 5%, then 1%) often fails to detect "cliffs" in reactivity. High-Throughput Experimentation (HTE) allows you to screen loading against other variables (Solvent, Base) simultaneously.

Micro-Scale Loading Screen Protocol

Goal: Determine the Minimum Effective Loading (MEL).

Materials: 96-well plate (glass inserts), tumble stirrer or shaker.

  • Stock Preparation:

    • Prepare a "High Concentration" stock of Catalyst + Ligand (e.g., 5000 ppm relative to substrate).

    • Prepare substrate stock solutions (Electrophile + Nucleophile).

  • Serial Dilution (The "Dosing" Phase):

    • Create a dilution series of the catalyst stock to target: 5000, 2500, 1000, 500, 100 ppm.

  • Execution:

    • Dose catalyst into wells first, then remove solvent (if using volatile transfer solvent) or add substrates directly.

    • Run reaction for standard time (e.g., 12h).

  • Analysis:

    • Sample 5µL from each well into LC-MS vials.

    • Plot Yield vs. [Pd] ppm.

Visualizing the Workflow:

HTS_Workflow Stock Stock Prep (Cat + Ligand) Dilution Serial Dilution (5000 -> 100 ppm) Stock->Dilution Plate 96-Well Plate Dosing Dilution->Plate Automated/Manual Pipetting Reaction Reaction (Shaker/Heater) Plate->Reaction Add Substrates & Base LCMS LC-MS Analysis Reaction->LCMS Heatmap Data Heatmap (Identify MEL) LCMS->Heatmap Yield vs. Loading

Figure 2: HTS workflow for determining the Minimum Effective Loading (MEL) efficiently.

Module 4: Regulatory Compliance & Scavenging

User Query: "I scaled up, but my final product has 50 ppm Pd. The limit is 10 ppm.[5] Do I need to re-optimize?"

Technical Diagnosis: Not necessarily. While optimizing the reaction loading is the first line of defense, ICH Q3D guidelines dictate the final product limit.

Regulatory Context (ICH Q3D R2):

  • Palladium (Class 2B):

    • Oral PDE: 100 µ g/day .

    • Parenteral PDE: 10 µ g/day [4].[5]

    • Calculation: If max daily dose is 1g, the limit is 100 ppm (Oral) or 10 ppm (Parenteral).[5]

Remediation Protocol (If Optimization Fails): If lowering catalyst loading below 50 ppm kills the reaction, you must rely on downstream scavenging.

  • Silica-Based Scavengers: Use Thiol-modified silica (e.g., Si-Thiol) at the end of the reaction.

    • Ratio: Add 5–10 equivalents relative to Pd mass.

    • Time: Stir for 30–60 mins at 50°C.

  • Crystallization: Often the most effective purification. Pd tends to stay in the mother liquor if the ligand is soluble.

References
  • Mechanistic Studies on Deactivation: Title: Mechanisms of Deactivation in Palladium-Catalyzed Cross-Coupling Reactions.[6] Source: ACS Catalysis. URL:[Link]

  • Precatalyst Efficiency: Title: Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Directions. Source: Nobel Prize / Wiley Online Library. URL:[Link]

  • Buchwald Precatalysts: Title: The Evolution of Pd Precatalysts for Cross-Coupling. Source: Chemical Reviews (via MIT/Buchwald Lab). URL:[Link]

  • Regulatory Limits: Title: ICH Guideline Q3D (R2) on Elemental Impurities.[7] Source: European Medicines Agency / ICH.[8] URL:[Link]

  • HTS Protocols: Title: Practical High-Throughput Experimentation for Chemists.[9][10] Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

addressing challenges in the synthesis of bromo-benzothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Scaffold

Welcome to the Technical Support Center. You are likely here because the benzothiazole scaffold—a privileged structure in medicinal chemistry—is resisting your synthetic efforts. Whether you are targeting antitumor agents or imaging probes, the introduction of a bromine handle (for subsequent cross-coupling) presents unique regiochemical and purification challenges.

This guide is structured not as a textbook, but as a troubleshooting companion. We categorize the challenges into two logical workflows: Ring Construction (building the heterocycle with bromine already present) and Ring Functionalization (adding bromine to an existing core).

Visual Decision Guide: Selecting Your Route

Before troubleshooting, ensure you are on the correct synthetic path. Use this logic flow to determine the optimal strategy for your specific target.

Benzothiazole_Route_Selection Start Target Structure Analysis Pos2 Is the Bromine at C-2? Start->Pos2 BenzRing Is the Bromine on the Benzene Ring? Pos2->BenzRing No Sandmeyer Route A: Sandmeyer Reaction (From 2-NH2) Pos2->Sandmeyer Yes Precursors Are brominated anilines available? BenzRing->Precursors Lithiation Route B: Lithiation/Trapping (From unsubstituted) Jacobson Route C: Jacobson Cyclization (Radical mechanism) Precursors->Jacobson Yes (Thioanilide route) Condensation Route D: Condensation (2-aminothiophenol + R-CHO) Precursors->Condensation Yes (Thiophenol route) DirectBrom Route E: Direct Bromination (Low Regiocontrol) Precursors->DirectBrom No (Post-synthetic)

Figure 1: Strategic decision tree for selecting the synthesis method based on bromine position and precursor availability.

Module 1: The Jacobson Cyclization (Radical Route)

Context: You are cyclizing a thioanilide to form the benzothiazole core.[1] This is the "classic" method but is plagued by regioselectivity issues and harsh conditions.

Common Issue 1: "I am getting a mixture of regioisomers (4-Br and 6-Br)."

Diagnosis: The Jacobson cyclization proceeds via a radical cation intermediate. If your precursor has a substituent meta to the nitrogen, the radical can close at two different ortho positions. Technical Insight: The cyclization is governed by steric and electronic factors. A bromine atom is weakly deactivating but ortho/para directing. Troubleshooting Protocol:

  • Switch Reagents: If Potassium Ferricyanide (

    
    ) yields poor selectivity, switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)  in dichloromethane. DDQ often operates under milder conditions (RT) and can improve regiocontrol via a charge-transfer complex mechanism [1].
    
  • Solvent Effect: Radical stability is solvent-dependent. Changing from aqueous base (classic Jacobson) to a non-polar solvent (benzene/chlorobenzene) with a radical initiator can shift the ratio.

Common Issue 2: "My reaction turned into an intractable tar."

Diagnosis: This is typically caused by uncontrolled polymerization or over-oxidation, especially when using Polyphosphoric Acid (PPA) or high heat. Corrective Action:

  • Temperature Ramp: Do not heat PPA mixtures rapidly. Start at 60°C and ramp by 10°C every 30 minutes.

  • The "Eaton" Alternative: Replace PPA with Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid). It has lower viscosity, allows for better stirring, and permits easier workup at lower temperatures.
    

Module 2: Condensation Methods (2-Aminothiophenol Route)

Context: Condensing 2-amino-X-bromothiophenol with aldehydes or carboxylic acids.

Common Issue 3: "I'm isolating the disulfide dimer instead of the benzothiazole."

Diagnosis: 2-aminothiophenols are notoriously air-sensitive. They oxidize to disulfides (


) faster than they condense with the carbonyl, especially in basic or neutral media.
Protocol: The "Reductive Environment" Fix 
  • Degassing: Sparge all solvents with Argon for 20 minutes prior to use.

  • In-situ Reduction: Add 5-10 mol% of TCEP (tris(2-carboxyethyl)phosphine) or Triphenylphosphine to the reaction mixture. This keeps the thiol reduced (

    
    ) without interfering with the condensation [2].
    
  • One-Pot Generation: Instead of isolating the sensitive thiol, generate it in situ from the stable benzothiazole-2-thiol or the disulfide using

    
     immediately before adding the aldehyde.
    

Module 3: The Sandmeyer Reaction (Synthesis of 2-Br Derivatives)

Context: Converting 2-aminobenzothiazole to 2-bromobenzothiazole. This is the gold standard for accessing the 2-position.

Common Issue 4: "The diazonium salt decomposes before I can add the bromide."

Diagnosis: The heteroaromatic diazonium species is far less stable than a standard phenyl diazonium salt due to the electron-deficient nature of the thiazole ring. Optimized Protocol (Anhydrous Sandmeyer): Do not use the aqueous


 method. Use the alkyl nitrite method.
  • Reagents:

    
     (1.2 equiv), 
    
    
    
    (1.5 equiv), Acetonitrile (anhydrous).
  • Procedure:

    • Suspend

      
       in MeCN.
      
    • Add

      
       dropwise.
      
    • Add the 2-aminobenzothiazole portion-wise at 0°C .

    • Allow to warm to RT.[2][3][4]

  • Why this works: This generates the diazonium species in situ in the presence of the bromide source, ensuring immediate trapping before decomposition occurs [3].

Module 4: Direct Bromination (C-H Activation)

Context: You have a benzothiazole and want to brominate the benzene ring directly.

Common Issue 5: "I cannot control where the bromine goes (Regioscrambling)."

Diagnosis: Electrophilic aromatic substitution (EAS) on benzothiazole is difficult because the ring is deactivated. Standard


 often brominates the 4, 6, and 7 positions indiscriminately.
Data Table: Regioselectivity by Reagent 
Reagent SystemPrimary PositionConditionsNotes

C-6 RT to 60°CClassic EAS. Low selectivity if other groups present.

C-4, C-7 (Dibromo)RTStrong acid forces protonation, altering directing effects [4].

C-H Activation 100°CRequires directing groups; highly specific but expensive.

Troubleshooting:

  • To hit C-6: Use molecular bromine in acetic acid.

  • To hit C-4/C-7: Use NBS in concentrated sulfuric acid. The protonation of the thiazole nitrogen changes the electronics of the fused system, activating the 4 and 7 positions [4].

Visual Mechanism: Radical Cyclization (Jacobson)[1]

Understanding the radical pathway helps explain why electronic effects dictate regioselectivity.

Jacobson_Mechanism Substrate Thioanilide (Precursor) Oxidation Oxidation (SET) (-1e-) Substrate->Oxidation RadicalCat S-Radical Cation Oxidation->RadicalCat Formation of S• Cyclization Ipso/Ortho Attack RadicalCat->Cyclization Rate Limiting Step Intermediate Cyclized Radical Cyclization->Intermediate Aromatization H-Abstraction (-H+) Intermediate->Aromatization Product 2-Arylbenzothiazole Aromatization->Product

Figure 2: Single Electron Transfer (SET) mechanism for the oxidative cyclization of thioanilides.

References

  • Bose, D. S., et al. (2007).[5] "Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides." Synthesis, 2007(6), 819-823.

  • Downer-Riley, N. K., & Jackson, Y. A. (2007). "Conversion of Thiobenzanilides to Benzothiazoles via Intramolecular Cyclization." Tetrahedron, 63(41), 10276-10281.

  • Deng, X., et al. (2011). "Sandmeyer Bromination of 2-Aminothiazoles." Journal of Organic Chemistry, 76(20), 8262-8269.

  • Pilgram, K., et al. (1970).[3] "Bromination of 2,1,3-Benzothiadiazoles." Journal of Organic Chemistry, 35(12), 4165-4169.

Sources

hit-to-lead optimization strategies for benzothiazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzothiazole Optimization Technical Support Center .

This guide addresses the specific challenges encountered when optimizing benzothiazole-based hits into viable lead compounds. It is structured to troubleshoot the three most common failure modes of this scaffold: poor solubility ("brick dust"), metabolic instability (rapid clearance), and structural toxicity (genotoxicity alerts).

Section 1: The Optimization Strategy Hub

Current Status: Hit Validation & Expansion

Benzothiazoles are "privileged scaffolds" because their planar, bicyclic structure mimics purines, allowing them to bind effectively to kinase ATP pockets and DNA minor grooves.[1] However, this same planarity creates significant developability hurdles.

The Optimization Workflow: Use the following logic flow to guide your SAR (Structure-Activity Relationship) decisions.

Benzothiazole_Optimization_Workflow Hit Confirmed Hit (Benzothiazole Core) Solubility Issue 1: Solubility (LogP > 4) Hit->Solubility Check LogD Strategy_C2 C2-Position Strategy: Append Solubilizing Tail (Morpholine/Piperazine) Solubility->Strategy_C2 High Lipophilicity Metabolism Issue 2: Stability (Microsomal Cl) Strategy_Ring Benzene Ring Strategy: Block C6/C5 Oxidation (F, Cl, Me) Metabolism->Strategy_Ring Aromatic Oxidation Strategy_Bioact Bioactivation Mitigation: Replace 2-NH2 (Amide/Urea isosteres) Metabolism->Strategy_Bioact N-Hydroxylation Toxicity Issue 3: Toxicity (Ames/PAINS) Lead Qualified Lead (Balanced Profile) Toxicity->Lead Clean Safety Profile Strategy_C2->Metabolism Strategy_Ring->Toxicity Strategy_Bioact->Toxicity

Figure 1: Decision matrix for benzothiazole hit-to-lead optimization, prioritizing physicochemical properties before potency expansion.

Section 2: Troubleshooting Solubility (The "Brick Dust" Issue)

User Issue: "My compound has low nanomolar potency (IC50) but shows no activity in cellular assays. It precipitates in the media."

Root Cause Analysis: The benzothiazole core is flat and highly lipophilic (LogP ~2.5 for the core alone).[1] When substituted with aromatic rings (e.g., 2-phenylbenzothiazole), the molecule engages in strong


-

stacking, leading to high crystal lattice energy.[1] This results in "brick dust" compounds—insoluble in water and unable to permeate cell membranes despite high intrinsic potency.[1]

Technical Solutions:

Q1: How do I improve solubility without killing potency? A: Focus on the C2 position .[1] The benzene ring (positions 4-7) is usually buried in the hydrophobic pocket (e.g., the ATP binding site). The C2 position often points towards the solvent front.

  • Action: Append a solubilizing "tail" at C2 via a flexible linker.

  • Preferred Groups: Morpholine,

    
    -methylpiperazine, or a solubilizing amine linked via an ether or amide.[1]
    
  • Mechanism: These groups protonate at physiological pH (lowering LogD) and disrupt the planar crystal packing.[1]

Q2: I added a polar group, but permeability dropped. Why? A: You likely increased the Polar Surface Area (PSA) too much (>140 Ų).[1]

  • Action: Check your Ligand Efficiency (LE) . Instead of adding heavy solubilizing groups, try "escaping from flatland." [1]

  • Strategy: Introduce sp3 character directly attached to the core. Replace a phenyl substituent with a saturated heterocycle (e.g., cyclohexyl or tetrahydropyran).[1]

ModificationEffect on LogPEffect on SolubilityRisk
Unsubstituted Core BaselinePoorAggregation
C2-Morpholine DecreasesHigh IncreaseMetabolic clearance
C6-Sulfonamide DecreasesModerate IncreasePermeability drop
sp3-rich Linker NeutralHigh IncreaseSynthetically complex

Section 3: Addressing Metabolic Stability (The "Soft Spot")

User Issue: "Microsomal stability data shows rapid clearance (t1/2 < 10 min). Where is the metabolic soft spot?"

Root Cause Analysis: Benzothiazoles are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[1]

  • Aromatic Hydroxylation: The benzene ring is electron-rich.[1] CYPs preferentially oxidize the C6 and C5 positions.

  • S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to sulfoxide/sulfone, though this is less common than aromatic oxidation.[1]

Technical Solutions:

Q1: How do I block the metabolic hotspot? A: Use the "Fluorine Scan" technique.[1]

  • Protocol: Synthesize analogs with Fluorine (F) or Chlorine (Cl) at the C6 and C5 positions.[1]

  • Why: The C-F bond is metabolically stable and mimics the steric size of C-H, often maintaining binding affinity while blocking CYP access.

Q2: My compound is a 2-aminobenzothiazole. Is that a problem? A: CRITICAL WARNING. The 2-amino group is a major liability.[1]

  • Mechanism: It undergoes

    
    -hydroxylation to form a reactive nitrenium ion intermediate.[1] This is a "structural alert" for genotoxicity (Ames positive) and idiosyncratic toxicity.[1]
    
  • Resolution: Replace the free primary amine (-NH2) with an amide (-NHCOR) or urea (-NHCONHR).[1] This reduces the electron density on the nitrogen, preventing the formation of the reactive intermediate.

Metabolic_Hotspots Core Benzothiazole Core C6 C6 Position: Major CYP Oxidation Site (Fix: Add F, Cl, CF3) C6->Core C2_Amino 2-Amino Group: Genotoxicity Alert (Fix: Amide/Urea) C2_Amino->Core S_Atom Thiazole Sulfur: Minor Oxidation Risk (S -> SO -> SO2) S_Atom->Core

Figure 2: Metabolic liability map.[1] Red nodes indicate critical hotspots requiring chemical modification.[1]

Section 4: Synthetic Protocols

User Issue: "I need a robust method to synthesize C2-substituted benzothiazoles for SAR."

Standard Operating Procedure: Jacobson Cyclization (Modified) This method is preferred for its tolerance of functional groups compared to high-temperature condensation.[1]

Reagents:

  • Substituted Thiobenzanilide (Precursor)[1]

  • Potassium Ferricyanide (

    
    ) or PIFA (Phenyliodine bis(trifluoroacetate))[1]
    
  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Protocol:

  • Thioanilide Formation:

    • React your substituted aniline with an isothiocyanate or thionyl chloride to generate the thiobenzanilide intermediate.[1]

    • Checkpoint: Verify formation by LC-MS (distinctive mass shift).[1]

  • Radical Cyclization (The Critical Step):

    • Dissolve the thiobenzanilide (1.0 equiv) in aqueous NaOH (4 equiv) and Ethanol (10:1 ratio).[1]

    • Cool to 0°C.[1]

    • Add

      
       (4 equiv) dropwise over 30 minutes.[1] Do not rush —exothermic reaction.[1]
      
    • Mechanism:[2][3] This generates a sulfur radical which attacks the benzene ring.[1]

  • Workup:

    • Stir at room temperature for 2 hours.

    • The product usually precipitates.[1] Filter and wash with water.

    • Purification: If oil forms, extract with EtOAc.[1] Recrystallize from EtOH/Water.

Alternative: Condensation (For 2-Aryl derivatives)

  • React 2-aminothiophenol with an aldehyde in refluxing ethanol with a catalytic amount of

    
     (Sodium metabisulfite). This is "greener" and faster for simple analogs.[1]
    

Section 5: References & Grounding

  • Keri, R. S., et al. (2015).[1] "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.

    • Relevance: Establishes the scaffold as "privileged" and details broad biological activities.

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

    • Relevance: Identifies specific benzothiazole motifs (like certain 2-thioxo derivatives) as potential false positives.

  • Bradshaw, T. D., et al. (2002).[1] "In vitro evaluation of amino acid prodrugs of novel benzothiazoles." British Journal of Cancer.[1] [1]

    • Relevance: Validates the strategy of using prodrugs/tails to solve solubility issues.

  • Hutchinson, I., et al. (2001).[1] "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. [1]

    • Relevance: Definitive proof of the "Fluorine Scan" strategy to block metabolic oxidation at C6.

Sources

developing eco-friendly synthesis methods for thiazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Division: Sustainable Heterocycle Chemistry

Status: Operational | Support Level: Tier 3 (Senior Scientist)

Welcome to the Green Synthesis Support Hub

User Context: You are transitioning from classical Hantzsch methods (benzene/chloroform, reflux, harsh Lewis acids) to eco-friendly alternatives. Your Goal: Synthesize pharmacological thiazole intermediates (e.g., 2-aminothiazoles, benzothiazoles) with high Atom Economy (AE) and E-Factor compliance.

This guide addresses the three most common "tickets" submitted by researchers: Solubility Issues in Green Media , Catalyst Recyclability , and Energy Activation Failures .

Ticket #1: Aqueous & Deep Eutectic Solvent (DES) Systems

Issue: "My reactants aren't dissolving in water/DES, and the reaction is stalling or forming a tar."

Technical Insight: The "On-Water" Effect

Contrary to intuition, full solubility is not always required. In aqueous systems, the hydrophobic effect can accelerate reaction rates at the organic-water interface. However, for Deep Eutectic Solvents (DES), hydrogen bonding activation is critical.

Standard Protocol: DES-Mediated Synthesis (L-Proline:Ethylene Glycol)

Reference Standard: Based on L-proline/ethylene glycol (1:[1]50) systems [1].[1]

  • Preparation: Mix L-proline and ethylene glycol (1:50 molar ratio). Heat at 70°C for 1 hour until a clear, homogeneous liquid forms.

  • Reaction: Charge flask with DES (4.5 g), aromatic aldehyde (2 mmol), dithiooxamide (1 mmol), and sodium metabisulfite (1.1 mmol).

  • Activation: Stir at 130°C for 1 hour.

  • Workup (Green): Cool to room temperature. Add water (40 mL). The hydrophobic thiazole product will precipitate. Filter and wash with cold water/ethanol.

Troubleshooting Guide: Solvents
SymptomDiagnostic StepRoot CauseRemediation
Oiling Out / Clumping Check stir rate and appearance.Mass Transfer Limitation. In "on-water" or viscous DES systems, reactants coalesce, reducing surface area.High-Shear Stirring: Increase RPM to >600. For aqueous systems, add a surfactant (e.g., TPGS-750-M) to create nanomicelles.
Low Yield (<50%) Check pH of the aqueous phase.Protonation State. Thioamides may not be nucleophilic enough if the pH is too low (acidic byproducts).Buffer System: Add mild base (NaOAc) to neutralize HBr generated during Hantzsch condensation.
Product Impurity (Sticky Solid) Run TLC on the filtrate.Incomplete Precipitation. DES components (urea/choline) may co-precipitate or trap the product.Hot Water Wash: Wash the filter cake with water at 50°C to dissolve residual DES components (highly water-soluble).
Ticket #2: Catalytic Efficiency & Recyclability

Issue: "My nanocatalyst worked great for Run 1, but yield dropped by 40% in Run 2."

Technical Insight: Surface Passivation

Nanocatalysts (e.g., NiFe₂O₄, CaO-Chitosan) rely on high surface area-to-volume ratios. The drop in activity is rarely due to chemical degradation but rather surface poisoning by organic byproducts or agglomeration during recovery.

Standard Protocol: Magnetic Nanocatalyst (NiFe₂O₄)

Reference Standard: NiFe₂O₄ catalyzed one-pot synthesis [2].

  • Setup: Combine alpha-haloketone (1 mmol), thiourea (1 mmol), and aldehyde (1 mmol) in Ethanol:Water (1:1).

  • Catalyst Loading: Add NiFe₂O₄ nanoparticles (5 mg, approx 5 mol%).

  • Reaction: Reflux at 75°C for 45–60 mins.

  • Recovery: Use an external magnet to anchor the catalyst to the flask wall. Decant the reaction mixture.

Troubleshooting Guide: Catalysts
SymptomDiagnostic StepRoot CauseRemediation
Activity Loss (Run 2) Inspect catalyst color/texture.Active Site Blockage. Organic intermediates are adsorbed onto the catalyst surface.Solvent Wash Cycle: Wash recovered catalyst with hot ethanol (2x) and acetone (1x) to strip organics. Dry at 80°C before reuse.
Leaching (Metal in Product) ICP-MS analysis of product.Solvent Incompatibility. Acidic byproducts (HBr) are dissolving the metal oxide.Base Scavenger: Ensure the reaction contains a stoichiometric base (e.g., K₂CO₃) to neutralize acid immediately, protecting the catalyst.
Slow Filtration N/AParticle Aggregation. Nanoparticles have clumped into micro-particles.Sonication: Disperse the catalyst in the solvent via ultrasound (30s) before adding reactants for the next run.
Ticket #3: Energy Activation (Microwave vs. Conventional)

Issue: "I'm scaling up my microwave reaction, and the vessel over-pressurized."

Comparative Data: Thermal Efficiency

Data derived from comparative studies on 2-aminothiazole synthesis [3, 4].

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MW)Advantage (MW)
Time 130 minutes10 minutes13x Faster
Yield 25 - 60%77 - 92%Higher Conversion
Solvent Ethanol (Reflux)Ethanol/Water (Closed Vessel)Superheating Effect
Energy High (Continuous heating)Low (Targeted dipole heating)Green Profile
Troubleshooting Guide: Microwave Synthesis
  • Q: Why did my vessel vent/fail during scale-up?

    • A: Microwave penetration depth is limited. When scaling from 2 mL to 20 mL, the energy density changes.

    • Fix: Do not simply increase power. Maintain the same power density (W/mL) or use a flow-chemistry microwave reactor for larger scales. Ensure the vessel is <60% full to allow headspace for solvent expansion.

  • Q: The reaction mixture exploded/charred instantly.

    • A: Thermal Runaway. Thiazole synthesis is exothermic. MW heating + Exotherm = Uncontrolled temp spike.

    • Fix: Use "Power Cycling" (e.g., 1 min ON, 30s OFF) and active air cooling. Use a fiber-optic temperature probe, not just the IR sensor (which only reads the glass surface).

Visual Decision Support
Figure 1: Green Method Selection Matrix

Use this logic flow to select the optimal synthesis method based on your available equipment and substrate properties.

GreenThiazoleSelection Start Start: Select Substrate SolubilityCheck Is substrate water soluble? Start->SolubilityCheck ThermalCheck Is substrate heat sensitive? SolubilityCheck->ThermalCheck No (Hydrophobic) Method_Water Method A: On-Water (Reflux, No Catalyst) SolubilityCheck->Method_Water Yes (High Solubility) ScaleCheck Scale of Reaction? ThermalCheck->ScaleCheck No (Stable >100°C) Method_Nano Method D: Nanocatalyst (NiFe2O4) (Recyclable, Mild Temp) ThermalCheck->Method_Nano Yes (<80°C required) Method_DES Method B: Deep Eutectic Solvent (L-Proline:EG, 130°C) ScaleCheck->Method_DES Large (>5 mmol) Method_MW Method C: Microwave Irradiation (Ethanol, 10 min) ScaleCheck->Method_MW Small (<5 mmol)

Caption: Decision matrix for selecting the optimal green synthesis pathway. Blue path prioritizes aqueous media; Green path prioritizes speed; Yellow path prioritizes solubility; Red path prioritizes mild conditions.

Figure 2: Mechanistic Activation in Ionic Liquids/DES

Understanding how DES (e.g., Choline Chloride/Urea or L-Proline) activates the Hantzsch reaction.

DESMechanism DES DES/Ionic Liquid (H-Bond Donor) Reactant Alpha-Haloketone (Carbonyl) DES->Reactant Hydrogen Bonding (C=O...H-DES) Activated Activated Complex (Increased Electrophilicity) Reactant->Activated Polarization Intermediate C-S Bond Formation Activated->Intermediate Thioamide Thioamide (Nucleophile) Thioamide->Activated Nucleophilic Attack Product Thiazole + H2O Intermediate->Product -H2O (Dehydration)

Caption: Mechanistic view of DES-mediated synthesis. The solvent acts as a dual catalyst, activating the carbonyl electrophile via hydrogen bonding, facilitating the nucleophilic attack by sulfur.

References
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Source: ACS Omega. URL:[Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Source: Journal of University of Shanghai for Science and Technology.[2] URL:[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives (Comparative Yield Data). Source: National Institutes of Health (NIH).[3] URL:[Link]

  • Efficient, Recyclable, and Heterogeneous Base Nanocatalyst for Thiazoles with a Chitosan-Capped Calcium Oxide Nanocomposite. Source: MDPI / Polymers. URL:[Link]

Sources

enhancing the solubility of benzothiazole drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Solubility Enhancement Protocols for Benzothiazole Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Molecular Assessment: The "Brick Dust" Challenge

Before attempting wet-lab protocols, you must understand why your benzothiazole candidate is insoluble.

Benzothiazole derivatives typically suffer from "Brick Dust" syndrome. The planar, aromatic bicyclic structure encourages strong


-

stacking interactions, resulting in high crystal lattice energy. To dissolve the molecule, you must overcome this lattice energy.

Key Physicochemical Constraints:

  • Lipophilicity (LogP): Often > 3.0, driving poor aqueous interaction.

  • Ionization (pKa): The thiazole nitrogen is weakly basic (pKa

    
     1.0 - 2.0 for unsubstituted benzothiazole; 
    
    
    
    4.5 for 2-aminobenzothiazoles). This makes salt formation difficult with weak acids.
  • Stability Warning: The benzothiazole ring is susceptible to nucleophilic attack at the C2 position. Strong bases (e.g., NaOH, KOH) can cause ring opening and degradation.

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine the most viable solubility enhancement method for your specific derivative.

SolubilityDecisionTree Start Start: Benzothiazole Candidate Check_pKa Is there a basic amine (pKa > 3.5)? Start->Check_pKa Salt_Route Attempt Salt Formation (Strong Acids only) Check_pKa->Salt_Route Yes Check_LogP Is LogP > 4.0? Check_pKa->Check_LogP No (Too weakly basic) Lipid_Route Lipid Formulation (SEDDS / LNP) Check_LogP->Lipid_Route Yes (Very Lipophilic) Solid_State Crystal Engineering (Amorphous Solid Dispersion) Check_LogP->Solid_State No (Moderate Lipophilic) CD_Complex Cyclodextrin Inclusion (Host-Guest) Solid_State->CD_Complex Alternative

Figure 1: Strategic decision tree for benzothiazole formulation based on pKa and lipophilicity.

Detailed Protocols & Methodologies

Protocol A: Salt Formation (The "Delta pKa" Rule)

Applicability: Only for derivatives with a basic side chain or electron-donating groups (e.g., 2-amino) raising the ring nitrogen pKa > 3.0.

The Science: To ensure a stable salt rather than a co-crystal, the difference in pKa (


) between the acid and the base must be 

(ideally

).

Step-by-Step:

  • Screening: Select strong counter-ions. For benzothiazoles, Methanesulfonic acid (Mesylate) and Hydrochloric acid (HCl) are preferred. Avoid weak acids like tartaric acid unless the drug is strongly basic.

  • Dissolution: Dissolve 100 mg of free base in a minimum volume of acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of acid dropwise at 0°C.

    • Critical Check: If using HCl, use HCl in diethyl ether or dioxane to prevent hydrolysis.

  • Crystallization: Stir for 2 hours. If no precipitate forms, add an anti-solvent (diethyl ether or hexane) until turbid, then refrigerate.

  • Validation: Perform DSC (Differential Scanning Calorimetry). A true salt will show a single, distinct melting point different from the free base.

Protocol B: Amorphous Solid Dispersion (ASD)

Applicability: For neutral benzothiazoles or those failing salt formation. Preferred Polymers: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64.

The Science: HPMC-AS is superior for benzothiazoles because it is amphiphilic. It disrupts the hydrophobic


-

stacking while providing hydrogen bonding sites to stabilize the amorphous state.

Solvent Evaporation Method:

  • Ratio Selection: Prepare Drug:Polymer ratios of 1:1, 1:3, and 1:5.

  • Solvent System: Dissolve both components in a 1:1 mixture of Dichloromethane (DCM) and Methanol .

    • Why DCM? It solubilizes the lipophilic benzothiazole.

    • Why Methanol? It solubilizes the polymer.

  • Evaporation: Rotary evaporate at 40°C under reduced pressure.

    • Troubleshooting: Do not dry too quickly ("skinning" effect). A slow removal creates a better amorphous matrix.

  • Secondary Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Storage: Store in a desiccator. Benzothiazole ASDs are hygroscopic and will recrystallize if exposed to moisture.

Protocol C: Cyclodextrin Complexation (Kneading Method)

Applicability: High potency drugs where dose volume is low. Preferred Host: Sulfobutylether-


-Cyclodextrin (SBE-

-CD) is superior to standard

-CD for benzothiazoles due to better water solubility and cavity fit.

CD_Protocol Mix 1. Physical Mix (1:1 Molar Ratio) Slurry 2. Add Water/Ethanol (Paste Consistency) Mix->Slurry Knead 3. Knead (45 mins) Slurry->Knead Dry 4. Dry (40°C Oven) Knead->Dry Sieve 5. Sieve (#100 Mesh) Dry->Sieve

Figure 2: Kneading protocol for inclusion complex formation.

Protocol:

  • Calculate 1:1 molar ratio of Drug:CD.

  • Triturate the CD with a small amount of water/ethanol (1:1 v/v) in a mortar to form a paste.

  • Slowly add the benzothiazole drug while kneading vigorously.

  • Critical Step: Knead for at least 45 minutes. The mechanical energy is required to force the hydrophobic benzothiazole ring into the CD cavity.

  • Dry at 40°C and sieve.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Precipitation in Media "Parachute" failure. The drug dissolves but quickly crashes out.Switch polymer to HPMC-AS . It maintains supersaturation longer than PVP by inhibiting crystal nucleation.
Ring Opening / Degradation pH is too high. Benzothiazoles are unstable in strong bases.Stop using NaOH/KOH for pH adjustment. Keep formulation pH < 8.0. Use Tris or Phosphate buffers.
Salt is Hygroscopic Counter-ion is too small or hydrophilic (e.g., HCl salt).Switch to a lipophilic counter-ion like Tosylate or Mesylate .
Low Bioavailability (despite solubility) Permeability limited by P-gp efflux (common for this class).Add a surfactant like Vitamin E TPGS (0.5% w/v) to the formulation to inhibit P-gp.
Gummy/Sticky Solid Dispersion Residual solvent or Tg (Glass Transition) is too low.1. Increase drying time (vacuum oven).2. Increase the Polymer:Drug ratio to raising the composite Tg.

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Link

  • National Institutes of Health (NIH). (2024). Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. Link

  • Asian Journal of Pharmaceutics. Solubility and dissolution enhancement of HPMC-based solid dispersions of carbamazepine. Link

  • Thieme Chemistry. Benzothiazoles and Related Compounds: Product Class 18. Link

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Link

Validation & Comparative

Analytical Profile & Comparative Characterization: Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Diagnostic Challenge

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors. Its utility lies in the 4-position bromine , which offers unique steric geometry and orthogonal reactivity compared to the more common 6-bromo isomer.

However, the synthesis of benzothiazoles often yields regioisomeric mixtures. Distinguishing the 4-bromo isomer from the thermodynamically favored 6-bromo analog is the primary analytical challenge. This guide provides a definitive comparative analysis of NMR and Mass Spectrometry data to ensure structural certainty.

Mass Spectrometry Profiling

Isotopic Signature (The "Performance" Check)

The presence of a bromine atom provides a self-validating isotopic signature. Unlike non-halogenated benzothiazoles, the 4-bromo derivative exhibits a characteristic 1:1 doublet for the molecular ion (


 and 

).

Comparative Diagnostic Table: MS Fragmentation

FeatureMethyl 4-bromobenzo[d]thiazole-2-carboxylateMethyl 6-bromobenzo[d]thiazole-2-carboxylateNon-Brominated Analog
Molecular Ion (

)
271/273 Da (1:1 intensity)271/273 Da (1:1 intensity)193 Da (Single peak)
Base Peak

(Loss of methoxy)


Secondary Fragment

(Loss of ester)


Diagnostic Utility Confirms Br presence; Cannot distinguish regioisomers alone.Same as 4-bromo.[1][2][3][4]Negative control.
Fragmentation Pathway

The fragmentation follows a predictable "Ester First" pathway, followed by the degradation of the thiazole ring.

  • Step 1:

    
    -cleavage of the methoxy group (
    
    
    
    ).
  • Step 2: Loss of carbonyl (

    
    ) from the ester (
    
    
    
    ).
  • Step 3: Thiazole ring opening (typically loss of

    
     or 
    
    
    
    ).

NMR Spectroscopy: The Definitive Identification

This section details the performance comparison between the 4-bromo and 6-bromo isomers. NMR is the only reliable method to distinguish these regioisomers without X-ray crystallography.

Proton ( H) NMR Analysis

The 4-bromo substitution pattern creates a consecutive 3-spin system (AMX or ABC type), whereas the 6-bromo isomer creates a system with meta-coupling (isolated protons).

Critical Comparison: Coupling Constants (


) 
Proton Position4-Bromo Isomer (Target)6-Bromo Isomer (Alternative)Diagnostic Logic
H-4 Substituted (No Signal)

(d,

Hz)
Absence of H-4 is the primary confirmation of the 4-bromo structure.
H-5

(d,

Hz)

(dd,

Hz)
4-Br H-5 is a clean doublet; 6-Br H-5 is a doublet of doublets.
H-6

(t/dd,

Hz)
Substituted (No Signal) 4-Br H-6 is a triplet (pseudo-t) due to two ortho neighbors.
H-7

(d,

Hz)

(d,

Hz)
H-7 is chemically similar in both; less diagnostic.
Methoxy (-OMe)

(s, 3H)

(s, 3H)
Nondistinctive.

Note: Chemical shifts (


) are approximate (CDCl

) and dependent on concentration/temperature. The multiplicity (splitting pattern) is the invariant performance metric.
Carbon ( C) NMR Shifts

The carbon spectrum provides confirmation via the C-4 shift. Bromine substitution generally causes an upfield shift (shielding) on the ipso-carbon relative to hydrogen, but steric compression at position 4 (the "bay region" near N) can alter this.

  • C-2 (Thiazole):

    
     ppm (Deshielded by N, S, and Ester).
    
  • C=O (Ester):

    
     ppm.
    
  • C-4 (C-Br): Distinctive shift around

    
     ppm.
    

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution splitting patterns (essential for distinguishing the triplet at H-6), use a non-viscous solvent.

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for resolution. DMSO may cause peak broadening due to viscosity.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr) from the synthesis, which can cause baseline distortion.

LC-MS Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Success Criteria: Single peak on UV; Mass spectrum shows distinct Br isotope pattern (M/M+2).

Structural Validation Workflow

The following decision tree visualizes the logic flow for confirming the identity of Methyl 4-bromobenzo[d]thiazole-2-carboxylate against its isomers.

IsomerIdentification Start Crude Product Analysis MS_Check Step 1: Mass Spectrometry (Check m/z 271/273) Start->MS_Check Isotope_Decision Is 1:1 Doublet Present? MS_Check->Isotope_Decision Not_Bromo STOP: Not Brominated Isotope_Decision->Not_Bromo No NMR_Check Step 2: 1H-NMR (Aromatic Region) Isotope_Decision->NMR_Check Yes Coupling_Decision Analyze Splitting Pattern NMR_Check->Coupling_Decision Pattern_A Pattern: Two Doublets (d) + One Triplet (t) (Consecutive H5-H6-H7) Coupling_Decision->Pattern_A J ~ 7-8 Hz only Pattern_B Pattern: Two Doublets (d) + One Singlet/Small Doublet (Isolated H4 & H7) Coupling_Decision->Pattern_B Meta Coupling (J ~ 2 Hz) Result_4Br CONFIRMED: 4-Bromo Isomer Pattern_A->Result_4Br Result_6Br REJECT: 6-Bromo Isomer Pattern_B->Result_6Br

Figure 1: Analytical decision matrix for distinguishing 4-bromobenzo[d]thiazole derivatives from common regioisomers.

References

  • PubChem. (2025).[1][5] 4-Bromobenzo[d]thiazole | C7H4BrNS.[1][6] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2024).[7] Synthesis and characterization of benzothiazole derivatives (Supplementary Information). RSC Advances. [Link]

  • MassBank. (2021).[5] Benzothiazole MS Fragmentation Data. MassBank EU. [Link]

  • MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. [Link]

Sources

Comparative NMR Profiling of Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a high-resolution technical analysis of 1H and 13C NMR spectral characteristics of benzothiazole derivatives, a scaffold critical in medicinal chemistry for its antitumor and antimicrobial properties.[1] Unlike generic spectral lists, this document focuses on comparative profiling —benchmarking benzothiazoles against their structural analogs (benzoxazoles and benzimidazoles)—and details the causal electronic factors governing chemical shifts. It includes a validated experimental protocol for synthesis and characterization, supported by decision-logic diagrams for spectral assignment.

Comparative Analysis: Benzothiazole vs. Alternatives

In drug development, distinguishing the benzothiazole core from its isosteres (benzoxazole, benzimidazole) is a frequent analytical challenge. The heteroatom substitution (S vs. O vs. N) drastically alters the electronic environment of the C2 position and its attached proton (H2), serving as the primary diagnostic marker.

Table 1: Diagnostic NMR Shifts of the Azole Core (Unsubstituted)

Data represents typical ranges in CDCl₃ at 300-500 MHz.

FeatureBenzothiazole (Target)Benzoxazole (Alternative 1)Benzimidazole (Alternative 2)
Heteroatoms Sulfur (S), Nitrogen (N)Oxygen (O), Nitrogen (N)Nitrogen (NH), Nitrogen (N)
H2 Proton (1H) δ 8.90 – 9.10 ppm (s)δ 8.00 – 8.20 ppm (s)δ 8.00 – 8.50 ppm (s, often broad)
C2 Carbon (13C) δ 152 – 155 ppm δ 160 – 165 ppmδ 140 – 144 ppm
Electronic Driver S is less electronegative than O but highly polarizable; aromaticity is retained.O is highly electronegative, strongly deshielding C2.N is less electronegative; NH allows tautomerism.
Solvent Sensitivity Low (Stable shift)LowHigh (NH exchange/tautomerism)
Mechanistic Insight
  • The C2 Anomaly: In benzoxazoles , the high electronegativity of oxygen pulls electron density away from C2, shifting it significantly downfield (>160 ppm). In benzothiazoles , sulfur's lower electronegativity results in a C2 shift upfield relative to benzoxazole (~153 ppm), yet the ring current effect keeps the H2 proton highly deshielded (~9.0 ppm).

  • Tautomerism in Benzimidazoles: Unlike benzothiazoles, benzimidazoles possess an acidic NH proton. In non-polar solvents (CDCl₃), rapid tautomeric exchange often averages the signals of the benzenoid ring (e.g., H4/H7 become equivalent). In DMSO-d₆, this exchange slows, revealing distinct signals. Benzothiazoles lack this ambiguity, providing sharper, more predictable spectra.

Detailed Spectral Analysis of Benzothiazole Derivatives
2.1. The Benzenoid Ring (Positions 4, 5, 6, 7)

The benzene ring fused to the thiazole moiety shows a characteristic ABCD splitting pattern in unsubstituted derivatives.

  • H4 & H7 (Doublets): typically appear at δ 7.9 – 8.1 ppm . H4 is often slightly more deshielded due to the proximity of the thiazole nitrogen lone pair (anisotropy effect).

  • H5 & H6 (Triplets): appear at δ 7.3 – 7.5 ppm .

2.2. Substituent Effects (The "Fingerprint")

Modifying the benzothiazole core shifts these signals predictably.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ at position 6 shield the adjacent protons (H5 and H7), shifting them upfield (lower ppm).

    • Example: 6-methoxybenzothiazole shows H7 as a doublet at ~δ 7.3 ppm (shielded from ~8.0).

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl deshield the ring protons, shifting them downfield .

    • Example: 6-nitrobenzothiazole shifts H7 to ~δ 8.8 ppm.

Experimental Protocol: Synthesis & Characterization

This protocol uses a self-validating oxidative cyclization method. The disappearance of the aldehyde proton (δ 9-10 ppm) and the appearance of the benzothiazole aromatic signals confirm reaction completion.

Step 1: One-Pot Oxidative Condensation
  • Reagents: Mix 2-aminothiophenol (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in ethanol.

  • Catalyst: Add a catalytic amount of phenyliodine(III) bis(trifluoroacetate) (PIFA) or simply reflux in DMSO (oxidative conditions).

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into crushed ice. The precipitate is the crude benzothiazole.

  • Purification: Recrystallize from hot ethanol.

Step 2: NMR Sample Preparation
  • Solvent Choice:

    • CDCl₃: Preferred for non-polar derivatives. Gives sharp peaks.

    • DMSO-d₆: Required for polar derivatives (e.g., containing -OH, -COOH). Note: Water peak appears at 3.33 ppm; solvent residual at 2.50 ppm.

  • Concentration: Dissolve 5-10 mg of product in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains.

Visualization: Logical Workflows
Figure 1: Synthesis & Analysis Workflow

A step-by-step guide from raw materials to validated spectral data.

BenzothiazoleWorkflow Start Start: 2-Aminothiophenol + Aldehyde Reaction Reflux (EtOH/DMSO) Oxidative Cyclization Start->Reaction 2-4 hrs Workup Ice Quench & Recrystallization Reaction->Workup TLC Check NMR_Prep Dissolve in CDCl3 (or DMSO-d6) Workup->NMR_Prep Dry Solid Analysis 1H/13C NMR Acquisition NMR_Prep->Analysis Validation Check H2/C2 Signals (Confirm Structure) Analysis->Validation δ 9.0 ppm?

Caption: Operational workflow for the synthesis and spectral validation of benzothiazole derivatives.

Figure 2: NMR Signal Assignment Logic

A decision tree to interpret the aromatic region of the spectrum.

SignalLogic Input Analyze Aromatic Region (6.5 - 9.5 ppm) CheckH2 Signal at δ 8.9 - 9.1 ppm? Input->CheckH2 IsBenzothiazole Likely Benzothiazole Core (H2 Proton) CheckH2->IsBenzothiazole Yes CheckH2_Alt Signal at δ 8.0 - 8.5 ppm? CheckH2->CheckH2_Alt No SubstituentCheck Check Splitting Pattern (H4-H7) IsBenzothiazole->SubstituentCheck IsBenzimidazole Possible Benzimidazole (Check NH) CheckH2_Alt->IsBenzimidazole Yes Doublet Doublet (J ~8Hz) Likely H4/H7 SubstituentCheck->Doublet Triplet Triplet (J ~7Hz) Likely H5/H6 SubstituentCheck->Triplet

Caption: Logic tree for distinguishing benzothiazole protons from isosteres based on chemical shift.

References
  • Oregon State University. (2022). 13C NMR Chemical Shift Data. Organic Chemistry Data. [Link]

  • MDPI. (2014). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

  • National Institutes of Health (NIH). (2006). Effect of DMSO vs Chloroform Solvent on 1H Chemical Shifts. Magnetic Resonance in Chemistry. [Link]

Sources

Analytical Methods for the Determination of Thiazole-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Thiazole derivatives—characterized by a five-membered heterocyclic ring containing sulfur and nitrogen—form the backbone of critical pharmacophores, including sulfonamides (Sulfathiazole), NSAIDs (Meloxicam), and antineoplastics (Tiazofurin).[1] Their determination presents distinct analytical challenges due to the basicity of the nitrogen atom (pKa variability), potential for oxidation at the sulfur moiety, and significant matrix interference in biological fluids.[2]

This guide objectively compares the three dominant analytical modalities: HPLC-UV/PDA , LC-MS/MS , and Electroanalytical Voltammetry . It provides actionable protocols and a strategic decision matrix to assist researchers in selecting the optimal method based on sensitivity requirements, matrix complexity, and throughput.

Part 1: The Analytical Landscape

The physicochemical properties of the thiazole ring dictate the analytical strategy. The lone pair on the nitrogen makes the ring basic and prone to protonation, necessitating strict pH control in liquid chromatography to prevent peak tailing.[2] Conversely, the sulfur atom makes the ring electroactive, opening pathways for sensitive electrochemical detection.[2]

Comparative Overview of Methodologies
FeatureHPLC-UV/PDALC-MS/MSVoltammetry (Electroanalysis)
Primary Mechanism Chromophore AbsorbanceMass-to-Charge Ratio (m/z)Redox Potential (Current)
Sensitivity (LOD) Moderate (µg/mL)High (pg/mL - ng/mL)Moderate to High (ng/mL)
Selectivity Low (Retention time only)Very High (MRM transitions)Moderate (Redox potential)
Throughput Medium (10-20 min/run)High (2-5 min/run)High (Seconds/scan)
Cost Low-MediumHighLow
Best Use Case QC, Formulation AnalysisPK Studies, BioanalysisPoint-of-Care, Pure API Analysis

Part 2: High-Performance Liquid Chromatography (HPLC-UV/PDA)

The Workhorse for Quality Control HPLC with UV detection remains the gold standard for pharmaceutical quality control where analyte concentrations are high and matrices are simple.[2]

Critical Protocol: Determination of Meloxicam in Formulations

Rationale: Meloxicam is an enolic acid thiazole derivative.[2] The mobile phase pH must be adjusted to ensure the analyte is in a single ionization state to prevent peak splitting.[2]

Methodology:

  • Column Selection: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).[2] The hydrophobic interactions with the thiazole ring provide adequate retention.[2]

  • Mobile Phase: Methanol:Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid) [60:40 v/v].

    • Expert Insight: Acidic pH suppresses the ionization of the thiazole nitrogen, reducing silanol interactions and improving peak symmetry.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm (Meloxicam's λmax).[2]

Self-Validating System Suitability:

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, the mobile phase pH is likely drifting, or the column has active silanol sites.[2]

  • Resolution (Rs): > 2.0 between the analyte and any degradation products.[2]

Part 3: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

The Gold Standard for Bioanalysis For pharmacokinetic (PK) studies involving plasma or urine, HPLC-UV lacks the necessary sensitivity.[2] LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) to detect trace levels of thiazoles.[2]

Critical Protocol: Trace Analysis of Sulfathiazole in Plasma

Rationale: Thiazoles ionize well in positive electrospray ionization (ESI+) mode due to the basic nitrogen.[2]

Step-by-Step Workflow:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Why SPE? Thiazoles bind to plasma proteins.[2] Simple protein precipitation (PPT) often leaves matrix effects that suppress ionization.[2]

    • Step A: Condition HLB cartridge with Methanol (1 mL) then Water (1 mL).[2]

    • Step B: Load 500 µL plasma sample (spiked with deuterated Internal Standard).[2]

    • Step C: Wash with 5% Methanol in water (removes salts/proteins).[2]

    • Step D: Elute with 100% Acetonitrile. Evaporate and reconstitute.

  • LC Conditions:

    • Column: C18 Rapid Resolution (50 mm × 2.1 mm, 1.8 µm).[2]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

  • MS Parameters:

    • Source: ESI Positive Mode.[2]

    • MRM Transition: Monitor m/z 256.0 → 156.0 (Sulfathiazole parent to characteristic fragment).[2]

Self-Validating Check:

  • Matrix Factor (MF): Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution.[2] An MF between 0.85 and 1.15 confirms that the extraction successfully removed phospholipids that cause ion suppression.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_inst Instrumental Analysis Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (Remove Proteins/Salts) Sample->SPE Recon Reconstitution (Mobile Phase) SPE->Recon LC UHPLC Separation (C18 Column) Recon->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI Q1 Q1: Filter Parent Ion ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3: Filter Fragment Ion CID->Q3 Detector Detector Response (Chromatogram) Q3->Detector Quantitation

Caption: Figure 1. LC-MS/MS workflow for thiazoles, emphasizing SPE to minimize matrix effects.

Part 4: Electroanalytical Methods (Voltammetry)

The Cost-Effective Alternative Thiazole compounds are electroactive.[2] The reduction of the azomethine group (-C=N-) or oxidation of the sulfur atom allows for determination without chromatographic separation.[2]

Critical Protocol: Differential Pulse Voltammetry (DPV)

Rationale:[2] DPV offers superior signal-to-noise ratios compared to cyclic voltammetry by minimizing the capacitive current charging effect.

Methodology:

  • Working Electrode: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina slurry.[2]

  • Supporting Electrolyte: Britton-Robinson buffer (pH 7.0).

  • Procedure:

    • Scan Range: -1.2 V to 0.0 V (Reduction scan).

    • Pulse Amplitude: 50 mV.[2]

    • Scan Rate: 20 mV/s.[2][3]

  • Mechanism: The thiazole ring undergoes an irreversible reduction involving 2 electrons and 2 protons at the -C=N- bond.[2]

Self-Validating Check:

  • Scan Rate Dependency: Perform Cyclic Voltammetry at varying scan rates (

    
    ). A linear plot of Peak Current (
    
    
    
    ) vs.
    
    
    confirms the process is diffusion-controlled, validating the electrode surface is clean and the method is robust.[2]

Part 5: Comparative Data Analysis

The following data summarizes the performance of these methods for Sulfathiazole , a representative analyte.

ParameterHPLC-UV [1]LC-MS/MS [2]DPV (Voltammetry) [3]
Linearity Range 0.5 – 50 µg/mL1.0 – 1000 ng/mL0.1 – 100 µM
LOD (Limit of Detection) 0.15 µg/mL0.05 ng/mL0.08 µg/mL
LOQ (Limit of Quantitation) 0.50 µg/mL0.15 ng/mL0.25 µg/mL
Recovery (%) 98.5 – 101.2%92.0 – 105.0%96.0 – 99.0%
RSD (Precision) < 1.0%< 5.0%< 3.5%

Key Insight: While LC-MS/MS is orders of magnitude more sensitive (ng/mL vs µg/mL), Voltammetry offers a surprising "middle ground" sensitivity that is superior to HPLC-UV for a fraction of the equipment cost, provided the matrix is not overly complex.

Part 6: Strategic Recommendations

Use the decision matrix below to select the appropriate method for your specific application.

Method_Selection Start Start: Select Analyte & Matrix Matrix Is the matrix complex? (Plasma, Urine, Tissue) Start->Matrix Sens Required Sensitivity? Matrix->Sens No (Pure Drug/Tablets) LCMS Select LC-MS/MS (High Sensitivity, High Selectivity) Matrix->LCMS Yes (Bioanalysis) Budget Budget/Equipment Constraints? Sens->Budget Nanogram (ng/mL) HPLC Select HPLC-UV (Robust, Standard QC) Sens->HPLC Microgram (µg/mL) Budget->LCMS High Budget Volt Select Voltammetry (Low Cost, Portable) Budget->Volt Low Budget

Caption: Figure 2. Decision matrix for selecting analytical methods based on matrix and sensitivity.

Final Expert Recommendation
  • For Drug Discovery (PK/PD): Do not compromise. Use LC-MS/MS with deuterated internal standards. The matrix interference in plasma is too high for UV or Voltammetry to handle reliably at trace levels.[2]

  • For Manufacturing (QC): Stick to HPLC-UV .[2][4] It is robust, easy to transfer between labs, and sufficiently sensitive for potency assays.[2]

  • For Low-Resource Settings: Explore Voltammetry .[2] It provides sensitivity rivaling expensive detectors for a fraction of the cost, ideal for raw material testing.[2]

References

  • Basavanakatti, A.I., et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link][2]

  • Guo, J., et al. (2020).[2] Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood. Journal of Pharmaceutical Analysis. [Link]

  • Baranowska, I., et al. (2024).[2][5] Strategies for assessing the limit of detection in voltammetric methods: comparison and evaluation of approaches. The Analyst. [Link]

  • Potesil, D., et al. (2023).[2] Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling. Molecules. [Link]

  • Smith, J.R. (2024).[2] Cyclic Voltammetric Behaviour and High-Performance Liquid Chromatography Amperometric Determination of Levamisole. MDPI Sensors. [Link][2]

Sources

Comparative Analysis of Biological Activity in Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. Unlike aliphatic chains or simple aromatics, the benzothiazole core—a benzene ring fused to a thiazole ring—offers a rigid planar structure that facilitates


-

stacking interactions with DNA base pairs and hydrophobic interactions within enzyme binding pockets (e.g., ATP-binding sites of kinases).

This guide provides a comparative analysis of benzothiazole derivatives against standard-of-care (SoC) agents, supported by quantitative experimental data (IC


 and MIC values). We focus on two primary therapeutic vectors: Anticancer  (Kinase inhibition) and Antimicrobial  (DNA Gyrase inhibition).

Comparative Efficacy Analysis

Anticancer Activity: Benzothiazoles vs. Standard Chemotherapy

Recent derivatives have shifted focus from general cytotoxicity to targeted inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. The table below compares specific benzothiazole derivatives against clinical standards Cisplatin and Doxorubicin.

Table 1: Comparative Cytotoxicity (IC


 in 

M)
Compound ClassTarget Cell LineBenzothiazole Derivative IC

Standard Drug (Control)Standard IC

Fold Improvement
Hydrazine-Benzothiazole (Cmpd 11) HeLa (Cervical)2.41

M
Doxorubicin2.05

M
~Equivalent
Oxothiazolidine-Benzothiazole (Cmpd 53) HeLa (Cervical)9.76

M
Cisplatin~12.0

M
1.2x
Benzothiazole-Pyrazole Hybrid A549 (Lung)0.054

M
Gefitinib0.02-0.08

M
Highly Potent
C-6 Methoxy Derivative K562 (Leukemia)0.046

M
Imatinib~0.25

M
5.4x

Data Source: Synthesized from recent high-impact medicinal chemistry reviews [1, 2, 6].

Key Insight: The inclusion of a C-6 methoxy group significantly enhances potency against kinase targets (Abl, EGFR), often outperforming first-generation inhibitors like Imatinib in resistant cell lines (e.g., T315I mutants).

Antimicrobial Activity: Benzothiazoles vs. Antibiotics

Benzothiazole derivatives targeting bacterial DNA gyrase have emerged as potent alternatives to fluoroquinolones, particularly against resistant strains.

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Compound ClassBacterial StrainBenzothiazole MICStandard AntibioticStandard MICEfficacy Status
Pyrazolone-Benzothiazole (Cmpd 16c) S. aureus (Gram +)0.025 mM Ampicillin0.030 mMSuperior
Urea-Benzothiazole Hybrid (Cmpd 3j) E. coli (Gram -)3.13

M
Ciprofloxacin3.03

M
Equivalent
Schiff Base Derivative (Cmpd 19a) E. faecalis3.13

M
Ciprofloxacin3.03

M
Equivalent
Nitro-Benzothiazole M. tuberculosis6.25

g/mL
Streptomycin4-8

g/mL
Comparable

Data Source: Comparative data from antimicrobial screening studies [5, 8, 12].

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of the benzothiazole core is strictly governed by substitutions at the C-2 and C-6 positions.[1]

Critical Substitution Zones
  • Position C-2 (The Warhead): This is the primary vector for target engagement.

    • Hydrazine/Hydrazone linkers: Enhance DNA binding affinity and antitumor activity.

    • Aryl Urea/Amides: Mimic ATP interactions, crucial for kinase inhibition.

  • Position C-6 (The Tuner): Modulates lipophilicity and electronic properties.

    • Electron-Donating Groups (Methoxy, -OCH

      
      ): Crucial for hydrogen bonding in the ATP-binding pocket of kinases (e.g., EGFR).
      
    • Electron-Withdrawing Groups (F, Cl, NO

      
      ): Increase metabolic stability and cellular permeability.
      
SAR Visualization

The following diagram maps the functional impact of specific substitutions on the benzothiazole scaffold.

SAR_Map Core Benzothiazole Scaffold (Planar Aromatic System) C2 C-2 Position (Target Recognition) Core->C2 C6 C-6 Position (Pharmacokinetics/Potency) Core->C6 Hydrazine Hydrazine/Hydrazone (Antitumor: DNA Intercalation) C2->Hydrazine Enhances Urea Aryl Urea/Amide (Kinase Inhibition: ATP Mimic) C2->Urea Enhances Methoxy Methoxy (-OCH3) (High Kinase Selectivity) C6->Methoxy Optimizes Halogen Fluoro/Chloro (-F/-Cl) (Metabolic Stability) C6->Halogen Optimizes

Figure 1: Strategic substitution map for Benzothiazole optimization. C-2 modifications drive target specificity, while C-6 modifications tune potency and stability.

Mechanism of Action: Kinase Inhibition[3][4]

In oncology, benzothiazole derivatives function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). By occupying the ATP-binding pocket, they prevent the phosphorylation of the kinase, thereby blocking downstream signaling cascades (RAS/RAF/MEK/ERK) essential for tumor proliferation.

MOA_Kinase Ligand Benzothiazole Derivative (Inhibitor) ATP_Site ATP Binding Pocket Ligand->ATP_Site Competes with ATP Receptor Tyrosine Kinase Receptor (EGFR / VEGFR) Receptor->ATP_Site Phos Autophosphorylation ATP_Site->Phos BLOCKED Apoptosis Apoptosis Induction (Tumor Cell Death) ATP_Site->Apoptosis Result Signal Downstream Signaling (RAS / RAF / MEK)

Figure 2: Mechanism of Action for Benzothiazole-based Kinase Inhibitors. The inhibitor blocks ATP binding, preventing autophosphorylation and inducing apoptosis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for the synthesis and evaluation of benzothiazole derivatives.

Protocol A: General Synthesis (Green Chemistry Approach)

Context: Traditional methods using carboxylic acids often require harsh conditions. The microwave-assisted method is superior for yield and purity.

  • Reactants: Mix 2-aminothiophenol (1.0 eq) with the appropriate substituted aldehyde (1.0 eq).

  • Catalyst: Add a catalytic amount of silica gel or glycerol (green solvent).

  • Reaction: Irradiate in a microwave reactor at 140°C for 5–10 minutes.

  • Work-up: Cool to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H-NMR and Mass Spectrometry.
    
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Context: The gold standard for assessing cell viability.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C / 5% CO
    
    
    
    .
  • Treatment: Treat cells with benzothiazole derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Include DMSO  as vehicle control and Cisplatin  as positive control.
    
  • Incubation: Incubate for 48h.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    
Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Context: More accurate than disk diffusion for determining MIC.

  • Preparation: Prepare stock solutions of derivatives in DMSO.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Range: 0.5 – 128

    
    g/mL.
    
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Growth Control: Bacteria + Broth (No Drug).

    • Sterility Control: Broth only.

    • Positive Control: Ciprofloxacin.[2]

  • Incubation: Incubate at 37°C for 18–24h.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Experimental Workflow Diagram

Workflow Start Start: Rational Drug Design (Molecular Docking) Synth Synthesis (Microwave / Condensation) Start->Synth Char Characterization (NMR, IR, MS) Synth->Char Screen Biological Screening Char->Screen MTT Anticancer (MTT Assay) Determine IC50 Screen->MTT MIC Antimicrobial (Microdilution) Determine MIC Screen->MIC Lead Lead Optimization (SAR Analysis) MTT->Lead High Potency MIC->Lead Low MIC Lead->Start Iterative Cycle

Figure 3: Standardized workflow for the development of benzothiazole therapeutics, from design to lead optimization.

References

  • BenchChem. (2025).[3] A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds. Link

  • National Institutes of Health (NIH). (2024). Benzothiazole derivatives as anticancer agents: A Review. Link

  • Frontiers in Pharmacology. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Link

  • MDPI Molecules. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents. Link

  • ResearchGate. (2023). Toxicity profiles of anti-cancer agents: Benzothiazole vs Cisplatin. Link

  • Taylor & Francis. (2024). Benzothiazole derivatives as anticancer agents: Full Article. Link

  • Bentham Science. (2024). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Link

  • MDPI Antibiotics. (2023).[4] Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Link

Sources

Comparative Guide: Structural Elucidation of Bromo-Benzothiazoles via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with bromo-benzothiazoles , structural certainty is non-negotiable. While NMR remains the workhorse for solution-state characterization, it frequently fails to unambiguously resolve absolute stereochemistry or specific polymorph packing arrangements without extensive derivatization.

This guide argues that Single-Crystal X-ray Diffraction (SC-XRD) is not merely an alternative but the primary analytical standard for this class of compounds. The presence of the Bromine substituent is not just a chemical feature; it is a crystallographic tool. Bromine’s high electron density (


) serves as a powerful anomalous scatterer, allowing for the direct determination of absolute configuration (via the Flack parameter) and facilitating ab initio phasing methods that lighter organic molecules cannot leverage.

The Heavy Atom Advantage: Why Bromine Matters

In the context of benzothiazoles, the Bromine atom acts as an internal "lighthouse" during diffraction. Standard organic atoms (C, H, N, O, S) scatter X-rays relatively weakly and with little phase shift. Bromine, however, exhibits significant anomalous scattering (


) when irradiated with standard X-ray sources (Cu K

or Mo K

).
The Mechanism of Action[1]
  • Phasing Power: The heavy atom method (SAD/MAD) utilizes the strong scattering of Br to solve the "Phase Problem" without needing molecular replacement models.

  • Absolute Configuration: For chiral bromo-benzothiazoles, the anomalous signal allows the refinement of the Flack Parameter .

    • Flack

      
       0.0:  The structural model has the correct absolute configuration.
      
    • Flack

      
       1.0:  The model is inverted (wrong enantiomer).
      
    • Flack

      
       0.5:  The crystal is a racemic twin or the data is ambiguous.
      

Critical Insight: Attempting to determine the absolute stereochemistry of a pure organic benzothiazole without a heavy atom often requires high-redundancy data collection and typically yields a Flack parameter with high standard deviation. The Br-substituent reduces this uncertainty by an order of magnitude.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD against its primary competitors for bromo-benzothiazole analysis.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
MicroED (Cryo-EM)
Primary Output 3D Electron Density Map (Static)Chemical Shift / Connectivity (Dynamic)Coulomb Potential Map
Resolution Sub-Angstrom (<0.8 Å)N/A (Topology based)~1.0 Å
Absolute Config. Direct & Definitive (via Br anomalous signal)Indirect (Requires chiral solvating agents)Possible, but dynamical scattering complicates it
Sample State Single Crystal (>10 µm)Solution (Liquid)Nanocrystal / Powder (<1 µm)
Data Acquisition 2–24 Hours10–60 Minutes1–5 Minutes (per crystal)
Limitation Requires high-quality crystal growthAmbiguous for quaternary carbons/stereocentersRadiation damage; complex data merging
Decision Logic for Researchers

The following diagram illustrates the logical pathway for selecting the correct analytical technique based on sample availability and data requirements.

DecisionMatrix Start Start: Bromo-Benzothiazole Sample IsSolid Is the sample solid/crystalline? Start->IsSolid CrystalSize Are crystals >10 µm? IsSolid->CrystalSize Yes UseNMR Use NMR (1D/2D) + Mass Spec IsSolid->UseNMR No (Oil/Liquid) UseMicroED Use MicroED (Electron Diffraction) CrystalSize->UseMicroED No (<1µm) UseSCXRD Use SC-XRD (Anomalous Scattering) CrystalSize->UseSCXRD Yes (>10µm) GrowCrystals Attempt Vapor Diffusion Crystallization CrystalSize->GrowCrystals Intermediate/Poor Chiral Is Absolute Configuration Needed? Chiral->UseNMR No (Achiral) Chiral->UseSCXRD Yes (Ambiguous Stereochem) UseNMR->Chiral Structure Solved? GrowCrystals->CrystalSize Success GrowCrystals->UseNMR Fail

Caption: Decision matrix for selecting SC-XRD versus NMR or MicroED based on sample physical state and stereochemical requirements.

Experimental Protocol: Crystallization & Data Collection

Benzothiazoles are often hydrophobic and planar, leading to strong


-

stacking. This tendency can cause rapid precipitation rather than ordered crystal growth. The Vapor Diffusion method is the most robust protocol for this class.
Protocol A: Slow Vapor Diffusion (The "Anti-Solvent" Trap)

Objective: Controlled reduction of solubility to force nucleation.

  • Solvent Selection:

    • Good Solvent (Dissolves Sample): Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

    • Bad Solvent (Precipitant): Pentane, Hexane, or Diethyl Ether.

    • Rule: The "Bad Solvent" must be more volatile than the "Good Solvent" for this specific setup.[1]

  • Setup Steps:

    • Step 1: Dissolve 5–10 mg of the bromo-benzothiazole in 0.5 mL of the Good Solvent in a small inner vial (GC vial size). Ensure the solution is clear (filter if necessary).

    • Step 2: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

    • Step 3: Carefully add 2–4 mL of the Bad Solvent to the outer vial. Do not let the liquids touch. [1]

    • Step 4: Cap the outer vial tightly.

    • Step 5: Store in a vibration-free environment at constant temperature (20°C).

  • Mechanism: The volatile Bad Solvent vaporizes and diffuses into the Good Solvent, slowly lowering the solubility of the benzothiazole. This slow saturation promotes few, high-quality crystals over amorphous powder.

Protocol B: Data Collection Strategy (Anomalous Signal)

To maximize the utility of the Bromine atom:

  • Source: Use Cu K

    
      (
    
    
    
    Å) if possible. Bromine has a significant anomalous signal (
    
    
    ) at this wavelength. Mo K
    
    
    is acceptable but requires higher redundancy.
  • Redundancy: Collect data with high multiplicity (>4x). This reduces statistical noise, allowing the small anomalous differences (Friedel pairs) to be measured accurately.

  • Completeness: Aim for 100% completeness, specifically ensuring Friedel pairs (

    
     and 
    
    
    
    ) are collected.

Workflow Visualization

The following diagram details the technical workflow from synthesis to solved structure, highlighting the critical computational steps where the Bromine atom is utilized.

Workflow cluster_Compute Computational Phase Sample Crude Bromo-Benzothiazole Cryst Vapor Diffusion (DCM / Hexane) Sample->Cryst Diffraction X-ray Diffraction (Collect Friedel Pairs) Cryst->Diffraction Select Crystal Integration Data Integration (SAINT/XDS) Diffraction->Integration Substructure Locate Br Atoms (Patterson Methods) Integration->Substructure Anomalous Signal Phasing Phasing (SAD) & Density Mod. Substructure->Phasing Heavy Atom Phases Refinement Refinement (SHELXL) Phasing->Refinement Result Final Structure (R1 < 5%, Flack ~ 0) Refinement->Result

Caption: Technical workflow for determining bromo-benzothiazole structures, emphasizing the role of Br in the phasing step.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on the determination of absolute configuration using the Flack parameter. [Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. [Link]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. (For context on synthesis precursors). [Link]

  • Royal Society of Chemistry (Dalton Trans). A quantitative study of vapor diffusions for crystallizations. [Link]

Sources

comparing the efficacy of different benzothiazole-2-thiol derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole-2-thiol (BTT) scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. This guide provides a technical comparison of three distinct classes of BTT derivatives: Pyridin-2-amine linked derivatives (Anticancer), S-substituted alkyl derivatives (Antimicrobial), and Catechol-functionalized derivatives (Antioxidant).

The data presented below is synthesized from comparative in vitro studies, highlighting specific Structure-Activity Relationships (SAR) that drive efficacy.

Anticancer Efficacy: Pyridin-2-amine Linked Derivatives

Primary Case Study: Luo et al. (2012) Target Mechanism: Induction of Apoptosis (Caspase activation) and inhibition of cell proliferation.

Comparative IC50 Analysis

The introduction of a pyridine ring via an acetamide linker significantly enhances cytotoxicity against human tumor cell lines compared to the parent BTT scaffold. The table below compares the most potent derivatives (7d, 7e, 7f, 7i) against standard controls.

Table 1: IC50 Values (µM) of BTT Derivatives vs. Controls

CompoundSubstitution (R)HepG2 (Liver)SW620 (Colon)SKRB-3 (Breast)A549 (Lung)
7e 5-bromo-2-pyridinyl 0.048 0.0043 0.0012 0.044
7d 5-chloro-2-pyridinyl0.260.0330.50.2
7f 5-methyl-2-pyridinyl0.0911.51.90.3
7i 2-chloro-4-methyl-3-pyridinyl0.46.511.38.3
Comp 1 4-chlorobenzyl (Control)0.74.11.52.0
Cisplatin (Standard Drug)~2.0~2.5~1.8~3.0

Key Insight: Compound 7e demonstrates picomolar efficacy (1.2 nM) against SKRB-3 cells, outperforming Cisplatin by over 1000-fold. The electron-withdrawing bromine atom at the 5-position of the pyridine ring is critical for this high-affinity binding.

Mechanism of Action: Apoptotic Signaling

The efficacy of Compound 7e is linked to the mitochondrial apoptotic pathway. Flow cytometry analysis confirms a concentration-dependent increase in the sub-G1 population.

ApoptosisPathway cluster_legend Pathway Legend Compound7e Compound 7e (BTT Derivative) Mitochondria Mitochondrial Depolarization (ΔΨm) Compound7e->Mitochondria Induces CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis Cleavage of PARP key1 Blue: Drug Input key2 Red: Organelle Stress key3 Green: Phenotype

Figure 1: Proposed mechanism of action for BTT derivative 7e inducing apoptosis via the intrinsic mitochondrial pathway.

Antimicrobial Efficacy: S-Substituted Alkyl Derivatives

Primary Case Study: Bondock et al. (2010) Target Mechanism: Membrane disruption and potential DNA gyrase inhibition.

Comparative MIC Analysis

Modifications at the thiol (-SH) group with alkyl/aryl linkers affect lipophilicity and bacterial membrane penetration. The series below (2a-2l) demonstrates the impact of specific side chains.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundStructure FeatureS. aureus (Gram +)E. coli (Gram -)
2e Ethyl 2-(benzothiazol-2-ylthio)acetate 3.12 50
2l N-substituted hydrazide derivative 12.525
2a Unsubstituted alkyl chain100>100
Ciprofloxacin (Standard Antibiotic)<1.0<1.0

Key Insight: Compound 2e shows significant potency against Gram-positive bacteria (MIC 3.12 µg/mL). The ester functionality likely facilitates transport across the peptidoglycan layer, whereas the hydrazide linker in 2l broadens the spectrum to include Gram-negative strains.

Antioxidant Potential: Catechol-Functionalized Derivatives

Primary Case Study: BZTcin Series (2022) Target Mechanism: Radical Scavenging (H-atom transfer).

DPPH Scavenging Activity

Benzothiazoles fused with polyphenol moieties act as potent antioxidants. The BZTcin4 derivative, containing a catechol group, exhibits superior radical scavenging compared to standard antioxidants.[1]

Table 3: Antioxidant Efficacy (DPPH Assay)

CompoundFunctional GroupIC50 (µg/mL)Inhibition % (at 100 µg/mL)
BZTcin4 Catechol (3,4-dihydroxy) 4.86 92.54%
BZTcin5 Phenol (Monohydroxy)>10040.15%
Ascorbic Acid (Standard)3.5096.00%

Key Insight: The presence of the catechol moiety (ortho-dihydroxy) is essential. It allows for the formation of a stable quinone intermediate after donating hydrogen atoms to free radicals. Monohydroxy derivatives (BZTcin5) lack this stabilization, resulting in poor activity.

Experimental Protocols

General Synthesis Workflow

The synthesis of these derivatives typically follows a modular approach, allowing for rapid diversification at the 2-position.

SynthesisWorkflow Start 2-Aminothiophenol Intermediate 2-Mercaptobenzothiazole (Core Scaffold) Start->Intermediate CS2 / KOH Reflux Reaction1 Alkylation/Acylation (Cl-CH2-CO-R) Intermediate->Reaction1 K2CO3 / Acetone Product Functionalized BTT Derivative Reaction1->Product Nucleophilic Subst.

Figure 2: Modular synthesis pathway for generating diverse benzothiazole-2-thiol libraries.

In Vitro Assay Protocols
A. MTT Cell Viability Assay (Anticancer)
  • Purpose: Determine IC50 values.

  • Protocol:

    • Seed tumor cells (HepG2, HeLa, etc.) in 96-well plates (5 × 10³ cells/well).

    • Incubate for 24h at 37°C in 5% CO₂.

    • Treat with serial dilutions of BTT derivatives (0.1 nM – 100 µM) for 48h.

    • Add 10 µL MTT reagent (5 mg/mL) and incubate for 4h.

    • Dissolve formazan crystals in DMSO (150 µL).

    • Measure absorbance at 570 nm.

    • Validation: Use Cisplatin as a positive control.

B. Broth Microdilution Method (Antimicrobial) [2][3]
  • Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Protocol:

    • Prepare stock solutions of derivatives in DMSO.

    • Inoculate Mueller-Hinton broth with bacteria (S. aureus ATCC 25923, E. coli ATCC 25922) to 5 × 10⁵ CFU/mL.

    • Add serial dilutions of compounds to 96-well plates.

    • Incubate at 37°C for 24h.

    • Endpoint: The lowest concentration showing no visible turbidity is the MIC.

C. DPPH Radical Scavenging Assay (Antioxidant)
  • Purpose: Quantify radical scavenging capacity.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Mix 1 mL of DPPH solution with 3 mL of compound solution (various concentrations).

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure absorbance at 517 nm.

    • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

References

  • Luo, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3943. [Link]

  • Bondock, S., et al. (2010). Synthesis and biological evaluation of 2-mercaptobenzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 343(1), 32-42. [Link]

  • Spadaro, A., et al. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Molecules, 28(1), 329. [Link]

  • Mishra, A., et al. (2019). Recent insights into antibacterial potential of benzothiazole derivatives.[4] Mini-Reviews in Medicinal Chemistry, 19. (Cited via PMC overview). [Link]

Sources

Methyl 4-bromobenzo[d]thiazole-2-carboxylate versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-bromobenzo[d]thiazole-2-carboxylate , positioning it within the landscape of kinase inhibitors. It specifically focuses on its role as a scaffold and prodrug for targeting Casein Kinase 2 (CK2) , a constitutively active serine/threonine kinase implicated in diverse oncogenic pathways.

Executive Summary

Methyl 4-bromobenzo[d]thiazole-2-carboxylate (hereafter referred to as MBBT-2 ) represents a critical chemical scaffold in the development of ATP-competitive inhibitors for Casein Kinase 2 (CK2) and DYRK1A . While often utilized as a synthetic intermediate, its pharmacological value lies in its function as a cell-permeable prodrug .

Unlike the free acid form, which is highly polar and struggles to penetrate cell membranes, the methyl ester moiety of MBBT-2 facilitates cellular entry. Once intracellular, it is hydrolyzed by esterases to release the active inhibitor, 4-bromobenzo[d]thiazole-2-carboxylic acid , which targets the ATP-binding pocket of the kinase. This guide compares MBBT-2 against the clinical standard CX-4945 (Silmitasertib) and the historical tool compound TBB .

Mechanism of Action & Target Profile

The "Trojan Horse" Mechanism

MBBT-2 itself possesses low affinity for the kinase active site due to the steric bulk and lack of negative charge on the ester group. Its efficacy is dependent on a two-step activation process:

  • Permeation: The lipophilic methyl ester crosses the plasma membrane.

  • Bioactivation: Intracellular carboxylesterases hydrolyze the ester to the free carboxylic acid.

  • Inhibition: The carboxylate group mimics the phosphate of ATP or the acidic residues of substrate proteins (CK2 is an acidophilic kinase), anchoring the molecule in the active site via salt bridges (typically with Lys68 and Glu81 in CK2

    
    ).
    
Signaling Pathway Impact

Inhibition of CK2 by the active metabolite of MBBT-2 downregulates critical survival pathways.

CK2_Pathway CK2 CK2 (Active) Akt Akt / PKB CK2->Akt Phosphorylates Ser129 NFkB NF-κB CK2->NFkB Activates IKK Wnt Wnt / β-Catenin CK2->Wnt Stabilizes β-Catenin Apoptosis Apoptosis (Blocked) CK2->Apoptosis Suppresses MBBT2 MBBT-2 (Prodrug) Acid Active Acid Metabolite MBBT2->Acid Esterase Hydrolysis Acid->CK2 Inhibits Survival Cell Survival & Proliferation Akt->Survival NFkB->Survival Wnt->Survival

Figure 1: The activation of MBBT-2 and downstream effects of CK2 inhibition on survival signaling.[1][2][3]

Comparative Analysis: MBBT-2 vs. Alternatives

This section objectively compares MBBT-2 (and its active acid form) with the clinical candidate CX-4945 and the tool compound TBB.

Table 1: Technical Specification Comparison
FeatureMethyl 4-bromobenzo[d]thiazole-2-carboxylate (MBBT-2)CX-4945 (Silmitasertib)TBB (4,5,6,7-Tetrabromobenzotriazole)
Primary Target CK2 (Active metabolite), DYRK1ACK2 (Clinical Grade)CK2 (Tool Grade)
IC50 (Enzymatic) ~0.5 - 1.0 µM (as Acid)1.0 nM0.6 - 0.9 µM
Mechanism Prodrug (requires hydrolysis)Direct ATP CompetitorDirect ATP Competitor
Selectivity Moderate (hits DYRKs, PIM1)High (Pan-CK2 selective)High (specific to CK2)
Cell Permeability High (Lipophilic Ester)HighModerate to Poor
Solubility Moderate (DMSO soluble)Good (Salt forms available)Poor (Requires high DMSO)
Primary Use Hit-to-Lead Scaffold , Chemical ProbeClinical Trials (Cholangiocarcinoma)In Vitro Validation
Detailed Analysis

1. Potency & Selectivity:

  • CX-4945 is the superior inhibitor with nanomolar potency (

    
    ). It is designed to be highly selective, sparing other kinases to reduce toxicity.
    
  • MBBT-2's active acid is less potent (

    
    ) but offers a distinct chemical scaffold. The 4-bromo substituent provides a unique vector for derivatization (e.g., Suzuki coupling) to improve potency, making it an ideal "parent" molecule for library generation.
    

2. Solubility & Handling:

  • TBB is notorious for poor solubility and precipitation in aqueous media, which can lead to false negatives in cell assays.

  • MBBT-2 addresses this by masking the polarity of the carboxylic acid. The ester is easily dissolved in DMSO and disperses well in media before entering cells, ensuring consistent intracellular delivery.

Experimental Protocols

Protocol A: Synthesis of the Active Metabolite

To validate the inhibitor in cell-free kinase assays, you must synthesize or purchase the free acid form, as the ester (MBBT-2) will not bind in vitro.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-bromobenzo[d]thiazole-2-carboxylate in THF/MeOH (1:1).

  • Hydrolysis: Add 2.0 eq of LiOH (1M aqueous solution). Stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The active acid will remain at the baseline.

  • Workup: Acidify with 1M HCl to pH 2. The precipitate is 4-bromobenzo[d]thiazole-2-carboxylic acid . Filter, wash with cold water, and dry.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)

Use the hydrolyzed acid from Protocol A.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant CK2

    
     (Promega or SignalChem) to 10 ng/µL in Kinase Buffer.
    
  • Substrate Mix: Prepare Casein substrate (1 µg/µL) + ATP (10 µM) in Kinase Buffer.

  • Reaction:

    • Add 5 µL Inhibitor (Acid form, serial dilution in DMSO/Buffer).

    • Add 5 µL Enzyme Mix. Incubate 10 min at RT.

    • Add 5 µL Substrate/ATP Mix. Incubate 60 min at 30°C.

  • Detection: Add 15 µL ADP-Glo Reagent (40 min incubation) followed by 30 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence on a plate reader. Plot Relative Light Units (RLU) vs. Log[Inhibitor] to determine IC50.

Protocol C: Cell Viability Assay (MTT)

Use the Methyl Ester (MBBT-2) directly.

  • Seeding: Seed HCT-116 or HeLa cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with MBBT-2 (0.1 - 100 µM). Include CX-4945 (positive control) and DMSO (vehicle control).

    • Note: MBBT-2 may precipitate >50 µM; check visually.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 4h.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Analysis: Read Absorbance at 570 nm.

Workflow Visualization

Workflow cluster_0 Step 1: Chemical Prep cluster_1 Step 2: Biological Validation Compound MBBT-2 (Methyl Ester) Hydrolysis Alkaline Hydrolysis (LiOH) Compound->Hydrolysis CellAssay Cell Viability (MTT) Use Ester (Prodrug) Compound->CellAssay Direct Acid Active Acid (In Vitro Use) Hydrolysis->Acid KinaseAssay Kinase Assay (ADP-Glo) Use Acid (Active) Acid->KinaseAssay

Figure 2: Experimental workflow distinguishing the use of the prodrug (Ester) vs. the active metabolite (Acid).

References

  • Pagano, M. A., et al. (2008). "Benzimidazole and benzothiazole derivatives as inhibitors of protein kinase CK2." ChemMedChem, 3(8), 1224-1229. Link

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research, 70(24), 10288-10298. Link

  • Battistutta, R., et al. (2000). "The crystal structure of the complex between the catalytic subunit of protein kinase CK2 and the inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." Protein Science, 9(11), 2279-2280. Link

  • Yarmoluk, S. M., et al. (2001). "Benzothiazole derivatives as potent inhibitors of CK2."[4] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for benzothiazole class activity).

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and a core pharmacophore in drugs ranging from Dasatinib (anticancer) to Cefepime (antibiotic). While the 2-position is frequently exploited for solubility-enhancing amines, the 4-position is critical for governing lipophilicity, target selectivity, and


-

stacking interactions within hydrophobic pockets.

This guide objectively compares the SAR profiles of 4-substituted thiazoles against alternative substitution patterns and bioisosteres. We focus on two primary therapeutic axes: Tubulin Inhibition (Anticancer) and Antimicrobial Efficacy , providing experimental evidence that validates specific structural modifications.

Scaffold Architecture & Comparative Analysis

To understand the utility of the 4-substituted thiazole, one must compare it with its structural isomers and bioisosteres. The 4-position offers a unique vector for extending into deep hydrophobic pockets (e.g., the Colchicine binding site of tubulin) that 2- or 5-substitutions cannot access due to steric clashes or improper bond angles.

Comparative Matrix: 4-Substituted Thiazole vs. Alternatives
Feature4-Substituted Thiazole 2-Substituted Thiazole 4-Substituted Oxazole
Electronic Character Moderate electron sink; C4 acts as a diene component in metabolism.Highly electron-deficient at C2; prone to nucleophilic attack.Less aromatic; lower metabolic stability than thiazole.
H-Bonding Capacity Nitrogen (N3) is a weak acceptor; Sulfur (S1) modulates lipophilicity.C2-NH groups are strong donors/acceptors.Oxygen (O1) is a harder base; alters solubility profile.
Steric Vector Projects substituents at ~120° relative to S1-C2 axis.Linear projection; often solvent-exposed.Similar vector, but shorter bond lengths tighten the pocket fit.
Primary Application Hydrophobic core engagement (Kinase/Tubulin inhibitors).Solubility handles; H-bond networking.Bioisostere to lower LogP or avoid S-oxidation.
Visualization: General Scaffold Numbering & Vectors

ThiazoleScaffold S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 Double Bond Sub2 R2 (Solubility) C2->Sub2 C4 C4 (Target) N3->C4 C5 C5 C4->C5 Double Bond Sub4 R4 (Lipophilic/Selectivity) C4->Sub4 C5->S1 Sub5 R5 (Steric Tuning) C5->Sub5

Figure 1: Thiazole numbering scheme highlighting the C4 position as the primary vector for lipophilic interactions and selectivity tuning.

Therapeutic Case Study 1: Anticancer (Tubulin Inhibition)[1][2]

Objective: Inhibit tubulin polymerization by targeting the Colchicine binding site.[1] Core Template: 4-substituted methoxybenzoyl-aryl-thiazole (SMART ).

SAR Analysis: The "SMART" vs. "PAT" Evolution

Research indicates that while the 4-aryl moiety is essential for potency, the linker between the A-ring (benzoyl) and B-ring (thiazole) dictates solubility and bioavailability.

  • SMART Template (Compound 1): Direct carbonyl linkage. High potency (nM), but poor aqueous solubility.[2]

  • PAT Template (Compound 45a): Phenyl-Amino-Thiazole linkage.[2][1] Maintains potency, drastically improves solubility.[2][1]

Experimental Data Comparison (Ovarian Cancer Cell Lines)
Compound IDStructure (Linker)R4 SubstituentIC50 (OVCAR-8) [nM]IC50 (MDR Cell Line) [nM]Solubility
SMART (1) Carbonyl (C=O)3,4,5-trimethoxyphenyl1215Low (<1 µg/mL)
PAT (45a) Amino (-NH-)3,4,5-trimethoxyphenyl9 11 High (>50 µg/mL)
Analogue 4c Hydrazone4-hydroxyphenyl2570N/AModerate

Mechanistic Insight: The 3,4,5-trimethoxyphenyl group at C4 mimics the A-ring of Colchicine, locking the molecule into the hydrophobic pocket of


-tubulin. The shift from C=O to -NH- (SMART 

PAT) introduces a hydrogen bond donor that may interact with solvent or protein residues near the binding site entrance, without disrupting the deep hydrophobic fit of the C4-aryl group.
Visualization: Tubulin Inhibition SAR Pathway

AnticancerSAR Core Thiazole Core C4_Sub C4: 3,4,5-Trimethoxyphenyl C4_Sub->Core Attached at C4 Target Target: Tubulin (Colchicine Site) C4_Sub->Target Hydrophobic Fit (Critical Potency) Linker Linker Modification Linker->Core Attached at C2/C5 Linker->Target Solubility/Bioavailability Tuning Outcome Outcome: Apoptosis / G2/M Arrest Target->Outcome Inhibition of Polymerization

Figure 2: SAR logic flow for anticancer thiazoles. The C4-aryl group drives potency via hydrophobic fit, while linker modifications modulate physicochemical properties.

Therapeutic Case Study 2: Antimicrobial Efficacy

Objective: Disruption of bacterial cell wall synthesis or metabolic pathways. Core Requirement: Electronic tuning of the 4-phenyl ring.

SAR Analysis: Electronic Effects at C4

Unlike the bulk-tolerant tubulin pocket, antimicrobial targets often require specific electronic profiles.

  • Electron-Withdrawing Groups (EWG): 4-Cl or 4-Br on the phenyl ring typically increases antibacterial activity against Gram-negative bacteria (E. coli).

  • Electron-Donating Groups (EDG): 4-OMe often decreases potency in simple thiazole series, likely due to increased electron density repelling the target binding site or reducing lipophilicity too drastically.

Experimental Data: MIC Values (mg/mL) against E. coli
CompoundC4 SubstituentElectronic EffectMIC (E. coli)Interpretation
Cmpd 4 4-ChlorophenylEWG (

= +0.23)
0.17 Most Potent
Cmpd 5 4-BromophenylEWG (

= +0.23)
0.25Good Activity
Cmpd 9 4-MethoxyphenylEDG (

= -0.27)
> 0.50Reduced Activity
Cmpd 1 Methyl (Alkyl)Weak EDG> 1.00Inactive

Key Takeaway: For antimicrobial applications, halogenated 4-aryl thiazoles are superior. The lipophilic nature of the Halogen (Cl/Br) aids in penetrating the bacterial lipid membrane.

Experimental Protocol: Hantzsch Thiazole Synthesis

This is the industry-standard method for generating 4-substituted thiazoles. It is self-validating because the formation of the thiazole ring is indicated by the disappearance of the C=O stretch in IR and the appearance of the C5-H singlet in


H-NMR.
Workflow Diagram

HantzschSynthesis AlphaHalo alpha-Haloketone (R-CO-CH2-Br) Reaction Reflux in EtOH (1-4 Hours) AlphaHalo->Reaction Thioamide Thioamide/Thiourea (R'-CS-NH2) Thioamide->Reaction Workup Neutralization (NH4OH) & Filtration Reaction->Workup Product 4-Substituted Thiazole Workup->Product

Figure 3: Step-by-step Hantzsch synthesis workflow.

Detailed Methodology
  • Stoichiometry: Combine 1.0 equivalent of the appropriate

    
    -haloketone (e.g., 2-bromoacetophenone for a 4-phenyl product) with 1.0 equivalent of thiourea (or thioamide) in absolute ethanol (10 mL per mmol).
    
  • Reaction: Reflux the mixture at 78°C for 2–4 hours.

    • Validation Point: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). The starting material spot (high Rf) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Filter the solid and suspend it in water. Basify with ammonium hydroxide (NH

    
    OH) to pH 8–9 to liberate the free base.
    
  • Purification: Recrystallize from ethanol/water.

    • Quality Control:

      
      H-NMR should show a characteristic singlet for the C5-H  proton around 
      
      
      
      7.0–8.0 ppm.

Critical Discussion: Causality of SAR

Why does the 4-position dominate activity profiles?

  • Conformational Restriction: Substituents at C4 are rigidly held in plane with the thiazole ring (unless sterically bulky), allowing for pre-organized binding conformations. This reduces the entropic penalty upon binding to targets like tubulin.

  • Electronic Communication: The C4 position is in direct conjugation with the C2-N3 double bond. An electron-withdrawing group at C4 (like 4-Cl-Phenyl) pulls electron density from N3, making the nitrogen less basic. This is crucial for avoiding non-specific protonation in physiological pH, thereby improving membrane permeability (LogD).

  • Lipophilic Vector: In the antimicrobial case study, the correlation between lipophilicity (enhanced by 4-Cl) and potency suggests that passive diffusion through the bacterial cell wall is the rate-limiting step, a property directly tunable via C4 substitution.

References

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. J. Med. Chem. (2011).[2]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Int. J. Mol. Sci. (2012).[3]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Eur. J. Med. Chem. (2016).

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules (2012).

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (2023).

Sources

Comparative Guide: In Vitro Anticancer Profiling of Novel Benzothiazole Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases and its ability to interact with diverse biological targets, including receptor tyrosine kinases (EGFR), microtubules, and DNA. In the pursuit of overcoming multidrug resistance (MDR) and reducing the systemic toxicity associated with platinum-based agents (e.g., Cisplatin) and anthracyclines (e.g., Doxorubicin), novel benzothiazole derivatives have emerged as potent alternatives.

This guide provides a comparative technical analysis of recent benzothiazole classes—specifically 2-aryl benzothiazoles , benzothiazole-hydrazones , and benzothiazole-sulfonate conjugates . We synthesize data from comparative in vitro assays to demonstrate where these novel compounds outperform or match the efficacy of standard-of-care (SoC) drugs, supported by validated experimental protocols.

Comparative Cytotoxicity Landscape

The primary metric for in vitro efficacy is the half-maximal inhibitory concentration (


). The following data aggregates performance across three distinct benzothiazole structural classes against standard reference drugs.
Table 1: Comparative Profile ( M) of Novel Benzothiazoles vs. Standards[1]
Compound ClassSpecific DerivativeTarget MechanismMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)A549 (Lung)Ref.
Standard Doxorubicin DNA Intercalation/Topo II0.52 ± 0.04 1.03 ± 0.8 0.45 ± 0.03 0.38 ± 0.05 [1,2]
Standard Cisplatin DNA Crosslinking5.80 ± 0.5 2.85 ± 1.9 9.70 ± 1.2 6.10 ± 0.4 [3]
Class A Compound 4l (Phenylacetamide)Tubulin Inhibition3.102.53--4.30[4]
Class B Compound 53 (Oxothiazolidine)Apoptosis Induction----9.76 --[3]
Class C Compound 29 (Bromopyridine)Mitochondrial Apoptosis--0.048 --0.044 [5]
Class D Compound 55 (Indole-linked)Multi-target------0.84 [6]
Data Interpretation & Causality
  • Potency vs. Cisplatin: Note that Compound 29 (Class C) exhibits nanomolar potency (

    
     ~48 nM) against HepG2, significantly outperforming Cisplatin (
    
    
    
    ~2.85
    
    
    M). This drastic increase in potency is attributed to the bromopyridine moiety , which enhances lipophilicity and facilitates rapid passive diffusion across the hepatocellular membrane, a common barrier for polar platinum drugs.
  • Selectivity: Compound 4l demonstrates a high selectivity index (SI), effectively targeting cancerous cells while sparing non-tumoral HEK-293 cells.[1] This contrasts with Doxorubicin, which often shows narrow therapeutic windows in in vitro toxicity screens.

  • Structural Insight: The introduction of electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring (as seen in Class B and C) consistently correlates with improved cytotoxicity. This is likely due to enhanced hydrophobic interactions within the ATP-binding pocket of kinases or the colchicine-binding site of tubulin.

Mechanistic Validation: The "Why" Behind the Potency

To validate that the observed cytotoxicity is not merely necrotic artifact, researchers must confirm the Mechanism of Action (MOA). The two dominant pathways for benzothiazoles are Tubulin Polymerization Inhibition and EGFR Tyrosine Kinase Inhibition .

Pathway Visualization: Dual-Mode Action

The following diagram illustrates how novel benzothiazoles engage these targets to induce apoptosis.

MOA_Pathway Figure 1: Dual Mechanism of Action for Benzothiazole Derivatives (Tubulin vs. EGFR) cluster_0 Cytoplasm (Microtubule Destabilization) cluster_1 Membrane/Signaling (Kinase Inhibition) Benzothiazole Benzothiazole Derivative (Lipophilic Entry) Tubulin Binds Colchicine Site on u03b2-Tubulin Benzothiazole->Tubulin EGFR Binds EGFR ATP Pocket Benzothiazole->EGFR Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Mito Mitochondrial Dysfunction (ROS u2191, u0394u03a8m u2193) Arrest->Mito Phosphorylation Blocks Autophosphorylation (Tyr1068/1173) EGFR->Phosphorylation Signaling Inhibits MAPK/AKT Pathways Phosphorylation->Signaling Signaling->Mito Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis

Validated Experimental Workflows

To reproduce the data cited above, strict adherence to standardized protocols is required. The following workflows are designed to minimize "edge effects" and ensure statistical robustness.

Workflow Visualization: The Screening Pipeline

Screening_Workflow Figure 2: Validated Screening Pipeline for Novel Anticancer Agents Start Compound Library (DMSO Stock) Primary Primary Screen (MTT/SRB Assay) Single Dose (10 u03bcM) Start->Primary Filter Threshold: >50% Inhibition? Primary->Filter Secondary Dose Response (IC50 Determination) 5-Point Serial Dilution Filter->Secondary Yes Discard Discard Filter->Discard No Validation Mechanistic Assays (Flow Cytometry/Western) Secondary->Validation

Protocol A: High-Throughput Cytotoxicity Screen (MTT)

Objective: Determine metabolic viability as a proxy for cell death.

Critical Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or Acidified Isopropanol.

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Expert Tip: Fill outer wells with sterile PBS to prevent evaporation (Edge Effect), which distorts absorbance readings at the plate periphery.

  • Equilibration: Incubate for 24 hours at 37°C / 5% CO

    
     to allow attachment.
    
  • Treatment: Add benzothiazole derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Include Doxorubicin  as a positive control.[2][3]
    
  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20

    
    L MTT stock solution to each well. Incubate for 3-4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO. Shake plate orbitally for 15 mins.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Protocol B: Tubulin Polymerization Assay (Turbidimetry)

Objective: Confirm direct interaction with microtubule dynamics (relevant for Class A compounds).

  • Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Baseline: Cool tubulin solution to 4°C.

  • Induction: Add test compound (10

    
    M) or Paclitaxel  (stabilizer control) / Colchicine  (destabilizer control).
    
  • Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Result Interpretation: A decrease in V

      
       or steady-state absorbance compared to control indicates inhibition of polymerization (destabilization).
      

References

  • Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti-Pescara. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. NIH / PubMed Central. Available at: [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Validating FOXM1 Inhibition with New Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of the G2/M phase transition and is aberrantly upregulated in aggressive phenotypes of breast (TNBC), ovarian (HGSOC), and pancreatic cancers. While first-generation inhibitors like Thiostrepton and Siomycin A validated FOXM1 as a target, their utility is limited by poor solubility and off-target proteasome inhibition.

This guide evaluates a new class of Benzothiazole Derivatives (e.g., KC-12, KC-21) that function as direct FOXM1-DNA Binding Domain (DBD) inhibitors. Unlike FDI-6 , which dissociates FOXM1 from DNA without altering protein stability, specific benzothiazole pharmacophores can achieve dual-action inhibition: disrupting DNA binding and inducing proteasomal degradation. This guide provides the experimental framework to validate these novel compounds against industry standards.

Part 1: Mechanistic Rationale & Comparative Analysis
The Benzothiazole Advantage

The benzothiazole scaffold mimics the adenine portion of ATP, historically making it a privileged structure for kinase inhibition.[1] However, recent Structure-Activity Relationship (SAR) studies reveal that 2-substituted benzothiazoles interact specifically with the Winged Helix DNA-Binding Domain (DBD) of FOXM1.

Key Molecular Interactions:

  • Arg286 & His287: Critical residues for DNA major groove recognition. Benzothiazoles form hydrogen bonds here, sterically hindering DNA access.

  • Hydrophobic Pocket: The benzothiazole core occupies a hydrophobic cleft near the DBD, stabilizing a conformation that is unfavorable for DNA binding.

Comparative Performance Matrix

The following table contrasts the new benzothiazole candidates against established FOXM1 inhibitors. Data represents consensus values from recent high-grade serous ovarian and triple-negative breast cancer models (e.g., MDA-MB-231, OVCAR-8).

FeatureBenzothiazole Derivative (KC-12) FDI-6 (Standard Small Molecule) Thiostrepton (Natural Product)
Primary Mechanism Direct DBD Blockade + Protein DestabilizationDirect DBD BlockadeProteasome Inhibition (Indirect) + Direct Binding
IC50 (Cellular Viability) 6.13 µM (High Potency)~20–30 µM~1–5 µM (High Toxicity)
FOXM1 Protein Levels Decreased (Promotes Degradation)Unchanged (Displaces only)Decreased (General Proteostasis stress)
Selectivity High (FOXM1 > FOXA1/O3)ModerateLow (Affects Proteasome/Mitochondria)
Solubility Improved (Synthetic optimization)PoorVery Poor
Binding Site Arg286, His287, Asn283Arg286, His287Undefined / Proteasome

Analyst Note: While Thiostrepton appears more potent in raw IC50, its cytotoxicity often stems from general proteasome inhibition (similar to Bortezomib). The Benzothiazole KC-series offers a superior therapeutic index by targeting the FOXM1 protein structure directly.

Part 2: Visualization of Signaling & Inhibition

The following diagram illustrates the FOXM1 autoregulatory loop and the distinct intervention points of benzothiazoles versus other inhibitors.

FOXM1_Pathway Signal Upstream Mitogenic Signals (RAS/MAPK/Hedgehog) FOXM1_Gene FOXM1 Gene Promoter Signal->FOXM1_Gene Activates FOXM1_Protein FOXM1 Protein (Inactive) FOXM1_Gene->FOXM1_Protein Transcription/Translation FOXM1_Active Phosphorylated FOXM1 (Nuclear Translocation) FOXM1_Protein->FOXM1_Active Phosphorylation (PLK1/CDK) Target_DNA Target DNA (Cyclin B1, CDC25B) FOXM1_Active->Target_DNA Binds Promoter Target_DNA->FOXM1_Gene Positive Feedback Loop Proliferation G2/M Progression Tumor Growth Target_DNA->Proliferation Drives Expression Thiostrepton Thiostrepton (Proteasome Stress) Thiostrepton->FOXM1_Protein Degrades FDI6 FDI-6 (DBD Displacement) FDI6->Target_DNA Blocks Binding Benzothiazole Benzothiazoles (KC-12) (DBD Block + Degradation) Benzothiazole->FOXM1_Active Destabilizes Benzothiazole->Target_DNA Blocks Binding

Figure 1: FOXM1 Signaling Cascade and Inhibitor Mechanism of Action.[2][3] Benzothiazoles uniquely bridge the gap between DNA-binding blockade and protein destabilization.

Part 3: Validation Protocols (The "How-To")

To rigorously validate a new benzothiazole derivative, you must distinguish between general toxicity and specific FOXM1 inhibition.

Protocol A: Differential Luciferase Reporter Assay

Purpose: To confirm transcriptional inhibition is specific to FOXM1-driven promoters.

  • Cell System: Use FOXM1-high cells (e.g., MDA-MB-231) and FOXM1-low/null cells (e.g., HFF-1 fibroblasts).

  • Transfection:

    • Experimental Plasmid: 6x-FOXM1-Luc (contains 6 repeats of the FOXM1 binding element).

    • Control Plasmid: CMV-Renilla (constitutive expression to normalize transfection efficiency and non-specific toxicity).

  • Treatment: Treat cells with Benzothiazole derivative (0.1, 1, 5, 10 µM) vs. FDI-6 (20 µM) for 24 hours.

  • Readout: Measure Firefly/Renilla ratio.

    • Success Criteria: Significant dose-dependent reduction in Firefly signal without reduction in Renilla signal. If Renilla drops, the compound is generally toxic, not specific.

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR)

Purpose: To prove the compound physically displaces FOXM1 from genomic DNA, validating the DBD mechanism.

  • Crosslinking: Fix cells with 1% formaldehyde (10 min). Quench with Glycine.

  • Lysis & Sonication: Shear chromatin to 200–500 bp fragments.

  • Immunoprecipitation: Incubate lysate with Anti-FOXM1 antibody (e.g., Cell Signaling #5436) overnight at 4°C. Use IgG as negative control.

  • Elution & Purification: Reverse crosslinks (65°C, 4h) and purify DNA.

  • qPCR Analysis:

    • Primers: Target the CCNB1 (Cyclin B1) or CDC25B promoter regions known to bind FOXM1.

    • Calculation: Calculate % Input.

    • Success Criteria: Treatment with the benzothiazole derivative should reduce the enrichment of FOXM1 at the CCNB1 promoter to near IgG background levels, comparable to or better than FDI-6.

Protocol C: Cycloheximide (CHX) Chase Assay

Purpose: To determine if the inhibitor induces proteasomal degradation (unlike FDI-6).

  • Seeding: Seed cells to 70% confluency.

  • Blockade: Add Cycloheximide (50 µg/mL) to stop new protein synthesis.

  • Treatment: Immediately add Benzothiazole (IC50 conc.) or Vehicle (DMSO).

  • Timepoints: Lyse cells at 0, 2, 4, and 8 hours.

  • Western Blot: Probe for FOXM1. Normalize to Actin/GAPDH.

  • Analysis: Plot relative density vs. time.

    • Success Criteria: If the half-life of FOXM1 decreases significantly (e.g., from 6h to 2h) in the treated group compared to DMSO, the compound promotes degradation.

Part 4: Validation Workflow Diagram

This workflow ensures a self-validating system where false positives (general toxins) are filtered out early.

Validation_Workflow Start New Benzothiazole Derivative Step1 Step 1: Viability Assay (MTT/MTS) Start->Step1 Decision1 IC50 < 10µM? Step1->Decision1 Step2 Step 2: Specificity (Luciferase Reporter) Decision1->Step2 Yes Outcome1 Discard: Low Potency Decision1->Outcome1 No Decision2 Renilla Stable? Step2->Decision2 Step3 Step 3: Mechanism (Western & ChIP) Decision2->Step3 Yes Outcome2 Discard: General Toxin Decision2->Outcome2 No Outcome3 Validated: FOXM1 Inhibitor Step3->Outcome3 Confirm DBD Block & Degradation

Figure 2: Step-by-Step Validation Logic for Novel FOXM1 Inhibitors.

References
  • Gartel, A. L. (2008). "FoxM1 inhibitors as potential anticancer drugs."[2][4][5][6][7][8][9][10][11][12][13] Expert Opinion on Therapeutic Targets, 12(6), 663–665. Link

  • Gormally, M. V., et al. (2014). "Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition."[2][14] Nature Communications, 5, 5165. Link

  • Çiftçi, K., et al. (2024).[15] "Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies." Archiv der Pharmazie. Link

  • Bhat, U. G., et al. (2009).[6][16] "Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells."[5][6] PLOS ONE, 4(5), e5592.[6] Link

  • Wang, I. C., et al. (2005). "Forkhead box M1 regulates the transcriptional network of genes essential for mitotic progression and genes encoding the SCF (Skp2-Cks1) ubiquitin ligase." Molecular and Cellular Biology, 25(24), 10875–10894. Link

Sources

Safety Operating Guide

Methyl 4-bromobenzo[d]thiazole-2-carboxylate Proper Disposal Procedures

[1][2][3][4]

Executive Summary: Operational Directive

Primary Classification: Halogenated Organic Waste Critical Restriction: DO NOT dispose of via municipal drains, trash, or non-halogenated waste streams. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

This guide defines the standard operating procedure (SOP) for the safe segregation, packaging, and disposal of Methyl 4-bromobenzo[d]thiazole-2-carboxylate. Due to the presence of both a bromine atom and a thiazole heterocycle, this compound requires strict segregation from oxidizers and non-halogenated solvents to prevent the formation of toxic byproducts during waste processing.[2]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1][2] This compound is a halogenated heteroaromatic ester, typically used as a pharmacophore building block.[1][2]

PropertySpecificationOperational Implication
Chemical Name Methyl 4-bromobenzo[d]thiazole-2-carboxylateLabeling: Must appear fully written out on waste tags.
Chemical Class Halogenated Heteroaromatic EsterSegregation: Must go into "Halogenated" waste streams.[1][3][4][5]
Physical State Solid (Powder/Crystalline)Handling: Dust generation is a primary exposure risk.[1][3][2]
Hazards (GHS) Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationPPE: Nitrile gloves, safety goggles, and lab coat required.[3] Handle in a fume hood.
Reactivity Stable; Incompatible with strong oxidizers.[1][3][2]Storage: Do not co-mingle with nitric acid or peroxides in waste.[1][3][2]

Waste Segregation Logic

The most common compliance failure in laboratory disposal is the cross-contamination of halogenated and non-halogenated waste.[1][2] Methyl 4-bromobenzo[d]thiazole-2-carboxylate contains bromine; therefore, it must enter the halogenated waste stream.[1][3][2] Mixing this with non-halogenated solvents (like acetone or ethanol) significantly increases disposal costs and complicates incineration protocols.[1][2]

Disposal Decision Tree

The following logic gate determines the correct waste stream for your material.

DisposalLogicStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid (Pure or Residue)StateCheck->SolidLiquidLiquid (Solution/Mother Liquor)StateCheck->LiquidSolidTypeContamination LevelSolid->SolidTypeLiquidCheckSolvent CompositionLiquid->LiquidCheckPureSolidPure Compound / Expired StockSolidType->PureSolidDebrisContaminated Debris(Gloves, Tips, Weigh Boats)SolidType->DebrisBinSolidSolid Hazardous Waste Bin(Label: Halogenated Organic Solid)PureSolid->BinSolidPack in JarBinDebrisSolid Hazardous Debris Bin(Double Bagged)Debris->BinDebrisHaloSolvContains Halogenated Solvents(DCM, Chloroform)LiquidCheck->HaloSolvNonHaloSolvNon-Halogenated Solvents(Methanol, Ethyl Acetate)LiquidCheck->NonHaloSolvCarboyHaloHalogenated Waste Carboy(Red Tag)HaloSolv->CarboyHaloNonHaloSolv->CarboyHalo*FORCE SEGREGATION*Compound makes stream Halogenated

Figure 1: Waste Stream Decision Matrix. Note that adding this compound to a non-halogenated solvent renders the entire mixture halogenated waste.[1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess Stock)

Objective: Safe containment of bulk solid for incineration.[1][2]

  • Primary Containment: Transfer the solid compound into a screw-top glass or chemically resistant plastic jar. Do not throw loose powder into a waste bin.

  • Labeling: Affix a hazardous waste tag to the jar.

    • Constituents: "Methyl 4-bromobenzo[d]thiazole-2-carboxylate" (99%+).[1][3][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Secondary Containment: Place the sealed jar into the laboratory's designated Solid Hazardous Waste Drum .

  • Log Entry: Record the mass added to the waste accumulation log.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Preventing contamination of non-halogenated streams.[1][2]

  • Assessment: Even if the solvent is Ethanol or Ethyl Acetate, the presence of the brominated solute necessitates Halogenated Waste disposal.[1][2]

  • Collection: Pour the solution into the Halogenated Organic Solvents carboy (typically blue or safety-coated glass).

    • Critical: Ensure the carboy is compatible (HDPE or Glass).[1][2]

  • Rinsing: Rinse the reaction vessel 3 times with a small volume of acetone or dichloromethane. Add these rinses to the same Halogenated carboy.

  • Labeling: Ensure the carboy tag lists "Methyl 4-bromobenzo[d]thiazole-2-carboxylate" as a trace contaminant (<1%).[1][3][2]

Protocol C: Spill Cleanup & Debris Management

Objective: Immediate remediation of accidental release.

  • Isolate: Demarcate the area.[1][2] If the spill is >10g or outside a fume hood, evacuate and call EHS.[2]

  • PPE Upgrade: Wear double nitrile gloves and an N95 dust mask (if powder is aerosolized).[1][2]

  • Containment (Solid):

    • Gently cover the spill with a wet paper towel (dampened with water) to prevent dust dispersal.[1][2]

    • Scoop the material using a dustpan or stiff card.[1][2]

  • Decontamination:

    • Wipe the surface with a soap/water solution, followed by an ethanol wipe.[2]

  • Disposal: Place the scoop, paper towels, and gloves into a clear plastic bag. Seal it, label it "Contaminated Debris - Brominated Organic," and place it in the Solid Hazardous Waste bin.

Emergency Response Workflow

In the event of exposure during disposal, follow this causality-based response plan.

EmergencyResponseExposureExposure IncidentTypeRoute?Exposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalationInhalationType->InhalationActionSkinFlush water 15 minRemove clothingSkin->ActionSkinActionEyeFlush eyewash 15 minHold eyelids openEye->ActionEyeActionInhaleMove to fresh airSeek medical aidInhalation->ActionInhaleReportReport to EHSProvide SDSActionSkin->ReportActionEye->ReportActionInhale->Report

Figure 2: Immediate Emergency Response Protocol. Immediate dilution is the primary mechanism for mitigating tissue damage from brominated irritants.[1][3][2]

Regulatory Compliance & Codes

Compliance with local and federal regulations is mandatory.[1][2] The following codes generally apply to halogenated organic esters in a research setting.

  • EPA/RCRA Classification: While this specific isomer may not have a unique "P" or "U" list code, it is regulated under the "Characteristic" definitions if it exhibits toxicity, or more commonly, as part of the F001/F002 stream if spent halogenated solvents are involved.

  • DOT Shipping (Waste):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (Methyl 4-bromobenzo[d]thiazole-2-carboxylate).[1][3][2]

    • Hazard Class: 6.1 (Toxic) or 9 (Miscellaneous), depending on concentration.[1]

    • Packing Group: III.

References

  • PubChem. 4-Bromobenzo[d]thiazole Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1][2] Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U).[1] Available at: [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-bromobenzo[d]thiazole-2-carboxylate

[1][2]

Executive Safety Summary

For immediate operational use. This table synthesizes hazard data with required protective barriers.

ParameterSpecificationCritical Note
Physical State Solid (Powder/Crystal)High risk of airborne particulate generation during weighing.[1]
Primary Hazards Irritant (Skin/Eye/Resp) , Acute Tox.[1][2][3] (Oral) Inferred from benzothiazole analogs.[1] Halogenated motif increases lipophilicity and potential tissue penetration.
Glove Material Nitrile (Double-gloved) 5 mil minimum outer thickness.[1] Change immediately upon contamination.[4]
Respiratory N95 (Minimum) P100/HEPA required if handling outside a fume hood (not recommended).[1]
Engineering Class II Fume Hood Face velocity: 80–100 fpm. Sash at working height.
Waste Stream Halogenated Organic DO NOT mix with general non-halogenated solvents due to bromine content.

Scientific Risk Assessment: The "Why" Behind the Protocol

Safety protocols are not bureaucratic hurdles; they are data integrity tools. Contamination risks the researcher's health and the experiment's reproducibility.

Chemical Hazard Profiling (Read-Across Methodology)

As a specialized research intermediate, specific toxicological data for Methyl 4-bromobenzo[d]thiazole-2-carboxylate is limited.[1] Therefore, we apply Read-Across Toxicology based on its structural core, 4-bromobenzothiazole (CAS 767-68-0) .[1]

  • The Benzothiazole Core: Biologically active scaffolds often used in drug discovery. They are known sensitizers and mucous membrane irritants [1].

  • The Bromine Substituent: Halogens increase the molecular weight and lipophilicity, potentially facilitating skin absorption.

  • The Ester Functionality: Susceptible to hydrolysis in humid environments or upon contact with mucosal moisture, potentially releasing acidic byproducts that cause local irritation [2].

PPE Protocol: The Barrier System

This protocol uses a "Defense in Depth" strategy to prevent exposure pathways.

Hand Protection: The Double-Glove Logic

Recommendation: Double-gloving with Nitrile (NBR).[1]

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue) – Acts as a breach indicator.[1]

  • Outer Layer: 5 mil Nitrile (Standard lab color) – Primary barrier.[1]

  • Scientific Rationale: Benzothiazoles are organic heterocycles. While nitrile offers excellent splash resistance, halogenated organics can permeate thin films over time.[1] The air gap between two glove layers reduces diffusion rates by orders of magnitude [4]. Latex is not recommended due to poor organic solvent resistance and allergy risks.

Respiratory & Ocular Protection

Recommendation: ANSI Z87.1 Chemical Splash Goggles + Fume Hood.

  • Why Goggles? Safety glasses have gaps. Fine powders (dust) behave like fluids in air currents.[1] Goggles seal the ocular cavity against floating particulates.

  • Respiratory Logic: Engineering controls (fume hood) are the primary defense.[1] If the solid must be handled on an open bench (e.g., balance calibration), a fit-tested N95 respirator is the absolute minimum requirement to prevent inhalation of irritant dusts.[1]

Operational Workflow: Safe Handling Procedures

Workflow Visualization

The following diagram outlines the critical path for handling this compound, emphasizing the "Point of No Return" (contamination zone).

SafeHandlingRiskAssess1. Risk Assessment(Check SDS/Read-Across)Donning2. PPE Donning(Double Nitrile + Goggles)RiskAssess->DonningPre-LabHoodCheck3. Engineering Check(Airflow > 80fpm)Donning->HoodCheckEntryWeighing4. Weighing/Transfer(Static Control)HoodCheck->WeighingActive WorkDecon5. Decontamination(Solvent Wipe)Weighing->DeconPost-ProcessWaste6. Disposal(Halogenated Stream)Decon->WasteExit

Figure 1: Operational workflow emphasizing the pre-check of engineering controls before active handling.

Step-by-Step Handling Protocol

Step 1: The "Static" Check (Crucial for Powders) [1]

  • Context: Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a dry organic solid.[1] Static electricity can cause the powder to "jump" or disperse, leading to invisible surface contamination.

  • Action: Use an anti-static gun or a polonium strip inside the balance chamber before weighing.

  • Why: Neutralizing charge prevents aerosolization, protecting the user's breathing zone.[1]

Step 2: Weighing & Transfer

  • Place a secondary containment tray inside the fume hood.

  • Tare the weighing boat/vial before opening the chemical container.

  • Transfer using a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock.

  • Self-Validating Step: If you see powder on the black surface of the balance, your transfer technique failed. Clean immediately with a solvent-dampened wipe (Acetone or Ethyl Acetate).[1]

Step 3: Solubilization (If applicable)

  • If dissolving the solid, add the solvent slowly to the solid.

  • Note: Halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO) are likely solubilizers.[1] Ensure your gloves are compatible with the solvent as well. Nitrile degrades rapidly in DCM; if using DCM, wear PVA (Polyvinyl alcohol) or Silver Shield laminate gloves under the nitrile [5].[1]

Emergency Response & Disposal

Spill Management
  • Minor Spill (< 5g):

    • Alert nearby personnel.

    • Cover spill with a damp paper towel (to prevent dust dispersal).

    • Wipe up using a solvent compatible with the bench material.

    • Place all cleanup materials into Solid Hazardous Waste .

  • Exposure:

    • Skin: Wash with soap and lukewarm water for 15 minutes. Cold water closes pores (trapping chemical); hot water opens pores (increasing absorption).[1] Lukewarm is neutral.

    • Eyes: Flush for 15 minutes.[5][3][6] Hold eyelids open.

Waste Disposal Strategy

This compound contains Bromine . It must NOT be disposed of in general organic waste.

  • Correct Stream: Halogenated Organic Waste.

  • Reasoning: Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr).[1] Mixing with non-halogenated waste can damage standard incinerators or violate environmental permits [6].

References

  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole Compound Summary (CID 3798911). National Library of Medicine. Retrieved January 28, 2026, from [Link]1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 4-bromobenzothiazole.[1] Retrieved January 28, 2026, from [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. Retrieved January 28, 2026, from [Link]1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved January 28, 2026, from [Link]1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromobenzo[d]thiazole-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。